molecular formula C7H8BFO2S B1520070 4-Borono-3-fluorothioanisole CAS No. 957060-84-3

4-Borono-3-fluorothioanisole

Cat. No.: B1520070
CAS No.: 957060-84-3
M. Wt: 186.02 g/mol
InChI Key: OUFPJVWVFXZKOX-UHFFFAOYSA-N
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Description

4-Borono-3-fluorothioanisole (CAS 957060-84-3) is a sulfur- and fluorine-substituted aryl boronic acid with the molecular formula C 7 H 8 BFO 2 S and a molecular weight of 186.01 g/mol [ ]. This compound is primarily valued in medicinal and organic chemistry as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for drug discovery and development. Recent scientific investigations highlight the potential of boronic acids as bioisosteres in drug design, particularly in developing novel non-steroidal antiandrogens for prostate cancer research [ ]. In this context, the boronic acid functionality can serve as a replacement for nitro or cyano groups, potentially forming crucial hydrogen bonds or coordinate covalent interactions with arginine residues in target proteins like the androgen receptor [ ]. This makes this compound a valuable scaffold for researchers exploring new therapeutic agents and studying protein-ligand interactions. The compound is offered with a typical purity of 98% and is available for immediate shipment from global stock [ ][ ]. Multiple pack sizes are available to suit various research needs, ranging from 100 mg to 5 grams [ ]. Please Note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use [ ].

Properties

IUPAC Name

(2-fluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8BFO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFPJVWVFXZKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660282
Record name [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
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Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-84-3
Record name B-[2-Fluoro-4-(methylthio)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Borono-3-fluorothioanisole: Properties, Synthesis, and Application in Cross-Coupling Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2] It is estimated that 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its utility.[2][3]

Within this context, fluorinated arylboronic acids, such as this compound, have emerged as indispensable building blocks. They serve as versatile reagents in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Chemical Identity and Structure

This compound is a specialized organoboron compound featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and a methylthio (thioanisole) group. This combination of functional groups makes it a valuable intermediate for introducing a fluorinated thioanisole moiety into larger molecules.

  • Chemical Name: this compound

  • CAS Number: 957060-84-3[4]

  • Molecular Formula: C₇H₈BFO₂S[4]

  • Molecular Weight: 186.01 g/mol [4]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Where specific data is not publicly available, properties of structurally related compounds are included for reference and estimation.

PropertyValueSource / Notes
Molecular Formula C₇H₈BFO₂S[4]
Molecular Weight 186.01 g/mol [4]
Physical State Solid (Typical for arylboronic acids)General Knowledge
Boiling Point 184-185 °C (lit.)Data for the related compound 4-Fluorothioanisole[5]
Density 1.167 g/mL at 25 °C (lit.)Data for the related compound 4-Fluorothioanisole[5]
Refractive Index (n20/D) 1.551 (lit.)Data for the related compound 4-Fluorothioanisole

Synthesis and Reactivity

General Synthesis Strategy

Arylboronic acids are commonly synthesized via a few key methods, including the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate esters, or through palladium-catalyzed coupling of aryl halides with diboron reagents.[6] For this compound, a plausible and efficient laboratory-scale synthesis would start from a readily available precursor, 4-bromo-3-fluorothioanisole.

The process involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This method is highly effective for introducing the boronic acid functionality onto an aromatic ring.

SynthesisWorkflow start Start with: 4-Bromo-3-fluorothioanisole step1 Dissolve in anhydrous THF Cool to -78 °C under Argon start->step1 step2 Add n-Butyllithium (n-BuLi) (Lithium-Halogen Exchange) step1->step2 intermediate Formation of Aryllithium Intermediate step2->intermediate Generates reactive species step3 Add Triisopropyl Borate B(O-iPr)₃ intermediate->step3 step4 Aqueous Acidic Workup (e.g., HCl) step3->step4 Hydrolysis of borate ester product Final Product: This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[7][9]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[8][10]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.[11]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole) to synthesize the corresponding biaryl product.

Materials:

  • This compound (1.1 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the dioxane/water solvent mixture.[10] Sparge the resulting suspension with the inert gas for another 10 minutes. Finally, add the palladium catalyst.

  • Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Spectral Data and Characterization

Technique Expected Characteristics
¹H NMR - Aromatic protons (Ar-H) in the region of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F coupling. - A singlet for the methylthio group (-SCH₃) around 2.5 ppm. - A broad singlet for the boronic acid protons (-B(OH)₂) which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons in the range of 110-145 ppm. - The carbon attached to fluorine will show a large C-F coupling constant. - The carbon attached to the boron will be broad and may be difficult to observe. - A signal for the methyl carbon (-SCH₃) around 15 ppm.
¹⁹F NMR - A single resonance for the fluorine atom, with its chemical shift dependent on the solvent and electronic environment.
Mass Spec (MS) - A molecular ion peak (M+) corresponding to the molecular weight (186.01). The isotopic pattern will be influenced by the natural abundance of Boron isotopes (¹⁰B and ¹¹B).
Infrared (IR) - Strong, broad O-H stretching band for the boronic acid group around 3200-3500 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region. - A strong B-O stretching band around 1350 cm⁻¹.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. The following guidelines are based on general safety data for arylboronic acids and related compounds.[15]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, so dry storage conditions are crucial.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion

This compound stands as a prime example of a modern chemical building block designed for purpose. Its structure is tailored to leverage the beneficial effects of fluorine in medicinal chemistry while providing the synthetic versatility of a boronic acid for robust C-C bond formation. For researchers in drug discovery, this compound and others like it are critical tools, enabling the efficient synthesis and exploration of novel chemical space in the quest for safer and more effective therapeutics.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • The Chemistry of Fluorinated Boronic Acids in Drug Discovery. (2025).
  • This compound | CAS 957060-84-3 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Journal of Organic Chemistry, 78, 11794-11795.
  • SAFETY D
  • SAFETY D
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • SAFETY D
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • SAFETY D
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • 4-Fluorothioanisole 97 371-15-3. Sigma-Aldrich.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
  • 4-FLUOROTHIOANISOLE | 371-15-3. ChemicalBook. (2025).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents.
  • 4-bromo-3-fluorothioanisole (C7H6BrFS). PubChemLite.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 3-Bromo-4-fluorothioanisole | C7H6BrFS | CID 83409864. PubChem.
  • Synthesis of biologically active boron-containing compounds.
  • 4-Bromothioanisole | C7H7BrS | CID 66037. PubChem.
  • 4-BROMO-3-FLUOROTHIOANISOLE 25G - PC7095-25G. Dabos.
  • 4-Fluoro-3-nitro-thioanisole | C7H6FNO2S | CID 18509240. PubChem.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288. PubChem.
  • 4-Bromo-3-fluorothiophenol | C6H4BrFS | CID 26597093. PubChem.
  • bromomalononitrile. Organic Syntheses Procedure.

Sources

A Technical Guide to 4-Borono-3-fluorothioanisole: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Organoboron Compounds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and boron into organic scaffolds has become a paramount approach for fine-tuning molecular properties. Fluorine's unique electronic characteristics can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Concurrently, the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] 4-Borono-3-fluorothioanisole, a molecule embodying these key features, has emerged as a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and a detailed protocol for its application in Suzuki-Miyaura coupling, grounded in the principles of scientific integrity and practical laboratory insights.

Core Compound Specifications

Quantitative data for this compound, also referred to in chemical literature and supplier catalogs as 4-Fluoro-2-(methylthio)phenylboronic acid, is summarized below. The potential for ambiguity in nomenclature and CAS numbers should be noted, and researchers are advised to verify the specific isomer required for their application.

PropertyValueSource(s)
CAS Number 957060-84-3[5]
Alternate CAS 861931-38-6[6][7]
Molecular Formula C₇H₈BFO₂S[5]
Molecular Weight 186.01 g/mol [5]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)[7]

Physicochemical Properties and Stability Considerations

The reactivity and stability of this compound are dictated by the interplay of its three key functional groups: the boronic acid, the fluorine atom, and the methylthio group.

  • The Boronic Acid Moiety : Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in the solid state upon dehydration. This equilibrium is reversible in the presence of water. Boronic acids are Lewis acidic and can form tetrahedral boronate complexes, a key step in their activation for cross-coupling reactions.[4][8]

  • Influence of Fluorine and Methylthio Groups : The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the acidity of the boronic acid and the electronic properties of the aromatic ring.[1][9] The methylthio group can also modulate the electronic character of the molecule. The stability of the carbon-boron bond can be affected by these substituents, with electron-withdrawing groups sometimes influencing the rate of protodeboronation, a common decomposition pathway for boronic acids.[9]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. Like most boronic acids, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen, which can lead to degradation.[10]

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Workflow Diagram

G A 4-Bromo-2-fluoroaniline B Protection of Amine (e.g., Acetylation) A->B C N-(4-bromo-2-fluorophenyl)acetamide B->C D Diazotization & Sandmeyer Reaction (Introduction of Methylthio Group) C->D 1. NaNO₂, HCl 2. NaSMe E 1-Bromo-3-fluoro-4-(methylthio)benzene D->E F Lithium-Halogen Exchange (n-BuLi or t-BuLi) E->F G Organolithium Intermediate F->G H Borylation (Trialkyl borate, e.g., B(OMe)₃) G->H I Boronic Ester Intermediate H->I J Acidic Hydrolysis I->J e.g., HCl (aq) K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Rationale for the Proposed Synthesis
  • Protection of the Amine (A → C): The amino group of 4-bromo-2-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent it from interfering with subsequent organometallic reactions.

  • Introduction of the Methylthio Group (C → E): The protected aniline can undergo a Sandmeyer-type reaction. Diazotization of the amine with sodium nitrite in an acidic medium, followed by reaction with a sulfur nucleophile like sodium thiomethoxide, would introduce the methylthio group at the position of the original amine.

  • Formation of the Organolithium Reagent (E → G): The resulting 1-bromo-3-fluoro-4-(methylthio)benzene is then subjected to a lithium-halogen exchange. This is typically achieved at low temperatures (e.g., -78 °C) using a strong organolithium base such as n-butyllithium or tert-butyllithium in an anhydrous ethereal solvent like THF or diethyl ether.[11]

  • Borylation and Hydrolysis (G → K): The generated organolithium intermediate is a potent nucleophile that is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This forms a boronic ester intermediate. Subsequent acidic workup (hydrolysis) cleaves the ester to yield the final this compound.[12][13]

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds. The following is a detailed, self-validating protocol for a typical coupling reaction.

Suzuki-Miyaura Coupling Workflow Diagram

G cluster_flask Reaction Vessel (Inert Atmosphere) cluster_procedure Procedure cluster_workup Work-up & Purification A Aryl Halide (1.0 equiv) F Combine Reactants A->F B This compound (1.2 - 1.5 equiv) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) C->F D Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv) D->F E Solvent System (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) E->F G Degas Mixture F->G H Heat to Reaction Temp (e.g., 80-100 °C) G->H I Monitor by TLC/LC-MS H->I J Aqueous Work-up I->J K Extraction J->K L Drying & Concentration K->L M Chromatography L->M N Pure Biaryl Product M->N

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[14]

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the often more valuable aryl halide.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for the catalytic cycle to proceed efficiently.[8]

  • Base and Aqueous Solvent: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle. The presence of water often accelerates this step.[8][10]

Conclusion

This compound stands as a potent and versatile building block for the construction of complex organic molecules. Its unique combination of a reactive boronic acid handle, a metabolically stabilizing fluorine atom, and a modulatory methylthio group makes it a valuable asset in the toolkit of medicinal and materials chemists. While detailed synthetic procedures in peer-reviewed literature are sparse, its synthesis is achievable through established organometallic transformations. Its utility in Suzuki-Miyaura cross-coupling reactions is clear, providing a reliable pathway to novel biaryl compounds with potential applications in drug discovery and beyond. As the demand for sophisticated, functionalized molecules grows, the importance of reagents like this compound is set to increase, driving further innovation in chemical synthesis.

References

  • Klán, P., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]
  • Google Patents. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
  • Biomaterials Science. Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. [Link]
  • ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]
  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
  • Google Patents. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
  • DiVA portal. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]
  • National Center for Biotechnology Information. Synthesis of biologically active boron-containing compounds. [Link]

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A Technical Guide to the Synthesis and Applications of 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Borono-3-fluorothioanisole, a valuable building block in contemporary drug discovery and organic synthesis. While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is readily achieved through well-established and robust methodologies, primarily the Miyaura borylation. This guide will detail a scientifically-grounded, proposed synthesis of this compound from its commercially available precursor, 4-bromo-2-fluorothioanisole. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the broader significance of boron-containing compounds in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this and similar reagents in their work.

Introduction: The Emerging Role of Organoboron Compounds in Medicinal Chemistry

Organoboron compounds, particularly boronic acids and their derivatives, have transitioned from niche reagents to indispensable tools in the pharmaceutical industry.[1][2] Their unique electronic properties, including the ability of the boron atom to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, have made them privileged scaffolds in drug design.[3] The landmark approval of bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in boron-containing therapeutics.[3] Subsequently, drugs like vaborbactam and tavaborole have further solidified the importance of this class of compounds.[4]

This compound (C₇H₈BFO₂S, Molar Mass: 186.01 g/mol ) is a trifunctional building block incorporating a boronic acid, a fluorine atom, and a methylthio group.[5] This combination of functionalities makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the thioanisole moiety can be a key pharmacophoric element or a handle for further chemical modification. The boronic acid group is a versatile functional group for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[6]

Proposed Synthesis of this compound via Miyaura Borylation

The most logical and efficient synthetic route to this compound is the palladium-catalyzed Miyaura borylation of the corresponding aryl halide. The commercially available 4-bromo-2-fluorothioanisole serves as the ideal starting material for this transformation.

The Causality Behind Experimental Choices in Miyaura Borylation

The Miyaura borylation is a robust and highly functional-group-tolerant method for the synthesis of arylboronic esters.[6][7] The selection of each component in the reaction mixture is critical for achieving high yields and purity.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) or Pd(OAc)₂. The choice of catalyst and its corresponding ligand is crucial for the efficiency of the catalytic cycle.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Dppf is a common and effective ligand for this transformation.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most widely used reagent for introducing the boronic ester functionality. It is a stable, crystalline solid that is easy to handle.[6]

  • Base: A base is required to activate the diboron reagent. A weak base like potassium acetate (KOAc) is often preferred to prevent the premature hydrolysis of the product and to avoid side reactions like Suzuki-Miyaura coupling between the starting material and the product.[6][7]

  • Solvent: Anhydrous, polar aprotic solvents such as dioxane, DMF, or DMSO are typically used to ensure the solubility of the reactants and to facilitate the reaction.

Mechanistic Overview of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-understood process involving several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromo-2-fluorothioanisole) to form a Pd(II) intermediate.

  • Transmetalation: The Pd(II) complex reacts with the activated diboron reagent in a transmetalation step, where the boryl group replaces the halide on the palladium center.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired arylboronic ester product (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorothioanisole) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_products Products ArylHalide 4-Bromo-2-fluorothioanisole ReactionVessel Miyaura Borylation ArylHalide->ReactionVessel Diboron Bis(pinacolato)diboron (B₂pin₂) Diboron->ReactionVessel Catalyst PdCl₂(dppf) Catalyst->ReactionVessel Base Potassium Acetate (KOAc) Base->ReactionVessel Solvent Dioxane Solvent->ReactionVessel Workup Aqueous Workup & Purification ReactionVessel->Workup BoronicEster 4-(Pinacolato)borono-3-fluorothioanisole Hydrolysis Hydrolysis BoronicEster->Hydrolysis FinalProduct This compound Workup->BoronicEster Hydrolysis->FinalProduct caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

The catalytic cycle is depicted below:

Catalytic_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Boryl Ar-Pd(II)L₂-B(pin) PdII_Aryl->PdII_Boryl Transmetalation PdII_Boryl->Pd0 Reductive Elimination Product Ar-B(pin) PdII_Boryl->Product ArylHalide Ar-Br ArylHalide->PdII_Aryl Diboron B₂(pin)₂ Diboron->PdII_Boryl caption Simplified catalytic cycle of Miyaura borylation.

Caption: Simplified catalytic cycle of Miyaura borylation.
Detailed Experimental Protocol

This protocol is a self-validating system based on established literature procedures for Miyaura borylation.[6][7]

Materials:

MaterialPuritySupplier
4-Bromo-2-fluorothioanisole>98%Commercially available
Bis(pinacolato)diboron>98%Commercially available
PdCl₂(dppf)>98%Commercially available
Potassium Acetate (KOAc)>99%Commercially available
1,4-Dioxane (anhydrous)>99.8%Commercially available

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-fluorothioanisole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorothioanisole.

  • For the free boronic acid, the pinacol ester can be hydrolyzed using an aqueous acid such as HCl, or by transesterification with a diol that can be easily removed.

Spectroscopic Characterization (Predicted)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.5 - 7.8mAromatic protons
¹H2.5s-SCH₃
¹³C140 - 165mAromatic carbons
¹³C~15q-SCH₃
¹⁹F-110 to -130mAromatic fluorine
¹¹B20 - 30br sBoronic acid/ester

Applications in Drug Discovery and Beyond

This compound is a versatile building block for the synthesis of a wide range of complex organic molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides to form biaryl structures. These motifs are prevalent in many biologically active compounds. The presence of the fluorine and methylthio groups provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the target molecules.

Conclusion

This compound represents a valuable, readily accessible building block for medicinal and synthetic chemists. Its synthesis, achievable through the reliable Miyaura borylation, opens the door to a diverse array of complex molecular architectures. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this and similar organoboron reagents in their pursuit of novel therapeutics and functional materials.

References

  • Miyaura, N. et al. (1995). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Haloarenes: A New Method for the Synthesis of Arylboronates. Journal of Organic Chemistry, 60(23), 7508-7510.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508-7510.
  • Fernandes, G. F. S., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804.
  • Baker, S. J., Ding, C. Z., Zhang, Y. K., Hernandez, V., & Xia, Y. (2009). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 1(7), 1275-1288.
  • Singh, I., & Kumar, A. (2018). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 10(14), 1733-1748.
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
  • Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). Molecules, 26(13), 3968.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(10), 969.

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-Borono-3-fluorothioanisole

This compound (Molecular Formula: C₇H₈BFO₂S, Molecular Weight: 186.01 g/mol ) is a multifaceted organoboron compound.[1] Its structure, featuring a trifunctionalized aromatic ring with a boronic acid, a fluorine atom, and a methylthio group, makes it a promising building block in medicinal chemistry and materials science. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions and as reversible covalent inhibitors of serine proteases.[2][3] The presence of a fluorine atom can significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][4]

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the expected spectral features.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular framework.

Workflow for NMR Data Acquisition

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CD3OD) transfer Transfer to a 5 mm NMR tube prep->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) lock_shim Lock on deuterium signal and shim the magnetic field instrument->lock_shim H1_acq Acquire ¹H NMR spectrum lock_shim->H1_acq C13_acq Acquire ¹³C NMR spectrum (proton-decoupled) H1_acq->C13_acq F19_acq Acquire ¹⁹F NMR spectrum C13_acq->F19_acq B11_acq Acquire ¹¹B NMR spectrum F19_acq->B11_acq ft Fourier Transform FID phase_baseline Phase and baseline correct the spectrum ft->phase_baseline calibrate Calibrate chemical shifts (TMS or residual solvent peak) phase_baseline->calibrate integrate_couple Integrate signals (¹H) and determine coupling constants calibrate->integrate_couple cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data (FID)

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the methyl protons of the thiomethyl group. The choice of solvent is crucial, as boronic acids can form boroxines (trimeric anhydrides) in non-polar solvents, leading to complex spectra. Using a coordinating deuterated solvent like methanol-d₄ (CD₃OD) or DMSO-d₆ is recommended to break up these oligomers.[5]

  • Aromatic Protons (δ 7.0 - 8.0 ppm): The three protons on the aromatic ring will exhibit distinct chemical shifts and splitting patterns due to the electronic effects of the substituents. The boronic acid group is electron-withdrawing, the thiomethyl group is weakly electron-donating, and the fluorine atom is strongly electronegative with a significant through-space and through-bond coupling effect.

    • H-2: Expected to be a doublet of doublets, shifted downfield due to the deshielding effect of the adjacent fluorine and boronic acid groups.

    • H-5: Predicted to be a doublet of doublets, influenced by the ortho-thiomethyl group and meta to the fluorine and boronic acid.

    • H-6: Anticipated to be a triplet (or a complex multiplet), coupled to H-5 and having a longer-range coupling to the fluorine at C-3.

  • Thiomethyl Protons (-SCH₃, δ ~2.5 ppm): This group will appear as a sharp singlet, integrating to three protons. Its chemical shift is characteristic of a methyl group attached to a sulfur atom on an aromatic ring.

  • Boronic Acid Protons (-B(OH)₂, δ variable): The two hydroxyl protons of the boronic acid group are acidic and will likely exchange with residual water in the solvent. This will result in a broad singlet, the chemical shift and intensity of which will be highly dependent on the solvent, concentration, and temperature. In a solvent like CD₃OD, these protons will exchange with the deuterium of the solvent and may not be observable.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons (δ 110 - 160 ppm):

    • C-1 (-SCH₃): The chemical shift will be influenced by the attached sulfur atom.

    • C-2: Shifted downfield due to the deshielding effect of the adjacent fluorine.

    • C-3 (-F): Will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

    • C-4 (-B(OH)₂): The ipso-carbon attached to the boron atom will likely be broad due to the quadrupolar nature of the boron nucleus.

    • C-5 and C-6: Their chemical shifts will be determined by their positions relative to the three different substituents.

  • Thiomethyl Carbon (-SCH₃, δ ~15 ppm): A single peak in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds.[1][4][6][7]

  • A single resonance is expected for the fluorine atom in this compound.

  • The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm (relative to CFCl₃).[8]

  • This signal will likely be split into a multiplet due to coupling with the ortho protons (H-2 and H-4, if present, but in this case C4 has the boronic acid).

Predicted ¹¹B NMR Spectrum

¹¹B NMR is characteristic for boron-containing compounds.[3][9][10][11][12]

  • For an arylboronic acid, a single, relatively broad signal is expected.

  • The chemical shift is predicted to be in the range of δ 28-33 ppm, which is characteristic of a trigonal planar (sp²-hybridized) boron atom in this chemical environment.[10][11]

Summary of Predicted NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H7.0 - 8.0mAr-H
¹H~2.5s-SCH
¹Hvariable, broadbr s-B(OH )₂
¹³C110 - 160mAr -C
¹³C~15s-SC H₃
¹⁹F-100 to -140mAr-F
¹¹B28 - 33br s-B (OH)₂

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of solid this compound is expected to exhibit several characteristic absorption bands.

Experimental Protocol for Solid-State IR Spectroscopy

A common and effective method for analyzing solid samples is the pressed pellet technique.[13][14][15][16]

  • Sample Preparation: Finely grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
  • O-H Stretching (3600-3200 cm⁻¹): A broad and strong absorption band is expected in this region, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[17][18][19][20]

  • C-H Stretching (Aromatic, 3100-3000 cm⁻¹): Weak to medium bands corresponding to the C-H bonds of the benzene ring.

  • C-H Stretching (Aliphatic, 3000-2850 cm⁻¹): Weak bands from the methyl group.

  • C=C Stretching (Aromatic, 1600-1450 cm⁻¹): Several medium to strong bands characteristic of the aromatic ring.

  • B-O Stretching (~1350 cm⁻¹): A strong absorption band is anticipated for the boron-oxygen single bond.[19][20]

  • C-F Stretching (1250-1000 cm⁻¹): A strong, sharp band is expected for the carbon-fluorine bond.

  • C-S Stretching (800-600 cm⁻¹): A weak to medium absorption band for the carbon-sulfur bond.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[21][22][23][24][25][26]

Workflow for Mass Spectrometry Analysis

MS Workflow cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_data Data Interpretation dissolve Dissolve sample in a suitable solvent (e.g., methanol/water) infuse Infuse into ESI source via syringe pump or LC dissolve->infuse ionize Electrospray Ionization (ESI) analyze Mass analysis (e.g., TOF, Orbitrap) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum (m/z vs. Intensity) mw_confirm Confirm Molecular Weight ([M+H]⁺ or [M-H]⁻) spectrum->mw_confirm isotope Analyze isotopic pattern mw_confirm->isotope cluster_sample cluster_sample cluster_ms cluster_ms cluster_sample->cluster_ms Sample Solution cluster_data cluster_data cluster_ms->cluster_data Ion Signal

Caption: General workflow for ESI-MS analysis of a small molecule.

Predicted Mass Spectrum Features
  • Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 187.02. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 185.00.

  • Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%).[27][28][29] This will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments. The [M+H]⁺ peak will have a corresponding [M+H-1]⁺ peak with an intensity of approximately 25% of the main peak (ratio of ¹⁰B to ¹¹B).

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Likely fragmentation pathways could include the loss of water (H₂O) from the boronic acid moiety or cleavage of the C-S bond.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data presented herein should serve as a robust reference for any researcher working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. It is important to reiterate that this guide is based on predictions, and experimental verification is the ultimate standard for structural confirmation.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). Journal of Organic Chemistry.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health.
  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (2012). PubMed.
  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • Mass spectrometnc analysis for organic boron compounds. (2013). ResearchGate.
  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. (1972). Journal of the Chemical Society, Dalton Transactions.
  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1966). Canadian Science Publishing.
  • 11B NMR Chemical Shifts. San Diego State University.
  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb2.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.
  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara.
  • NMRium demo - Predict. NMRium.
  • PROSPRE - 1H NMR Predictor. PROSPRE.
  • Simulate and predict NMR spectra. NMRDB.org.
  • Sampling of solids in IR spectroscopy. Slideshare.
  • Sampling Methods for IR Spectroscopy. (2010). PharmaTutor.
  • Infrared spectroscopy. Wikipedia.
  • IR Spectroscopy. Chemistry LibreTexts.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • Electrospray ionization. Wikipedia.
  • Electrospray Ionization Efficiency Scale of Organic Compounds. (2008). Analytical Chemistry.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2021). National Institutes of Health.
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). ACS Publications.
  • 11B NMR Studies of An Aryl Boronic Acid. Scribd.
  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2004). PubMed.
  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir.
  • Mass Spectrometry in Boron Chemistry. (2002). ACS Publications.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. (2023). Borates Today.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • Synthesis and Characterization of Tris-Methacrylated 3,4,5Tris[(alkoxy)benzyloxy]benzoate Derivatives. ResearchGate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
  • A review on the determination of isotope ratios of boron with mass spectrometry. (2016). PubMed.
  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. (2024). National Institutes of Health.

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Solubility and stability of 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Borono-3-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This compound is an organoboron compound with potential applications in medicinal chemistry and organic synthesis, likely as a building block in cross-coupling reactions. As with many boronic acid derivatives, its utility is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides a comprehensive overview of the critical factors governing the solubility and stability of this compound. It offers field-proven insights and detailed experimental protocols to empower researchers to effectively characterize and handle this compound, ensuring reproducibility and success in their scientific endeavors.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the realm of drug discovery and development, the physicochemical characteristics of a compound are paramount. Solubility directly impacts bioavailability, formulation, and the design of in vitro assays.[1][2] Stability is equally critical, as degradation can lead to loss of potency, altered biological activity, and the generation of potentially toxic impurities.[3][4] For boronic acids, a class of compounds known for their utility in Suzuki-Miyaura coupling and as serine protease inhibitors, these properties can be particularly nuanced.[5] This guide focuses on this compound, providing a framework for its comprehensive characterization.

Molecular Structure:

  • Name: this compound

  • CAS Number: 957060-84-3[6]

  • Molecular Formula: C₇H₈BFO₂S[6]

  • Molecular Weight: 186.01 g/mol [6]

Understanding the Stability of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways that can compromise their integrity. A thorough understanding of these mechanisms is essential for designing appropriate handling, storage, and experimental conditions.

Key Degradation Pathways
  • Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of oxidizing agents, including atmospheric oxygen, converting the boronic acid to a phenol and boric acid.[4][7] This process can be particularly relevant at physiological pH.[4] The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species, leading to a labile boric ester that undergoes rapid hydrolysis.[7]

  • Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a hydrogen atom.[3][4] It can be accelerated by factors such as heat, the presence of acids or bases, and certain metal catalysts.[4][8]

  • Trimerization to Boroxines: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[4] This equilibrium process can complicate reaction stoichiometry and reproducibility.

Factors Influencing Stability
  • pH: The stability of arylboronic acids is often pH-dependent. Both acidic and basic conditions can promote protodeboronation.[8]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[4] Therefore, storage at low temperatures is generally recommended.

  • Presence of Oxidants: Exposure to air and other oxidizing agents should be minimized to prevent oxidative deboronation.[4]

  • Solvent: The choice of solvent can influence stability. Protic solvents may facilitate protodeboronation.

  • Substituent Effects: The electronic and steric nature of substituents on the aryl ring can impact the stability of the C-B bond. Electron-withdrawing groups, like the fluorine atom in this compound, can influence the electrophilicity of the boron atom and potentially affect stability.

Comprehensive Solubility Profiling

Determining the solubility of this compound in a range of relevant solvents is a critical first step in its characterization. This information will guide its use in various applications, from reaction chemistry to biological assays.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[9]

  • Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility solvent like DMSO, begins to precipitate when added to an aqueous medium.[9] This is often a higher-throughput assessment used in early drug discovery.[11]

Recommended Solvents for Profiling

A comprehensive solubility profile should be established in a variety of solvents relevant to potential applications:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) to mimic physiological conditions and assess pH-dependent solubility.

  • Organic Solvents:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Solvents: Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) if the compound is being considered for oral drug delivery.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the robust characterization of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method.[10]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (see section 3.2)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. For viscous solvents, centrifugation may be necessary to pellet the undissolved solid.[1]

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter should be considered and evaluated.[1]

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Aqueous buffers (pH 4, 7.4, 9)

  • Acetonitrile

  • Hydrogen peroxide (3%)

  • Temperature-controlled chambers/incubators

  • HPLC-UV system

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • For each stress condition, dilute the stock solution into the respective stress medium (e.g., acidic, basic, or oxidative solution) to a known final concentration.

  • Hydrolytic Stability: Incubate the solutions at different pH values (4, 7.4, and 9) at a set temperature (e.g., 40 °C).

  • Oxidative Stability: Add hydrogen peroxide to a solution of the compound and incubate at room temperature.

  • Thermal Stability: Store solutions at elevated temperatures (e.g., 40 °C, 60 °C) and protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately quench any reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent for the oxidant).

  • Analyze the samples by HPLC-UV to determine the remaining percentage of the parent compound. The appearance of new peaks will indicate degradation products.

Data Analysis: Plot the percentage of the remaining this compound against time for each condition. This will provide a stability profile and allow for the determination of degradation kinetics.

Analytical Methodology: HPLC

A robust reversed-phase HPLC (RP-HPLC) method is crucial for both solubility and stability studies.

Challenges in Boronic Acid Analysis: The analysis of boronic acids by RP-HPLC can be challenging due to their potential for on-column hydrolysis or interactions with the silica support.[12][13]

Recommended Starting Conditions:

  • Column: A column with low silanol activity is recommended to minimize on-column hydrolysis.[12][13]

  • Mobile Phase: A gradient of acetonitrile and water. The use of a pH modifier should be carefully evaluated, as it can affect the stability of the analyte on the column.[12]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Diluent: Use of a non-aqueous, aprotic diluent for sample preparation can help to minimize hydrolysis before injection.[14]

Data Presentation and Visualization

Tabulated Solubility Data
Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
PBS5.025Data to be determined
PBS7.425Data to be determined
PBS9.025Data to be determined
MethanolN/A25Data to be determined
AcetonitrileN/A25Data to be determined
DMSON/A25Data to be determined
Tabulated Stability Data
ConditionTime (hours)% Remaining Parent Compound
pH 4, 40°C0100
24Data to be determined
48Data to be determined
pH 7.4, 40°C0100
24Data to be determined
48Data to be determined
3% H₂O₂, RT0100
8Data to be determined
24Data to be determined
Visualizing Experimental Workflows

G cluster_solubility Thermodynamic Solubility Workflow cluster_stability Stability Assessment Workflow prep Prepare Supersaturated Solution equilibrate Equilibrate (24-48h) on Shaker prep->equilibrate separate Separate Solid & Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze result_sol Determine Solubility analyze->result_sol prep_stab Prepare Solution in Stress Medium incubate Incubate under Stress Condition prep_stab->incubate sample Sample at Time Points incubate->sample analyze_stab Analyze Samples (HPLC-UV) sample->analyze_stab result_stab Determine % Degradation analyze_stab->result_stab

Caption: High-level workflows for determining thermodynamic solubility and assessing stability.

Recommendations for Handling and Storage

Based on the general properties of arylboronic acids, the following best practices are recommended for this compound:

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Handling: When handling the solid, work in a glove box or under a stream of inert gas if possible. For solution-based experiments, consider using freshly prepared solutions and degassed solvents.

  • Protection Strategies: If instability is a significant issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, for storage or use in certain reactions.[15] These esters can often be hydrolyzed back to the boronic acid when needed.[5]

Conclusion

A thorough understanding and characterization of the solubility and stability of this compound are fundamental to its successful application in research and development. By employing the systematic and robust methodologies outlined in this guide, researchers can obtain reliable data to inform experimental design, ensure data quality, and accelerate their scientific objectives. The principles and protocols presented herein provide a solid foundation for the comprehensive physicochemical profiling of this and other valuable boronic acid derivatives.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the untapped research potential of 4-Borono-3-fluorothioanisole, a uniquely functionalized arylboronic acid. By dissecting its constituent chemical motifs—the boronic acid, the fluorine atom, and the thioanisole group—we delineate a strategic roadmap for its application in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established chemical principles with forward-looking, actionable research directives. We present detailed experimental protocols, propose novel molecular designs, and identify key areas where this compound can serve as a pivotal building block for next-generation therapeutics and complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Scaffolding

This compound (C₇H₈BFO₂S, M.W.: 186.01 g/mol , CAS: 957060-84-3) is a synthetic building block that, at first glance, presents as a standard arylboronic acid.[1] However, a deeper analysis of its structure reveals a convergence of three powerful chemical functionalities that are highly sought after in modern drug discovery and organic synthesis. The strategic placement of a boronic acid, a fluorine atom, and a methylthio group on a phenyl ring creates a versatile scaffold with a rich and largely unexplored potential.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds with exceptional functional group tolerance.[2][3] Beyond its synthetic utility, the boronic acid moiety is a recognized pharmacophore, capable of forming reversible covalent bonds with serine and threonine residues in enzyme active sites, a feature exploited in several FDA-approved drugs.[4][5][6]

The fluorine atom , ortho to the boronic acid, introduces profound electronic and conformational effects. Its high electronegativity can modulate the pKa of the boronic acid, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[7][8] The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.[7]

The thioanisole (methylthio) group, para to the boronic acid, offers additional avenues for molecular diversification and biological interaction. The sulfur atom can engage in non-covalent interactions, such as hydrogen bonds and chalcogen bonds, within protein binding pockets.[9] Furthermore, the thioether can be oxidized to the corresponding sulfoxide and sulfone, providing a handle to fine-tune solubility, polarity, and electronic properties. Thioamides, related sulfur-containing functional groups, have been effectively used as bioisosteres for amides in various therapeutic agents.[9][10]

This guide will illuminate the synergistic potential of these three functional groups, presenting a series of well-defined research trajectories for this compound.

Core Research Area I: Advanced Suzuki-Miyaura Coupling and the Synthesis of Novel Biaryl Scaffolds

The primary and most immediate application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The presence of both a fluorine atom and a thioether moiety makes the resulting biaryl compounds highly valuable scaffolds in medicinal chemistry.

Rationale and Strategic Considerations

The synthesis of highly functionalized and polysubstituted biaryls is a central theme in drug discovery.[11] The 3-fluoro-4-(methylthio)phenyl motif can be strategically introduced into a variety of molecular frameworks to probe structure-activity relationships (SAR). The fluorine atom can act as a bioisostere for a hydroxyl group or hydrogen atom, potentially improving metabolic stability and binding affinity.[8][12] The thioether provides a site for further functionalization or can itself contribute to target engagement.

Overcoming Synthetic Challenges: Catalyst and Condition Screening

The electronic properties of this compound (electron-withdrawing fluorine and potentially coordinating sulfur) may present challenges for standard Suzuki-Miyaura coupling conditions. Therefore, a systematic approach to catalyst and condition screening is warranted.

Table 1: Proposed Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst SystemLigandBaseSolventTemperature (°C)Rationale
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-100Effective for sterically hindered and electronically challenging substrates.[13]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃Dioxane100Buchwald ligands are known to facilitate challenging couplings.
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O90A classic catalyst system, good for initial screening.[2]
NiCl₂(dppp)dpppK₂CO₃Toluene100Nickel catalysts can be effective for electron-deficient boronic acids.[14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the selected base (2.0-3.0 eq.).

  • Add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Aryl_Halide Aryl Halide (1.0 eq) Reaction_Setup Reaction Setup (Inert Atmosphere) Aryl_Halide->Reaction_Setup Boronic_Acid This compound (1.2 eq) Boronic_Acid->Reaction_Setup Base Base (2-3 eq) Base->Reaction_Setup Pd_Catalyst Pd Catalyst (1-5 mol%) Pd_Catalyst->Reaction_Setup Ligand Ligand (2-10 mol%) Ligand->Reaction_Setup Reaction_Conditions Heating & Stirring (Solvent, Temp) Reaction_Setup->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow.

Core Research Area II: Medicinal Chemistry and Drug Design

The unique combination of functional groups in this compound makes it an attractive starting point for the design of novel therapeutic agents.

Kinase Inhibitors: A Privileged Scaffold

Many kinase inhibitors feature a biaryl core, and the introduction of fluorine and sulfur-containing moieties has been shown to enhance potency and selectivity.[1][15][16] this compound can be used to synthesize analogs of known kinase inhibitors, where the 3-fluoro-4-(methylthio)phenyl group replaces a key pharmacophore.

Proposed Research Trajectory:

  • Scaffold Hopping: Identify existing kinase inhibitors with a phenyl or substituted phenyl group that is critical for binding.

  • Synthesis: Synthesize a small library of analogs where this group is replaced by the 3-fluoro-4-(methylthio)phenyl moiety using the Suzuki-Miyaura protocol described above.

  • Further Derivatization: Oxidize the thioether to the sulfoxide and sulfone to modulate solubility and electronic properties.

  • Biological Evaluation: Screen the synthesized compounds against a panel of relevant kinases to determine their inhibitory activity and selectivity.

Kinase_Inhibitor_Design Known_Inhibitor Known Kinase Inhibitor (with Phenyl Moiety) Scaffold_Hop Scaffold Hopping Strategy Known_Inhibitor->Scaffold_Hop Target_Molecule Design of Novel Analog with 3-Fluoro-4-(methylthio)phenyl Scaffold_Hop->Target_Molecule Synthesis Suzuki-Miyaura Coupling Target_Molecule->Synthesis Derivatization Oxidation of Thioether (Sulfoxide, Sulfone) Synthesis->Derivatization Biological_Screening Kinase Inhibition Assays (IC50, Selectivity) Derivatization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Design Strategy for Novel Kinase Inhibitors.
Protease Inhibitors: The Boronic Acid Warhead

The boronic acid moiety can act as a "warhead," forming a reversible covalent bond with the catalytic serine or threonine residues of proteases.[4][7] This has been successfully exploited in the development of drugs like Bortezomib.[6] this compound can be elaborated into peptidyl boronic acids or other small molecules designed to target specific proteases.

Proposed Research Trajectory:

  • Target Selection: Identify a therapeutically relevant serine or threonine protease (e.g., in virology or oncology).

  • Inhibitor Design: Design and synthesize small peptidomimetic or non-peptidic scaffolds that incorporate the this compound moiety. The design should consider the specific interactions within the enzyme's binding pockets.

  • Enzymatic Assays: Evaluate the inhibitory potency (Ki) of the synthesized compounds against the target protease.

  • Structural Biology: Obtain co-crystal structures of promising inhibitors bound to the target enzyme to elucidate the binding mode and guide further optimization. The boronic acid is expected to form a tetrahedral adduct with the catalytic serine/threonine.

Core Research Area III: Late-Stage Functionalization and Bioisosteric Replacement

The concept of late-stage functionalization (LSF) is critical in modern medicinal chemistry, allowing for the rapid diversification of complex molecules.[17] this compound can be a valuable tool in LSF strategies.

A Versatile Handle for Molecular Editing

A complex molecule containing an aryl halide or triflate can be modified in the final steps of a synthesis by coupling with this compound. This introduces three new points of potential modification: the boronic acid (which can be further functionalized or used for subsequent couplings), the fluorine (which modulates properties), and the thioether (which can be oxidized).

Bioisosteric Replacement Strategies

The 3-fluoro-4-(methylthio)phenyl group can serve as a bioisostere for other common functional groups, such as a 4-hydroxyphenyl or 4-aminophenyl group.[8][12] This replacement can lead to improved metabolic stability, altered pKa, and different binding interactions.

Table 2: Potential Bioisosteric Replacements using this compound

Original MoietyBioisosteric ReplacementPotential Advantages
4-Hydroxyphenyl3-Fluoro-4-(methylthio)phenylImproved metabolic stability (blocks para-hydroxylation), altered pKa, potential for new binding interactions via sulfur.
4-Aminophenyl3-Fluoro-4-(methylthio)phenylReduced basicity, potential to avoid metabolic N-oxidation, introduction of a handle for oxidation (sulfoxide/sulfone).
Phenyl3-Fluoro-4-(methylthio)phenylIntroduction of polarity and directional interactions (F and S), potential for improved potency and selectivity.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategically designed scaffold that offers multiple avenues for innovation in both synthetic and medicinal chemistry. The convergence of a versatile boronic acid, a modulating fluorine atom, and a functionalizable thioether group provides a powerful platform for the creation of novel molecular entities. The research areas outlined in this guide—advanced Suzuki-Miyaura coupling, the design of kinase and protease inhibitors, and strategies for late-stage functionalization and bioisosteric replacement—represent a starting point for unlocking the full potential of this promising compound. As the demand for more sophisticated and effective small molecules continues to grow, the judicious application of multifunctional reagents like this compound will be paramount to success.

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Literature review on substituted thioanisole boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Thioanisole Boronic Acids: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: The Convergence of Sulfur and Boron in Modern Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of specific functional groups can profoundly influence a molecule's properties and reactivity. Among the vast arsenal available to chemists, organoboron compounds, particularly boronic acids, have risen to prominence as exceptionally versatile synthetic intermediates.[1][2] Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[3]

Parallel to this, sulfur-containing heterocycles and functional groups are ubiquitous in pharmaceuticals and agrochemicals. The thioether linkage of a thioanisole, for instance, offers a unique combination of lipophilicity, metabolic stability, and the potential for hydrogen bonding, making it a privileged scaffold in medicinal chemistry.

This guide delves into the intersection of these two powerful chemical motifs: substituted thioanisole boronic acids . These molecules are not merely synthetic curiosities; they are enabling tools for researchers seeking to construct novel chemical entities with tailored properties. By combining the synthetic utility of the boronic acid with the pharmacological relevance of the substituted thioanisole core, these reagents open new avenues for exploring chemical space.

Here, we move beyond a simple recitation of facts. This document is designed to serve as a technical guide for the practicing scientist. We will explore the causality behind synthetic choices, provide robust, field-tested protocols, and ground our discussion in the authoritative literature, offering a holistic understanding of this valuable class of compounds.

Strategic Synthesis of Substituted Thioanisole Boronic Acids

The value of any building block is intrinsically linked to its accessibility. The methods for synthesizing substituted thioanisole boronic acids are varied, each with strategic advantages depending on the desired substitution pattern and available starting materials.

Direct C-H Borylation: The Atom-Economical Approach

The most elegant and efficient strategy for preparing these compounds is the direct functionalization of a C-H bond on a pre-existing thioanisole derivative. This approach avoids the need for pre-functionalized substrates (e.g., halides or triflates), minimizing step counts and waste.

Iridium-Catalyzed ortho-C-H Borylation: A significant breakthrough in this area has been the development of iridium-catalyzed systems for the highly regioselective ortho-borylation of thioanisoles.[4][5] This is particularly valuable as ortho-functionalized aromatics can be challenging to synthesize via classical methods.

The causality for this high ortho-selectivity is a subtle but powerful phenomenon. Density functional theory (DFT) calculations have revealed that weak hydrogen bonding interactions between a C-H bond of the methylthio (S-CH₃) group and an oxygen atom of the boryl ligand on the iridium catalyst steer the reaction to the proximal C-H bond.[6] This "outer-sphere" directing effect is a sophisticated example of how non-covalent interactions can be harnessed to control reactivity in catalysis.[7]

G cluster_0 Synthetic Pathways Start Substituted Thioanisole Borylation ortho-Thioanisole Boronic Ester Start->Borylation Direct C-H Borylation (e.g., Ir-Catalysis) ArylHalide Substituted Aryl Halide MiyauraBorylation Aryl Boronic Ester ArylHalide->MiyauraBorylation Miyaura Borylation (Pd-Catalysis) HalogenMetal HalogenMetal ArylHalide->HalogenMetal Halogen-Metal Exchange (e.g., n-BuLi) Thiolation Substituted Thioanisole Boronic Ester MiyauraBorylation->Thiolation Nucleophilic Thiolation or Cross-Coupling BorateAddition BorateAddition HalogenMetal->BorateAddition Addition to Trialkyl Borate Hydrolysis Aryl Boronic Acid BorateAddition->Hydrolysis Acidic Workup Thiolation2 Substituted Thioanisole Boronic Acid Hydrolysis->Thiolation2 Introduction of -SMe group

Caption: Key synthetic routes to substituted thioanisole boronic acids.
Classical Approaches: Building from Precursors

While direct C-H activation is often preferred, classical methods remain essential, especially for accessing substitution patterns not achievable through direct borylation (e.g., meta isomers).

  • Halogen-Metal Exchange Followed by Borylation: This venerable method involves treating an aryl halide (e.g., a bromothioanisole) with a strong organolithium base like n-butyllithium at low temperature. The resulting aryllithium species is then quenched with a boron electrophile, typically a trialkyl borate like trimethyl or triisopropyl borate. An acidic workup then hydrolyzes the intermediate boronate ester to the desired boronic acid.[1] The primary consideration for this method is functional group tolerance; groups sensitive to strong bases may not be compatible.

  • Miyaura Borylation: A milder, palladium-catalyzed alternative is the Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance and is a reliable way to install the boronic ester moiety. A scientist might choose this route if their thioanisole core is already elaborated with sensitive functional groups.

Physicochemical Properties and Handling

Boronic acids possess unique properties that demand careful consideration in their handling and application.

Stability and Storage

A critical, often underestimated, aspect of working with boronic acids is their stability. Two primary degradation pathways exist:

  • Oxidative Deboronation: In biological contexts or under oxidative conditions, the C-B bond can be cleaved to yield an alcohol (a phenol in this case) and boric acid.[8] This process can be accelerated by reactive oxygen species.

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a significant side reaction in Suzuki-Miyaura couplings, especially with electron-rich or certain heterocyclic boronic acids, and can be promoted by high temperatures and aqueous basic conditions.[9][10]

Best Practices for Handling: To ensure reproducibility, substituted thioanisole boronic acids should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. For many applications, converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a DABO boronate , is highly advantageous.[11] These derivatives exhibit significantly enhanced stability towards dehydration and protodeboronation, releasing the active boronic acid in situ under reaction conditions.[11]

Characterization

Unambiguous characterization is essential. Key techniques include:

  • NMR Spectroscopy:

    • ¹H NMR: Provides the standard aromatic and aliphatic proton signals. The S-CH₃ singlet is a characteristic peak, typically appearing around 2.5 ppm.

    • ¹³C NMR: Confirms the carbon skeleton. The carbon atom attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

    • ¹¹B NMR: This is the most direct method for observing the boron center. Boronic acids and their trigonal esters typically show a broad signal in the range of +18 to +30 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Melting Point: For crystalline solids, the melting point is a key indicator of purity. For example, thioanisole-4-boronic acid is a white crystalline solid with a melting point of 210-214 °C.[12]

Reactivity and Synthetic Applications

The primary synthetic utility of thioanisole boronic acids lies in their role as nucleophilic partners in cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for virtually all aryl boronic acids.[2] It facilitates the palladium-catalyzed coupling of the thioanisole moiety with an organic halide or triflate (the electrophilic partner), forming a new C-C bond. This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of catalysts and reagents.[13]

The choice of catalyst, ligand, base, and solvent is critical for success and depends heavily on the specific substrates being coupled. For example, sterically hindered coupling partners may require bulky phosphine ligands like SPhos or XPhos to facilitate the reaction.[13]

G Pd0 Pd(0)L₂ OxidativeAddition [L₂Pd(II)(R¹)(X)] Pd0->OxidativeAddition Oxidative Addition ArX R¹-X (Electrophile) ArX->OxidativeAddition ThioBOH Ar-B(OH)₂ (Thioanisole Boronic Acid) Boronate [Ar-B(OH)₃]⁻ ThioBOH->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Transmetalation [L₂Pd(II)(R¹)(Ar)] OxidativeAddition->Transmetalation ReductiveElimination ReductiveElimination Transmetalation->ReductiveElimination Reductive Elimination Boronate->Transmetalation Transmetalation ReductiveElimination->Pd0 Product R¹-Ar (Coupled Product) ReductiveElimination->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Derivatization of the Thioether Moiety

The sulfur atom in the thioanisole core is not merely a spectator. It can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, increasing polarity and providing a hydrogen bond acceptor (in the case of the sulfoxide). This provides a secondary avenue for chemical modification, allowing researchers to fine-tune the properties of the final product post-coupling.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a substituted thioanisole boronic acid fragment into a drug candidate can be a strategic decision driven by several factors.

  • Enzyme Inhibition: Boronic acids are well-established as reversible covalent inhibitors of serine proteases.[2][14] The empty p-orbital on the sp²-hybridized boron atom acts as a strong Lewis acid, readily accepting a lone pair from the active site serine residue to form a stable, tetrahedral boronate adduct.[14] This mimics the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition. The first-in-class proteasome inhibitor drug, Bortezomib (Velcade®), validated this approach for cancer therapy.[1][15]

  • Scaffold Hopping and Bioisosterism: The thioanisole ring can serve as a bioisostere for other aromatic systems, while the boronic acid can act as a bioisostere for a carboxylic acid.[3] This allows medicinal chemists to explore new intellectual property space and modulate physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.

  • Modulation of Pharmacokinetics: The specific substitution pattern on the thioanisole ring can be used to block sites of metabolism or to enhance binding affinity to the target protein.

Experimental Protocols

The following protocols are provided as robust starting points. As with any chemical reaction, optimization may be required for specific substrates.

Protocol 1: Iridium-Catalyzed ortho-C-H Borylation of Thioanisole

This protocol is adapted from the work of Zeng et al. and provides a reliable method for synthesizing 2-(methylthio)phenylboronic acid pinacol ester.[4][5]

  • Objective: To synthesize 2-(methylthio)phenylboronic acid pinacol ester from thioanisole via a direct, regioselective C-H activation/borylation reaction.

  • Causality: The use of an iridium catalyst in conjunction with a bipyridine-type ligand enables the selective activation of the sterically accessible ortho-C-H bond, driven by weak directing interactions from the methylthio group.[6] Pinacolborane is used as the boron source, directly yielding the stable pinacol ester.

Reagents and Equipment:

  • [Ir(OMe)(cod)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Pinacolborane (HBpin)

  • Thioanisole

  • Cyclohexane (anhydrous)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Step-by-Step Procedure:

  • In a glovebox or under a positive pressure of inert gas, add [Ir(OMe)(cod)]₂ (e.g., 0.015 mmol, 1.5 mol%) and dtbpy (e.g., 0.030 mmol, 3.0 mol%) to a Schlenk flask.

  • Add anhydrous cyclohexane (e.g., 1.0 mL).

  • Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

  • Add thioanisole (e.g., 1.0 mmol, 1.0 equiv).

  • Add pinacolborane (e.g., 1.5 mmol, 1.5 equiv) dropwise to the stirring solution.

  • Seal the flask and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(methylthio)phenylboronic acid pinacol ester as a colorless oil or white solid.

Self-Validation (Characterization):

  • ¹H NMR (CDCl₃): Expect signals for the pinacol methyls (singlet, ~1.35 ppm), the S-CH₃ group (singlet, ~2.45 ppm), and the aromatic protons in their characteristic splitting pattern.

  • HRMS: Confirm the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular formula C₁₃H₁₉BO₂S.

Protocol 2: Suzuki-Miyaura Coupling of a Thioanisole Boronic Acid
  • Objective: To couple a thioanisole boronic acid derivative with an aryl bromide to form a biaryl product.

  • Causality: A palladium(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond. The resulting Pd(II) species undergoes transmetalation with the boronic acid (activated by a base) to form a diorganopalladium(II) complex, which then reductively eliminates to form the new C-C bond and regenerate the Pd(0) catalyst.[16]

Reagents and Equipment:

  • Substituted thioanisole boronic acid or pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) or other suitable Pd catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vial suitable for heating (e.g., microwave vial) with a stir bar

Step-by-Step Procedure:

  • To a reaction vial, add the aryl bromide (e.g., 0.5 mmol), the thioanisole boronic acid derivative (e.g., 0.6 mmol), and the base (e.g., 1.0 mmol).

  • Add the palladium catalyst (e.g., 0.0125 mmol, 2.5 mol%).

  • Evacuate and backfill the vial with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 2.5 mL).

  • Seal the vial and heat to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the aryl bromide starting material is consumed (typically 4-16 hours).

Work-up and Purification:

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Future Outlook

Substituted thioanisole boronic acids represent a powerful and enabling class of reagents at the nexus of organic synthesis and medicinal chemistry. The advent of efficient synthetic methods, particularly direct C-H borylation, has made these building blocks more accessible than ever. Their utility in constructing complex, drug-like molecules via the robust Suzuki-Miyaura coupling, combined with the inherent value of the thioanisole scaffold, ensures their continued relevance.

Future research will likely focus on expanding the scope of C-H activation to access an even wider array of substitution patterns, developing more stable and user-friendly boronic acid surrogates, and applying these building blocks to the synthesis of novel therapeutic agents targeting a range of diseases. For the modern researcher, a thorough understanding of the synthesis, handling, and reactivity of these compounds is not just beneficial—it is essential for innovation.

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An In-depth Technical Guide to 4-Borono-3-fluorothioanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-3-fluorothioanisole is a specialized organoboron compound that holds significant promise in the realms of organic synthesis and medicinal chemistry. Its unique trifunctionalized structure, featuring a boronic acid, a fluorine atom, and a methylthio group on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. Boronic acids, in general, have garnered substantial attention in drug discovery due to their ability to form reversible covalent bonds with biological targets and their utility in carbon-carbon bond-forming reactions.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the thioether moiety offers a site for further chemical modification.[3] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and potential applications, particularly in the context of drug development.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, its properties can be inferred from its structure and data available for analogous compounds.

PropertyValueSource
CAS Number 957060-84-3[4]
Molecular Formula C₇H₈BFO₂S[4]
Molecular Weight 186.01 g/mol [4]
Appearance Expected to be a white to off-white solidGeneral knowledge of arylboronic acids
Melting Point Not available. For comparison, 4-(Methylthio)phenylboronic acid has a melting point of 210-214 °C.[5]N/A
Boiling Point Not available. High boiling point expected due to the presence of the boronic acid group.N/A
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and to have limited solubility in nonpolar solvents and water. Phenylboronic acid is soluble in most polar organic solvents.[6]N/A

Spectroscopic Data

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm, with splitting patterns influenced by the fluorine and other substituents. The methylthio protons would present as a singlet around 2.5 ppm. The boronic acid protons are often broad and may exchange with solvent, appearing over a wide range.

  • ¹³C NMR: Aromatic carbons would be observed in the 115-140 ppm region. The carbon attached to the boron atom would likely be deshielded. The methylthio carbon would appear around 15 ppm.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring. Computational methods can be used to predict ¹⁹F NMR chemical shifts with reasonable accuracy.[7][8][9]

  • ¹¹B NMR: The chemical shift for the boron atom would be characteristic of an arylboronic acid.[10][11]

  • IR Spectroscopy: Characteristic peaks would include O-H stretching for the boronic acid (broad, ~3300 cm⁻¹), C-H stretching for the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), C=C stretching for the aromatic ring (~1600 cm⁻¹), and B-O stretching (~1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 186.01. Fragmentation patterns would likely involve the loss of water, the methyl group, and the boronic acid moiety.

Synthesis and Reactivity

Plausible Synthetic Route:

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate, followed by acidic hydrolysis.[6][12][13] A plausible synthetic pathway for this compound is outlined below, starting from a suitable halogenated precursor.

Synthesis 4-Bromo-3-fluorothioanisole 4-Bromo-3-fluorothioanisole Lithiation/Grignard Lithiation/Grignard 4-Bromo-3-fluorothioanisole->Lithiation/Grignard n-BuLi or Mg Reaction_with_Borate Reaction_with_Borate Lithiation/Grignard->Reaction_with_Borate B(OMe)₃ Hydrolysis Hydrolysis Reaction_with_Borate->Hydrolysis H₃O⁺ This compound This compound Hydrolysis->this compound

Figure 1: Plausible synthetic workflow for this compound.

Step-by-Step Methodology:

  • Starting Material: The synthesis would likely commence with a di-halogenated benzene derivative, which is then converted to 4-bromo-3-fluorothioanisole.

  • Formation of the Organometallic Reagent: 4-Bromo-3-fluorothioanisole would be reacted with a strong base like n-butyllithium or with magnesium metal to form the corresponding aryllithium or Grignard reagent. This reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

  • Borylation: The organometallic intermediate is then treated with a trialkyl borate, such as trimethyl borate (B(OMe)₃). The nucleophilic aryl group attacks the electrophilic boron atom.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield the final product, this compound.

Reactivity and Stability:

Arylboronic acids are known for their unique reactivity and stability profiles.[14][15]

  • Suzuki-Miyaura Coupling: The most prominent reaction of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16] this compound can be coupled with a variety of organic halides or triflates to form carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The fluorine and methylthio groups can influence the electronic properties of the molecule and, consequently, its reactivity in these coupling reactions.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Coupled_Product Coupled Biaryl Product This compound->Coupled_Product Ar-X (halide/triflate) Ar-X (halide/triflate) Ar-X (halide/triflate)->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction.

  • Stability: Boronic acids are susceptible to oxidative degradation and protodeboronation, particularly in aqueous basic solutions.[4][14] The presence of an electron-withdrawing fluorine atom can increase the Lewis acidity of the boron center, potentially affecting its stability and reactivity.[17] It is advisable to store this compound under an inert atmosphere and in a cool, dry place. For applications requiring high stability, conversion to a more stable boronate ester, such as a pinacol ester, may be beneficial.[14]

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Kinase Inhibitors:

Many small-molecule kinase inhibitors feature a heterocyclic core, and the synthesis of these often relies on cross-coupling reactions where a boronic acid derivative is a key building block.[18][19][20] The 3-fluoro-4-(methylthio)phenyl moiety can be incorporated into potential kinase inhibitors to explore structure-activity relationships (SAR). The fluorine atom can form favorable interactions within the kinase active site, and the methylthio group can be a handle for further functionalization or can occupy a specific hydrophobic pocket.

Kinase_Inhibitor_Concept This compound This compound Suzuki_Coupling Suzuki_Coupling This compound->Suzuki_Coupling Kinase_Inhibitor_Scaffold Kinase_Inhibitor_Scaffold Suzuki_Coupling->Kinase_Inhibitor_Scaffold Heterocyclic_Halide Heterocyclic Halide Heterocyclic_Halide->Suzuki_Coupling Kinase_Target Kinase_Target Kinase_Inhibitor_Scaffold->Kinase_Target Binding

Figure 3: Conceptual workflow for the application of this compound in kinase inhibitor synthesis.

Boron-Containing Drug Candidates:

The boronic acid moiety itself can be a key pharmacophore, acting as a warhead that forms a reversible covalent bond with a catalytic serine, threonine, or cysteine residue in an enzyme's active site.[1][21] This mechanism of action is exemplified by the proteasome inhibitor bortezomib. The specific substitution pattern of this compound could be exploited to design inhibitors with novel selectivity profiles against various enzyme targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific experimental data is limited, its chemical properties and reactivity can be reliably inferred from its structure and the well-established chemistry of arylboronic acids. Its trifunctionalized nature provides a platform for the synthesis of a wide range of complex molecules, particularly through Suzuki-Miyaura cross-coupling. For drug discovery professionals, this compound offers a unique scaffold for the development of novel therapeutics, especially in the area of kinase inhibitors. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorinated Organoboron Compounds

Introduction: The Strategic Alliance of Fluorine and Boron

In the landscape of modern chemical synthesis, the strategic combination of distinct functional groups to create novel building blocks is a paramount objective. Among these, fluorinated organoboron compounds have emerged as exceptionally valuable assets, particularly for professionals in pharmaceutical and materials science.[1][2] This guide provides a comprehensive overview of these reagents, delving into the fundamental principles that underscore their utility, the sophisticated methodologies for their synthesis, and their ever-expanding applications.

The power of these compounds lies in the synergistic fusion of two influential chemical entities: the fluorine atom and the organoboron moiety.

The Fluorine Advantage in Bio-organic and Materials Chemistry: The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties.[3][4] As the most electronegative element, fluorine's presence can modulate molecular conformation, pKa, metabolic stability, and lipophilicity.[1][5] In drug development, this often translates to enhanced potency, improved pharmacokinetic profiles, and greater bioavailability.[3][6] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby extending a drug's half-life.[1][2]

The Versatility of the Organoboron Handle: Organoboron compounds, particularly boronic acids and their derivatives, are celebrated for their synthetic versatility.[7][8] They are key participants in a vast array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2] The C-B bond can also be transformed into C-O, C-N, C-S, and C-halogen bonds, making organoborons a central hub in synthetic chemistry.[1][2]

By combining these two motifs, fluorinated organoboron compounds serve as powerful intermediates, allowing for the precise introduction of fluorine-containing moieties into complex molecular architectures.[1]

Core Synthetic Strategies

The synthesis of fluorinated organoboron compounds has evolved significantly, moving from classical methods to highly selective and efficient catalytic processes. The primary modern strategies can be categorized into four main approaches.[1][2][9][10]

G cluster_start Starting Materials cluster_product Product cluster_methods Polyfluoroarenes Polyfluoroarenes M1 Monodefluoroborylation (C-F Activation) Polyfluoroarenes->M1 Fluoroarenes Fluoroarenes M2 Borylation of Fluoro-substrates (C-H/C-X Activation) Fluoroarenes->M2 Organoborons Organoborons M3 Fluorination of Organoborons Organoborons->M3 Alkenes_Alkynes Alkenes_Alkynes M4 Borofluorination Alkenes_Alkynes->M4 Product Fluorinated Organoboron M1->Product M2->Product M3->Product M4->Product

Core synthetic pathways to fluorinated organoborons.
Selective Borylation of Fluorinated Substrates

This approach involves the direct installation of a boryl group onto a pre-existing fluorinated molecule. It is arguably the most common strategy, with catalytic C-H and C-F bond activation methods being at the forefront.

Iridium-Catalyzed C-H Borylation

The direct borylation of C-H bonds is a highly atom-economical method. Iridium-based catalysts are particularly effective for this transformation, tolerating a wide range of functional groups, including fluorine.[11]

  • Causality and Insight: The challenge in the C-H borylation of fluoroarenes is controlling regioselectivity. Without a directing group, borylation often occurs at the sterically most accessible C-H bond. For many fluorinated aromatics, this means borylation happens meta or para to the fluorine atom. To achieve ortho-borylation, chemists often employ a "blocking" group strategy. A larger halogen (like bromine or chlorine) can be placed para to the fluorine, sterically hindering the meta positions and favoring borylation ortho to the fluorine.[11][12] This two-step sequence of borylation followed by dehalogenation provides a net synthesis of valuable ortho-fluoro arylboronates.[11][12]

Nickel-Catalyzed C-F Borylation

Activating the strong C-F bond for borylation is a significant challenge but offers a direct route to convert polyfluoroarenes into useful building blocks. Nickel catalysis has emerged as a powerful tool for this transformation.[13]

  • Expertise in Action: The mechanism typically involves an oxidative addition of the C-F bond to a low-valent nickel center.[13] The choice of ligand, such as sterically demanding N-heterocyclic carbenes (e.g., IMes), is critical to promote the desired catalytic cycle. A fluoride source, like CsF or NMe₄F, is also crucial, likely to facilitate the reductive elimination step and regenerate the active catalyst.[13] This method allows for the conversion of readily available polyfluorinated arenes into mono-borylated products with high selectivity.[13][14]

Selective Monodefluoroborylation of Polyfluoroarenes

This strategy also relies on C-F bond activation but specifically targets the replacement of a single fluorine atom with a boryl group in highly fluorinated compounds like hexafluorobenzene.[1][2] Transition-metal-catalyzed processes, particularly with copper or rhodium complexes, are effective.[1][2]

  • Mechanism & Rationale: In these reactions, the highly electron-poor nature of the polyfluorinated ring makes it susceptible to attack by nucleophilic boryl species generated from diboron reagents (e.g., B₂pin₂).[2] The transition metal facilitates the cleavage of a C-F bond and the subsequent C-B bond formation.[1][2] This approach is valuable for preparing building blocks like pentafluorophenyl boronic esters.

Selective Fluorination of Organoboron Compounds

An alternative strategy is to introduce the fluorine atom onto an existing organoboron compound.[5] This can be achieved using either electrophilic or nucleophilic fluorinating agents.

  • Expertise in Action: The conversion of arylboronic acids to aryl fluorides can be accomplished using electrophilic fluorinating reagents like Selectfluor. The reaction proceeds via an intermediate boronate species. This method is advantageous as it leverages the vast library of commercially available organoboron compounds. Radiofluorination using ¹⁸F is a particularly important application of this strategy for the synthesis of PET imaging agents.[5]

Borofluorination of Alkenes and Alkynes

This method involves the simultaneous addition of a boryl group and a fluorine atom across a double or triple bond.[1][2] It provides direct access to β-fluoroalkyl and β-fluoroalkenyl boron compounds, which are valuable and otherwise difficult to synthesize.

Properties and Handling: Boronic Acids vs. Trifluoroborate Salts

While boronic acids are the most common form of organoboron reagents, they can be prone to decomposition via protodeboronation or trimerization to form boroxines.[15] For fluorinated derivatives, an alternative form offers superior stability and handling characteristics: potassium organotrifluoroborate salts (R-BF₃K).

  • Trustworthiness through Stability: Potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids.[16][17][18] Their tetracoordinate boron center "protects" the C-B bond from premature degradation.[15] In a reaction like the Suzuki-Miyaura coupling, the trifluoroborate slowly hydrolyzes in situ to release the active boronic acid, making them convenient and reliable reagents.[17][19][20][21] This stability makes them ideal for library synthesis and long-term storage.[18]

FeatureArylboronic Acids (ArB(OH)₂)Potassium Aryltrifluoroborates (ArBF₃K)
Stability Moderate; susceptible to dehydration and protodeboronation.[15]High; generally stable to air and moisture indefinitely.[16][18]
Physical Form Often fluffy, low-density solids.Crystalline, free-flowing solids.[18]
Handling Can be challenging to weigh accurately; may require storage under inert gas.Easy to handle and weigh in air.[16]
Reactivity Directly active in cross-coupling.Pro-reagent; requires in situ hydrolysis to the boronic acid.[15][20]

Key Applications in Research and Development

The unique properties of fluorinated organoboron compounds make them indispensable in several high-value applications.

Drug Discovery and Medicinal Chemistry

This is the most prominent area of application. The ability to use Suzuki-Miyaura coupling to connect a fluorine-bearing aromatic ring (from the organoboron) to another molecular fragment is a cornerstone of modern drug synthesis.[6]

  • Case Study Rationale: A medicinal chemist might choose a fluorinated phenylboronic acid for several reasons:

    • Metabolic Blocking: A fluorine atom can prevent P450-mediated hydroxylation at that position, improving the drug's metabolic stability.[1][4]

    • Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in a target protein's binding pocket, increasing potency.

    • Lipophilicity Modulation: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[1][3]

G cluster_workflow Drug Discovery Workflow FB Fluorinated Arylboronic Acid SMC Suzuki-Miyaura Coupling (Pd Catalyst, Base) FB->SMC HetX Heterocyclic Halide (Ar'-X) HetX->SMC API Fluorinated Active Pharmaceutical Ingredient (API) SMC->API Bio Biological Screening (Potency, Selectivity, Metabolic Stability) API->Bio Lead Lead Compound Bio->Lead

Workflow for synthesizing fluorinated drug candidates.
Materials Science

In materials science, fluorinated organoboron compounds are used to create luminescent materials and organic light-emitting diodes (OLEDs).[22][23] The electron-withdrawing nature of fluorine atoms can tune the electronic properties (HOMO/LUMO energy levels) of organic molecules, thereby altering their photophysical characteristics like emission color and quantum yield.[22][24]

Spectroscopic Characterization

The characterization of these compounds relies on standard techniques, with NMR spectroscopy being particularly informative.

  • ¹⁹F NMR: This is a powerful tool for confirming the presence and chemical environment of fluorine atoms. It offers a wide chemical shift range and no background signals, making it highly sensitive.[25]

  • ¹¹B NMR: Provides information about the coordination state of the boron atom (trigonal planar for boronic acids vs. tetrahedral for trifluoroborates).[26]

  • ¹H and ¹³C NMR: Used for standard structural elucidation of the organic framework.[26][27]

Experimental Protocol: Nickel-Catalyzed C-F Borylation of a Polyfluoroarene

This protocol is adapted from methodologies reported for the nickel-catalyzed conversion of fluoroarenes to arylboronic acid pinacol esters.[13] It serves as a self-validating system by providing a clear, step-by-step process for this advanced transformation.

Objective: To synthesize 2,3,5,6-tetrafluorophenylboronic acid pinacol ester from pentafluorobenzene.

Materials:

  • Pentafluorobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ni(IMes)₂] (IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)

  • Cesium Fluoride (CsF), anhydrous

  • Anhydrous Toluene

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of inert gas (N₂ or Ar). The entire reaction setup should be performed under an inert atmosphere using a Schlenk line or in a glovebox.

  • Reagent Loading: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add [Ni(IMes)₂] (catalyst, e.g., 5 mol%), B₂pin₂ (1.2 equivalents), and anhydrous CsF (1.5 equivalents).

  • Solvent and Substrate Addition: Evacuate the flask and backfill with inert gas three times. Add anhydrous toluene (e.g., 5 mL) via syringe, followed by pentafluorobenzene (1.0 equivalent).

  • Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS to observe the consumption of the starting material and the formation of the product.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove the catalyst and inorganic salts. Wash the silica plug with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tetrafluorophenylboronic acid pinacol ester.

Causality: The use of an inert atmosphere is critical because low-valent nickel catalysts are highly sensitive to oxygen. Anhydrous conditions are necessary as water can react with the diboron reagent and interfere with the catalytic cycle. The CsF additive is essential for facilitating the final C-B bond-forming step.[13]

Conclusion and Future Outlook

Fluorinated organoboron compounds represent a powerful convergence of fluorine and boron chemistry. Their unique stability, particularly as trifluoroborate salts, combined with their synthetic versatility, has solidified their role as essential building blocks in modern organic synthesis. The ongoing development of novel catalytic methods for their preparation continues to broaden their accessibility and scope. For researchers in drug discovery and materials science, a deep understanding of the synthesis and strategic application of these reagents is no longer just an advantage—it is a necessity for innovation.

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Theoretical Analysis of the Electronic Properties of 4-Borono-3-fluorothioanisole: A Computational Approach to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 4-Borono-3-fluorothioanisole, a molecule of significant interest in medicinal chemistry. By leveraging a suite of computational methods, primarily Density Functional Theory (DFT), we elucidate the structural and electronic characteristics that govern its reactivity and potential as a therapeutic agent. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical protocols for computational analysis. We explore Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis to construct a detailed electronic profile of the molecule. The causality behind methodological choices is explained, and the implications of the findings for rational drug design are discussed, particularly concerning its potential as an enzyme inhibitor.

Introduction: The Significance of this compound

This compound (CAS 957060-84-3) is a specialized organoboron compound featuring a unique combination of functional groups: a boronic acid, a fluorine atom, and a thioether (thioanisole) moiety on a benzene ring.[1] Each of these components imparts distinct physicochemical properties that make the molecule a compelling candidate for drug discovery.

  • The Boronic Acid Advantage: The boron atom, with its vacant p-orbital, acts as a potent Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[2] This mechanism is the cornerstone of several FDA-approved drugs, including the proteasome inhibitor bortezomib, highlighting the therapeutic potential of boronic acids.[3][4]

  • Fluorine and Thioether Moieties: The fluorine atom and the methylthio group (thioanisole) significantly modulate the electronic landscape of the aromatic ring. Halogen substitution is known to alter the vibrational and electronic properties of thioanisole derivatives.[5] These modifications can influence the molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.

Understanding how these functional groups interact to define the molecule's overall electronic character is paramount for predicting its biological activity. Theoretical studies provide a powerful, cost-effective means to probe these properties at the quantum level, offering insights that guide synthetic efforts and biological screening.[6][7]

Core Theoretical Methodologies: The Computational Toolkit

The selection of appropriate theoretical methods is critical for obtaining accurate and meaningful results. Our approach is grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[6][8]

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules. It calculates the electronic energy and properties of a molecule based on its electron density.

  • Causality of Choice: For a molecule like this compound, we select a hybrid functional such as B3LYP or a range--separated functional like ωB97XD . B3LYP is widely used and provides reliable geometries and electronic properties for a vast range of organic systems.[9] ωB97XD is particularly adept at describing non-covalent interactions, which could be crucial for predicting binding modes. The choice of basis set, such as 6-311++G(d,p) , is equally important; this set provides sufficient flexibility with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding.[9][10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11]

  • Expertise: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular reactivity and stability.[10] A small gap suggests high reactivity, whereas a large gap implies high stability. Visualizing the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.[12][13]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It provides an intuitive visualization of the charge distribution and is invaluable for predicting intermolecular interactions.

  • Expertise: Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.[14][15] Blue regions correspond to positive potential (electron-poor), indicating sites for nucleophilic attack and potential hydrogen bond donors. This analysis is crucial for understanding how a drug molecule might "see" and interact with a biological receptor.

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into a localized, Lewis-like bonding picture of electron pairs in bonds and lone pairs.[16]

  • Trustworthiness: This method provides quantitative insight into intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density.[16][17] By calculating the second-order perturbation energy, E(2), between a donor NBO (e.g., a lone pair) and an acceptor NBO (e.g., an anti-bonding orbital), we can quantify the strength of these stabilizing interactions.[9][18] Large E(2) values signify strong electronic delocalization, which contributes significantly to the molecule's overall stability.[16]

Experimental Protocols: A Validated Computational Workflow

The following protocols outline the step-by-step methodology for a comprehensive theoretical analysis using a computational chemistry package like Gaussian.

Protocol 3.1: Geometry Optimization and Frequency Analysis
  • Structure Input: Build the 3D structure of this compound using a molecular editor like GaussView.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method to obtain a reasonable starting structure.

  • High-Level Optimization: Conduct a full geometry optimization without symmetry constraints using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step locates the minimum energy conformation of the molecule.[8][19]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.

    • Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

Computational_Workflow A 1. Input Molecular Structure (this compound) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D E Proceed to Property Analysis D->E  Yes F Error: Re-optimize Structure D->F  No   G 4. Single-Point Energy Calculation E->G H HOMO-LUMO Analysis G->H I Molecular Electrostatic Potential (MEP) G->I J Natural Bond Orbital (NBO) G->J

Caption: A validated workflow for the computational analysis of molecular electronic properties.

Predicted Results and Discussion

This section discusses the expected outcomes from the computational workflow, providing a predictive analysis of this compound's electronic landscape.

Molecular Geometry

The optimized geometry would likely show a nearly planar benzene ring. The C-S-C bond angle of the thioether and the orientation of the boronic acid group relative to the ring are key parameters. The boronic acid group itself is expected to be planar.

Table 1: Predicted Optimized Geometric Parameters (Representative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-B ~1.56 C-S-C ~100-105
B-O ~1.37 O-B-O ~118-122
C-S ~1.78 C-C-F ~119-121

| C-F | ~1.35 | | |

Frontier Molecular Orbitals (FMOs)

The FMO analysis is central to understanding the molecule's reactivity.

  • HOMO: The HOMO is predicted to be primarily localized on the electron-rich thioanisole moiety and the aromatic ring. The sulfur atom's lone pairs would contribute significantly, making this region the primary site for electron donation and electrophilic attack.

  • LUMO: The LUMO is expected to be centered on the electron-deficient boronic acid group, specifically on the empty p-orbital of the boron atom. This confirms the boronic acid as the principal electrophilic center of the molecule, poised to accept electrons from a nucleophile.

Table 2: Predicted Frontier Molecular Orbital Energies

Property Energy (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0

| HOMO-LUMO Gap (ΔE) | ~5.0 to 6.0 |

A predicted HOMO-LUMO gap in the range of 5-6 eV suggests that this compound is a relatively stable molecule, but with a highly localized and accessible LUMO that facilitates targeted interactions.[10][14]

Molecular Electrostatic Potential (MEP)

The MEP map would visually confirm the electronic distribution predicted by FMO analysis.

  • Negative Potential: The most negative regions (red/yellow) are expected around the oxygen atoms of the boronic acid and, to a lesser extent, the sulfur atom. These sites are prime candidates for forming hydrogen bonds with hydrogen-bond donors in a receptor active site.

  • Positive Potential: The most positive region (blue) will be located around the hydroxyl hydrogens of the boronic acid group, identifying them as hydrogen-bond donor sites. A significant region of positive potential will also be associated with the boron atom, though it is sterically shielded by the oxygen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the intramolecular interactions that stabilize the molecule.

  • Key Interactions: The most significant stabilizing interactions are predicted to involve the delocalization of electron density from the lone pairs of the sulfur and oxygen atoms into the antibonding π* orbitals of the benzene ring. This donor-acceptor interaction contributes to the overall aromatic stability.

Table 3: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (S) π* (C-C) High p-π conjugation
LP (O) σ* (C-B) Moderate Hyperconjugation
π (C-C) π* (C-C) High Aromatic delocalization

| LP (F) | σ* (C-C) | Low | Weak hyperconjugation |

These interactions, particularly the strong p-π conjugation from the sulfur lone pair, are crucial for the molecule's electronic structure and stability.[9][18]

Implications for Rational Drug Development

The theoretical analysis provides a clear, actionable model for how this compound might function as a therapeutic agent.

  • Targeted Covalent Inhibition: The low-lying, localized LUMO on the boron atom strongly supports its role as an electrophilic warhead. This makes the molecule an ideal candidate for designing targeted covalent inhibitors for enzymes with nucleophilic active site residues, such as serine proteases.

  • Optimized Binding Affinity: The MEP analysis identifies distinct hydrogen bond donor (B-OH) and acceptor (B-O, S) sites. This information can be used to design analogs with improved binding affinity and selectivity by matching these features to the pharmacophore of a target receptor.

  • Scaffold for Bioisosteric Replacement: The detailed electronic profile allows this molecule to serve as a scaffold. For instance, the fluorine atom's position and its electron-withdrawing nature can be computationally compared to other halogens or functional groups to fine-tune the molecule’s properties in a bioisosteric design strategy.[20]

Structure_Property_Relationship cluster_0 Molecular Features cluster_1 Electronic Properties cluster_2 Potential Application A Boronic Acid Electrophilic Boron D Localized LUMO Low Energy A:f1->D:f0 determines F MEP Profile H-bond Donor/Acceptor Sites A:f0->F:f1 creates B Thioanisole Ring Electron-rich Sulfur E Localized HOMO High Energy B:f1->E:f0 determines B:f0->F:f1 creates C Fluoro Group Inductive Effect G Enzyme Inhibition Reversible Covalent Bonding D:f1->G:f1 enables H Receptor Binding Non-covalent Interactions F:f1->H:f1 guides

Caption: Relationship between molecular features, electronic properties, and drug action potential.

Conclusion

Theoretical studies provide an indispensable lens through which to view the electronic properties of complex molecules like this compound. Through a systematic application of DFT, FMO, MEP, and NBO analyses, we can build a highly detailed and predictive model of molecular reactivity and intermolecular interactions. The insights gained—from identifying the electrophilic nature of the boron center to mapping the hydrogen bonding potential—are crucial for accelerating the drug discovery process. This computational approach embodies the principles of modern rational drug design, allowing scientists to understand and engineer molecular properties to achieve a desired therapeutic effect.

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  • Warlar, A. O., et al. (2022). Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. Periodico di Mineralogia. [Link]
  • da Silva, A. C. S., et al. (2020). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules. [Link]

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Methodological & Application

Use of 4-Borono-3-fluorothioanisole in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Application of 4-Borono-3-fluorothioanisole in Suzuki-Miyaura Coupling for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Multifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly profound in the pharmaceutical industry, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity in the development of novel therapeutic agents.[3][4]

Within the vast arsenal of available organoboron reagents, this compound emerges as a uniquely valuable building block. Its structure is not a simple coupling partner but a carefully orchestrated arrangement of three key functional motifs, each offering distinct advantages for the synthetic chemist:

  • The Boronic Acid: This is the primary reactive site for the palladium-catalyzed cycle, enabling the formation of a new C-C bond with a wide array of aryl and heteroaryl halides or pseudohalides.[5]

  • The Ortho-Fluorine: The placement of a fluorine atom adjacent to the boronic acid exerts a powerful electronic influence. As a strongly electron-withdrawing group, it can modulate the reactivity of the boronic acid and, more importantly, imparts properties to the final product that are highly desirable in medicinal chemistry, such as enhanced metabolic stability, improved binding affinity to protein targets, and altered lipophilicity.[6][7]

  • The Thioanisole (Methylthio) Group: This moiety provides a secondary, versatile synthetic handle. Post-coupling, the thioether can be readily oxidized to the corresponding sulfoxide or sulfone, two functional groups prevalent in pharmaceuticals that can fine-tune a molecule's solubility, polarity, and hydrogen bonding capacity.

This guide provides a detailed exploration of the use of this compound, from the core reaction mechanism to optimized laboratory protocols and applications in drug discovery.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction stems from a well-understood palladium-based catalytic cycle.[2][8] The reaction is initiated by a Pd(0) species, which is either added directly or generated in situ from a Pd(II) precatalyst. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide Ar¹-Pd(II)(X)L₂ oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_biaryl Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product boronic_acid Ar²-B(OH)₂ (this compound) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->transmetalation base Base (e.g., K₂CO₃) halide Ar¹-X (Coupling Partner) halide->oxidative_addition

Figure 1: Suzuki-Miyaura Catalytic Cycle.
Causality Behind Key Mechanistic Steps:
  • Oxidative Addition: A catalytically active Pd(0) complex inserts into the carbon-halide bond of the coupling partner (Ar¹-X). This step is often favored by electron-rich, bulky phosphine ligands on the palladium, which stabilize the low-valent state and promote the insertion.[9]

  • Transmetalation: This is the crucial step where this compound enters the cycle. For transmetalation to occur efficiently, the boronic acid must be activated by a base.[5][10] The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic "ate" complex, [Ar²-B(OH)₃]⁻.[10] This negatively charged boronate species readily transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide (X). The rate of this step is highly dependent on the choice of base and solvent.[9]

  • Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8] This step is typically fast and irreversible.

Experimental Protocols & Optimization

Adherence to a well-designed protocol is critical for achieving high yields and reproducibility. The following sections provide a general procedure, a workflow diagram, and a guide to optimizing reaction parameters.

General Laboratory Protocol

This protocol is a robust starting point for coupling this compound with a typical aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.[9][11]

Reagents & Equipment:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (2.5 equiv.), and palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting aryl halide.

  • Heating & Monitoring: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Oven-Dried Schlenk Flask (Ar-X, Boronic Acid, Base, Catalyst) B 2. Seal and Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat with Vigorous Stirring (e.g., 100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool to RT & Quench E->F Upon Completion G 7. Extraction (EtOAc / H₂O) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Figure 2: General Experimental Workflow.
Optimization of Reaction Parameters

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on the careful selection of catalysts, ligands, bases, and solvents. The following table provides a guide for systematic optimization.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-Pd-G3)Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[9] Buchwald precatalysts are often highly active, generating the Pd(0) species under mild conditions and are excellent for coupling less reactive aryl chlorides.[12]
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos)For simple couplings, PPh₃ may suffice. For more challenging substrates (electron-rich or hindered halides), bulky and electron-rich phosphine ligands like SPhos or XPhos are superior as they accelerate both the oxidative addition and reductive elimination steps.[9][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe choice of base is critical. K₃PO₄ and Cs₂CO₃ are stronger bases that are often more effective than K₂CO₃, especially for hindered substrates.[9] Fluoride sources like CsF can also promote the reaction, sometimes through a distinct mechanistic pathway.[13][14] The base must be strong enough to form the boronate but not so harsh as to cause decomposition.
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, THF/H₂OA small amount of water is often beneficial as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[9] Anhydrous conditions may be necessary for substrates sensitive to protodeboronation.[15]
Temperature 80 - 120 °CHigher temperatures are often required to overcome the activation barrier for the oxidative addition of aryl chlorides.[11] However, elevated temperatures can also accelerate the decomposition of the boronic acid.[9] It is crucial to find the lowest temperature that provides a reasonable reaction rate.

Applications in Drug Discovery

The incorporation of boron-containing fragments, particularly boronic acids, into drug discovery pipelines has grown significantly since the approval of the proteasome inhibitor bortezomib (Velcade®).[16][17][18] this compound is a prime example of a building block designed for this purpose.

  • Bioisosteric Replacement: The fluorothioanisole motif can be used as a bioisostere for other functional groups, helping to navigate and optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Metabolic Blocking: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[6]

  • Modulating Acidity/Basicity: The thioether and its oxidized derivatives (sulfoxide, sulfone) can modulate the pKa of nearby functionalities, which is critical for drug-receptor interactions and solubility.

  • Access to Privileged Scaffolds: This reagent provides a direct route to ortho-functionalized biaryls, which are common structural motifs in kinase inhibitors and other targeted therapies.[11][19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Pd(0) was not generated or was deactivated by oxygen. Poor Oxidative Addition: The aryl halide is too electron-rich or sterically hindered.Ensure rigorous degassing of solvents and the reaction vessel.[9] Use a pre-formed Pd(0) catalyst or a highly active precatalyst system (e.g., XPhos-Pd-G3). Switch to a more electron-rich and bulky ligand (e.g., SPhos) and increase the reaction temperature.[9]
Boronic Acid Decomposition (Protodeboronation) Harsh Conditions: The combination of a strong base, water, and high temperature can cause the C-B bond to be cleaved and replaced with a C-H bond.Use a milder base (e.g., K₂CO₃ or KF).[9] Run the reaction at the lowest effective temperature. Consider converting the boronic acid to a more stable pinacol (BPin) or MIDA ester if decomposition is severe.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative dimerization of the boronic acid.Maintain a strictly inert atmosphere throughout the setup and reaction. Use a slight excess (1.1-1.2 equiv.) of the boronic acid rather than a large excess.
Formation of Phenol Byproduct Hydrolytic Deborylation: The boronic acid is converted to the corresponding phenol under the reaction conditions.This is related to protodeboronation. Follow the same recommendations to use milder conditions or protect the boronic acid.

References

  • Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314-321.
  • Jutand, A., & Amatore, C. (2005). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 44(15), 2275-2278.
  • Schafer, M., & Schafer, C. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, NIH.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286.
  • Amii, H., & Uneyama, K. (2009). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate.
  • ResearchGate. (n.d.). Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. ResearchGate.
  • Amii, H., & Ichikawa, Y. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Navarro, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Ghaffari, B., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids. Ningbo Inno Pharmchem Co., Ltd..
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  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate.
  • Singh, R. P., & Shreeve, J. M. (2004). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate.
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  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Common strategies used for the synthesis of biaryls. ResearchGate.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4.
  • Organic Chemistry Portal. (n.d.). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8003–8012.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Yang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4583.
  • Open Exploration Publishing. (n.d.). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration Publishing.
  • Liebeskind, L. S., & Srogl, J. (2002). Desulfitative Carbon–Carbon Cross-Coupling of Thioamide Fragments with Boronic Acids. ResearchGate.
  • Akhtar, M. S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6649.
  • Savarin, C. G., & Liebeskind, L. S. (2001). Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. Organic Letters, 3(14), 2149–2152.
  • Vilas, J. L., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3169.
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Application Notes & Protocols: The Strategic Deployment of 4-Borono-3-fluorothioanisole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Subject: 4-Borono-3-fluorothioanisole (CAS: 957060-84-3)[1] Target Audience: Researchers, scientists, and drug development professionals. Purpose: To provide an in-depth technical guide on the strategic application of this compound as a key building block in the synthesis of advanced therapeutic agents, complete with mechanistic insights and detailed experimental protocols.

Introduction: A Trifecta of Functionality for Drug Design

This compound is a sophisticated chemical intermediate that offers a unique convergence of three critical functionalities in a single, stable molecule: a boronic acid, a fluorine substituent, and a thioanisole (methylthio) group. This strategic arrangement provides medicinal chemists with a powerful tool for navigating complex structure-activity relationship (SAR) studies and constructing novel molecular architectures, particularly for kinase inhibitors and other targeted therapies.

  • The Boronic Acid Moiety: This functional group is the cornerstone of the molecule's utility, serving as a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds in modern organic synthesis.[6][7] The stability, low toxicity, and predictable reactivity of boronic acids have led to their incorporation into several FDA-approved drugs, demystifying early concerns about toxicity and cementing their role in drug discovery.[8][9][10][11]

  • The Strategic Fluorine Atom: Fluorine is a unique element in medicinal chemistry. While similar in size to hydrogen, its extreme electronegativity profoundly alters the physicochemical properties of a molecule.[12][13] The strategic placement of fluorine, as seen in this reagent, can enhance metabolic stability by blocking sites of oxidation, modulate the acidity (pKa) of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[14][15][16]

  • The Thioanisole Group: Organosulfur compounds are ubiquitous in biologically active molecules.[17][18] The thioanisole group provides a lipophilic character that can be crucial for penetrating cellular membranes and occupying hydrophobic pockets within a target protein. Furthermore, the sulfur atom is not merely a passive scaffold; it can be oxidized to the corresponding sulfoxide or sulfone, providing a secondary level of diversification to fine-tune solubility, polarity, and biological activity post-coupling.[19] Derivatives of thiophenol have shown significant promise as potent inhibitors of protein kinases and angiogenesis.[20]

This combination makes this compound an exemplary building block for generating libraries of compounds with layered diversity, enabling the systematic exploration of chemical space around a core scaffold.

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The primary and most powerful application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of complex biaryl and heteroaryl structures, which are privileged motifs in many therapeutic agents.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl or heteroaryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-fluoro-4-(methylthio)phenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OH)₂ (Boronic Acid) + Base r2b->transmetalation product R¹-R² (Product) product->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of a Novel Kinase Inhibitor Scaffold

A prominent application of this reagent is in the synthesis of kinase inhibitors. Many potent kinase inhibitors feature a 4-anilinoquinazoline or similar heterocyclic core.[21][22] this compound can be used to install a specifically functionalized phenyl ring at a key position, probing interactions within the kinase active site.

Synthetic Strategy

The workflow involves coupling this compound with a halogenated heterocyclic core, such as a bromo-substituted pyrazolo[4,3-f]quinoline, which is a known hinge-binding scaffold for kinases like FLT3.[23]

Synthesis_Workflow reagent This compound conditions Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) reagent->conditions core Halogenated Heterocyclic Core (e.g., Bromo-Pyrazoloquinoline) core->conditions product Novel Kinase Inhibitor Scaffold conditions->product

Caption: Workflow for synthesizing a kinase inhibitor via Suzuki coupling.

Causality Behind Experimental Choices:

  • Why this building block? The 3-fluoro-4-methylthio-phenyl moiety is designed to probe specific interactions. The fluorine can act as a hydrogen bond acceptor with backbone amides in the kinase hinge region, while the thioanisole group can occupy a nearby hydrophobic pocket, potentially displacing water molecules and increasing binding affinity.

  • Why Suzuki Coupling? This reaction is highly tolerant of diverse functional groups present on both coupling partners, making it ideal for late-stage functionalization in complex molecule synthesis without the need for extensive protecting group strategies.[5]

Experimental Protocols

The following protocol provides a robust, general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials & Equipment:

  • This compound

  • Aryl/Heteroaryl Bromide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard glassware for aqueous work-up and extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of Argon, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of aryl bromide). Rationale: The addition of water is often crucial for the transmetalation step and helps to dissolve the inorganic base.[24]

  • Degassing: Seal the tube and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with Argon. Rationale: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary Table
ParameterTypical Value/ConditionRationale
Stoichiometry 1.2 eq Boronic AcidA slight excess ensures complete consumption of the often more valuable aryl halide.
Catalyst Loading 2-5 mol %Balances reaction efficiency with cost and ease of removal during purification.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation; choice can depend on substrate acidity.[4]
Solvent Dioxane/H₂O, DMF, TolueneAprotic polar solvents are common; water often accelerates the reaction.[24]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers, especially oxidative addition.
Expected Yield 65-95%Highly dependent on the specific coupling partners used.

Future Perspectives & Broader Applications

While the synthesis of kinase inhibitors is a primary application, the utility of this compound is not confined to this target class. Its unique electronic and steric properties make it a valuable reagent for constructing molecules targeting a wide array of biological systems.

  • Exploring Other Target Classes: This building block is suitable for synthesizing inhibitors for other enzyme families, such as proteases or phosphatases, and for creating novel scaffolds for GPCR ligands or ion channel modulators. Boron-containing compounds have shown broad therapeutic potential.[8][11]

  • Post-Coupling Derivatization: The thioether linkage provides a key site for post-synthetic modification. Mild oxidation (e.g., with H₂O₂ or m-CPBA) can convert the thioether to a more polar sulfoxide or sulfone.[19] This strategy allows for rapid SAR expansion from a single coupled product, enabling chemists to modulate properties like solubility and cell permeability to optimize a drug candidate's pharmacokinetic profile.

  • Pro-drug Strategies: The boronic acid moiety itself can be leveraged in pro-drug design. Boronic acids are known to be cleaved by reactive oxygen species (ROS), which are often upregulated in tumor microenvironments.[11] This opens the possibility of designing targeted therapies that release an active payload selectively in diseased tissue.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
  • Applications of Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
  • Discovery of 4-amino-2-(thio)
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents.
  • Boron chemicals in diagnosis and therapeutics.
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  • SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. [Link]
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  • Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. PubMed. [Link]
  • Hydrogen peroxide. Wikipedia. [Link]
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds.
  • Synthesis of biologically active boron-containing compounds.
  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed. [Link]
  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.
  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents.
  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. PubMed. [Link]
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
  • Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study.

Sources

Application Note & Protocols: Strategic Cross-Coupling of 4-Borono-3-fluorothioanisole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the strategic application of 4-Borono-3-fluorothioanisole (also known as 3-Fluoro-4-(methylthio)phenylboronic acid) in palladium-catalyzed cross-coupling reactions. We present validated, step-by-step protocols for Suzuki-Miyaura and Sonogashira-type couplings, focusing on rational selection of catalysts, ligands, and bases to overcome challenges associated with the unique electronic and steric properties of the reagent. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these powerful synthetic transformations.

Introduction: The Utility of this compound

This compound is a valuable trifunctional building block in modern organic synthesis. Its structure incorporates three key features that can be exploited for the synthesis of complex molecular architectures:

  • A Boronic Acid Moiety: Serves as the reactive handle for versatile palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[1]

  • An ortho-Fluorine Substituent: As a strongly electron-withdrawing group, the fluorine atom modulates the electronic properties of the aromatic ring, influencing reaction kinetics and the physicochemical properties (e.g., pKa, lipophilicity) of the final product.[2][3][4][5]

  • A para-Thioanisole Group: The methylthioether offers a site for potential post-coupling functionalization (e.g., oxidation to sulfoxide or sulfone) and its sulfur atom can influence catalyst-ligand interactions.

The strategic combination of these groups makes this reagent particularly attractive for building libraries of compounds in drug discovery, where fine-tuning of electronic and metabolic properties is critical.

Physicochemical Properties & Handling
PropertyValueSource
Systematic Name (3-Fluoro-4-(methylthio)phenyl)boronic acid[6][7]
CAS Number 221030-80-4[7]
Molecular Formula C₇H₈BFO₂S[7]
Molecular Weight 186.01 g/mol [7]
Appearance Typically a white to off-white solidN/A
Storage Store at 2-8°C under an inert atmosphere[6]

Safety & Handling: this compound is an irritant. Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Boronic acids are known to undergo trimerization to form boroxines upon dehydration; store in a cool, dry place.

Protocol I: Suzuki-Miyaura Coupling with Aryl Halides

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation.[1][8] This protocol is optimized for coupling this compound with a range of aryl bromides and activated aryl chlorides.

Mechanistic Considerations & Component Selection

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9] The specific substituents of this compound require careful consideration:

  • Catalyst & Ligand: The thioether's sulfur atom can act as a soft Lewis base and potentially coordinate to the palladium center, inhibiting catalytic activity. To mitigate this, bulky, electron-rich phosphine ligands such as SPhos or XPhos are recommended. These ligands form stable, highly active monoligated Pd(0) species that favor the desired catalytic cycle over catalyst inhibition.[10]

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. The base activates the boronic acid for transmetalation by forming a more nucleophilic boronate species.[9] The use of aqueous solvents facilitates the dissolution of the base and accelerates this step.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. This biphasic system effectively dissolves both the organic substrates and the inorganic base.[11]

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0:e->OxAdd:w Oxidative Addition Transmetalation Ar-Pd(II)L₂(Ar') OxAdd:e->Transmetalation:w Transmetalation Product Ar-Ar' Transmetalation:s->Product:n Reductive Elimination Regen_Pd0 Pd(0)L₂ Product->Pd0 Catalyst Regeneration ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetalation

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

workflow start Start setup 1. Assemble Reaction - Flask with stir bar - Add solids: Boronic Acid, Aryl Halide, Base, Catalyst start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x) setup->inert solvent 3. Add Solvents - Degassed organic solvent - Degassed water inert->solvent heat 4. Heat & Stir - Heat to 80-100 °C - Stir vigorously solvent->heat monitor 5. Monitor Progress - TLC or LC-MS analysis heat->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with water - Extract with organic solvent monitor->workup purify 7. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purify end End (Pure Product) purify->end

Sources

Application Notes & Protocols: 4-Borono-3-fluorothioanisole as a Strategic Building Block for Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Organoboron compounds, particularly boronic acids, have simultaneously emerged as indispensable tools for constructing complex molecular architectures through versatile cross-coupling reactions.[3][4][5] This guide details the utility of 4-Borono-3-fluorothioanisole (also known as 4-Fluoro-2-(methylthio)phenylboronic acid), a trifunctional building block that uniquely combines these critical features. We provide an in-depth analysis of its properties, strategic applications in drug design, and detailed, field-proven protocols for its use in key synthetic transformations, empowering researchers to leverage its full potential in the discovery of novel pharmaceuticals.

Introduction: The Strategic Value of a Trifunctional Reagent

The design of novel therapeutics is an exercise in molecular optimization. Success often hinges on the ability to fine-tune properties such as metabolic stability, target affinity, solubility, and membrane permeability. This compound is a reagent that offers a powerful convergence of three distinct, high-value functional groups, each addressing key challenges in drug design.

  • The Boronic Acid Moiety: This functional group is the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[4][6] As a stable, yet highly reactive precursor for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, it provides a reliable handle for constructing biaryl and heteroaryl scaffolds common in kinase inhibitors and other targeted therapies.[7][8]

  • The Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[9][10] Its high electronegativity can also modulate the pKa of nearby functional groups, alter molecular conformation, and improve binding affinity through favorable protein-ligand interactions.[1][11]

  • The Thioanisole (Methylthio) Group: Thioethers are prevalent structural motifs in a wide range of FDA-approved drugs.[2][12][13] The sulfur atom can engage in unique non-covalent interactions within a protein binding pocket. Furthermore, it serves as a synthetic handle for oxidation to the corresponding sulfoxide or sulfone, a transformation that can dramatically increase polarity and aqueous solubility, offering a strategy to optimize drug disposition.[14][15]

The colocalization of these three groups on a single, readily deployable aromatic ring makes this compound a highly valuable building block for generating diverse and medicinally relevant chemical matter.

Physicochemical Properties & Handling

Proper handling and storage are critical for ensuring the reactivity and reproducibility of boronic acids, which can be susceptible to dehydration and protodeboronation.[16][17]

PropertyValueReference
Chemical Name 4-Fluoro-2-(methylthio)phenylboronic acid
Synonyms This compound[18]
CAS Number 957060-84-3[18]
Molecular Formula C₇H₈BFO₂S[18]
Molecular Weight 186.01 g/mol [18]
Appearance Solid

Handling & Storage Considerations:

  • Anhydride Formation: Boronic acids can reversibly dehydrate to form cyclic boroxine trimers.[19] While this is not always detrimental to reactivity, it can affect stoichiometry. For reactions requiring high precision, it is advisable to use freshly opened material or to briefly dry the reagent under vacuum.

  • Stability: While many arylboronic acids are bench-stable, some can be prone to decomposition over time.[16][20] For long-term storage, it is recommended to keep the compound in a desiccator at cool temperatures. For particularly sensitive applications or unstable derivatives, conversion to an air-stable N-methyliminodiacetic acid (MIDA) boronate is a state-of-the-art strategy for protection and slow release.[16][20][21]

  • Solubility: this compound is generally soluble in common organic solvents like dioxane, THF, and DMF, which are frequently used in cross-coupling reactions.

Core Synthetic Applications & Protocols

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The following protocols provide robust starting points for common transformations.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

This reaction is the most powerful method for creating biaryl and heteroaryl-aryl structures, which are privileged scaffolds in numerous drug classes.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle reagent This compound catalyst_cycle Pd(0) Catalyst + Ligand, Base reagent->catalyst_cycle partner Ar-X (X = Br, I, OTf) partner->catalyst_cycle product Target Biaryl catalyst_cycle->product C-C Bond Formation

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Protocol: Synthesis of a 4'-Fluoro-2'-(methylthio)-biphenyl Derivative

This protocol details the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (Dioxane/Water ratio typically 4:1 to 10:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Premixing (Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol) in a small amount of anhydrous dioxane. Allow the mixture to stir for 5-10 minutes. Causality: Premixing the palladium source and the phosphine ligand allows for the formation of the active catalytic species prior to introduction to the main reaction, often leading to more consistent results.

  • Reaction Assembly: Add the catalyst premix to the Schlenk flask, followed by the main volume of dioxane (e.g., 4 mL) and water (e.g., 1 mL).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Rationale for Reagent Selection:

  • Catalyst System (Pd₂(dba)₃/SPhos): This combination is highly effective for a broad range of Suzuki couplings. SPhos is an electron-rich, sterically hindered biarylphosphine ligand that promotes both the oxidative addition of the aryl bromide to Pd(0) and the subsequent reductive elimination steps, which are often rate-limiting, especially with challenging substrates.[7]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.[8] It is generally preferred over stronger bases like alkoxides when substrates contain base-sensitive functional groups.

  • Solvent (Dioxane/Water): The aqueous-organic mixture is crucial. Water helps to dissolve the inorganic base and facilitates the transmetalation step, while dioxane solubilizes the organic reactants and catalyst.[7]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

While the classic Buchwald-Hartwig reaction couples an amine with an aryl halide, related methodologies can forge C-N bonds using boronic acids. One such advanced method is the reductive coupling of nitroarenes with boronic acids.

Buchwald_Hartwig_Type cluster_catalyst Catalytic System reagent This compound catalyst_cycle Catalyst (e.g., P(III)/P(V)=O) reagent->catalyst_cycle partner R-NO₂ (Nitroalkane/Nitroarene) partner->catalyst_cycle product Target Arylamine reductant Reductant (e.g., Silane) reductant->catalyst_cycle catalyst_cycle->product Reductive C-N Coupling

Caption: Conceptual workflow for reductive C-N coupling.

Protocol: Organophosphorus-Catalyzed Reductive Coupling with a Nitroalkane

This protocol is based on modern methods for C-N bond formation that avoid transition metals.[22]

Materials:

  • This compound (1.0 equiv)

  • Nitroalkane (e.g., Nitrocyclohexane) (1.2 equiv)

  • Phosphetane Catalyst (e.g., a sterically reduced phosphetane oxide) (10 mol%)

  • Phenylsilane (PhSiH₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a flame-dried vial under an inert atmosphere, add this compound (0.5 mmol) and the phosphetane catalyst (0.05 mmol).

  • Reaction Assembly: Add anhydrous toluene (2.5 mL), followed by the nitroalkane (0.6 mmol) and phenylsilane (1.0 mmol).

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C. Stir vigorously for 12-24 hours, monitoring by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Rationale for Reagent Selection:

  • Catalyst: This reaction relies on a P(III)/P(V)=O redox cycle.[22] A sterically minimal phosphetane catalyst is crucial to enable the C-N coupling event over competing side reactions.[22]

  • Reductant (PhSiH₃): The silane serves as the terminal reductant, reducing the nitro group in situ and turning over the phosphorus catalyst.

  • Causality: This method provides a valuable alternative to palladium-catalyzed aminations, especially when the substrate is incompatible with transition metals or when a different chemoselectivity is required. It directly couples the boronic acid with a nitro compound, which can be a more readily available starting material than the corresponding amine.

Sonogashira-Type Coupling: C(sp²)-C(sp) Bond Formation

Introducing an alkyne moiety is a common strategy for creating rigid linkers, accessing further functionalization, or developing covalent inhibitors. While the classic Sonogashira reaction uses an organohalide, gold- or palladium-catalyzed variants can directly couple boronic acids with terminal alkynes.[23][24][25]

Protocol: Gold-Catalyzed Coupling with a Terminal Alkyne

This protocol uses a mild, gold-based system.[23][24]

Materials:

  • This compound (1.5 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Ph₃PAuCl (5 mol%)

  • Selectfluor® (1.2 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • Vessel Preparation: In a vial, dissolve the terminal alkyne (0.5 mmol), this compound (0.75 mmol), and Ph₃PAuCl (0.025 mmol) in acetonitrile (2.5 mL).

  • Oxidant Addition: Add Selectfluor® (0.6 mmol) to the mixture in one portion.

  • Reaction Execution: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by silica gel chromatography to isolate the desired arylalkyne product.

Rationale for Reagent Selection:

  • Catalyst System (Ph₃PAuCl/Selectfluor®): This system operates through a Au(I)/Au(III) redox cycle.[23][24] Ph₃PAuCl is a stable Au(I) precatalyst. Selectfluor®, a powerful electrophilic fluorinating agent, acts as an oxidant to facilitate the Au(I) to Au(III) transition, which is a key step in the catalytic cycle.

  • Causality: This method is exceptionally mild, proceeding at room temperature without the need for a strong base or a copper co-catalyst, which are often required in traditional Sonogashira reactions. This enhances its functional group tolerance, making it suitable for complex and sensitive substrates.

Strategic Decision-Making in Drug Design

The application of this compound should be a deliberate choice based on a clear hypothesis for molecular improvement.

Strategy_Diagram start Lead Compound Identified q1 Is metabolic instability an issue? start->q1 q2 Is poor solubility or permeability a problem? q1->q2 No sol1 Introduce 3-fluoro- thioanisole moiety to block C-H oxidation. q1->sol1 Yes q3 Need to explore new binding interactions? q2->q3 No sol2 Oxidize thioether to sulfoxide/sulfone to increase polarity. q2->sol2 Yes sol3 Utilize fluorine and sulfur for unique H-bond or dipolar interactions. q3->sol3 Yes end Optimized Candidate q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Decision workflow for employing the 3-fluorothioanisole scaffold.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Decomposed boronic acid.1. Use a pre-catalyst/ligand combination known for high activity (e.g., Buchwald palladacycles).[26] Ensure inert atmosphere. 2. Switch to a stronger base (e.g., Cs₂CO₃ or NaOtBu), checking for substrate compatibility. 3. Use fresh boronic acid or consider converting it to a more stable boronic ester or MIDA boronate.[16][27]
Protodeboronation 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or run for too long. 3. The boronic acid is inherently unstable.1. Use anhydrous solvents and dry reagents thoroughly. 2. Optimize reaction temperature and time. 3. Switch to a corresponding boronic ester or MIDA boronate, which are less prone to this side reaction.[20]
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent) and maintain a strict inert atmosphere.
Difficulty with Sterically Hindered Substrates Steric clash prevents oxidative addition or reductive elimination.Employ a catalyst system with very bulky ligands (e.g., XPhos, RuPhos) which create a wider coordination sphere around the metal center, facilitating reactions with hindered substrates.[28][29]

Conclusion

This compound is more than a simple reagent; it is a sophisticated building block that provides a pre-packaged solution to several common challenges in drug discovery. Its ability to participate in a wide array of robust cross-coupling reactions allows for the efficient introduction of a 3-fluorothioanisole moiety—a scaffold designed to enhance metabolic stability, modulate physicochemical properties, and explore new binding interactions. By understanding the causality behind the protocols for its use and the strategic rationale for its incorporation, research scientists can accelerate the development of safer, more effective pharmaceutical agents.

References

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  • Li, G., et al. (2011). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. PubMed Central. [Link]
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  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
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  • Preparation of MIDA Boron
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Synthesis of Substituted Biaryls via Suzuki-Miyaura Coupling Using 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds to form these structures, owing to its mild conditions and high functional group tolerance.[4][5] This application note provides a detailed experimental protocol for the synthesis of biaryl compounds utilizing 4-Borono-3-fluorothioanisole as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step procedures for synthesis and purification, and present a guide for troubleshooting common issues. The protocols described herein are designed to provide researchers with a reliable and reproducible method for accessing novel biaryl structures pertinent to drug discovery and development.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like this compound) with an organohalide or triflate.[4][6] The reaction's success hinges on a catalytic cycle that shuttles a palladium complex between its Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted mechanism involves three primary steps:[6][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a square-planar Pd(II) intermediate. This is often the rate-determining step, with reactivity typically following the trend I > Br > OTf >> Cl.[3][7]

  • Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) is activated to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. The base is essential for this step to proceed efficiently.[7][10]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArylHalide Ar¹-X (Organohalide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for coupling this compound with a representative aryl bromide.

Materials and Equipment
  • Reagents:

    • This compound

    • Aryl Halide (e.g., 4-Bromoanisole)

    • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)-CH₂Cl₂ adduct

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF)[11]

    • Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Ethanol/Water

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

Visual Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_final Purification & Analysis A 1. Add Reagents to Flask (Boronic Acid, Aryl Halide, Base) B 2. Add Solvent A->B C 3. Degas Mixture (N₂/Ar Purge) B->C D 4. Add Palladium Catalyst under Inert Atmosphere C->D E 5. Heat to Reaction Temp (e.g., 85-100 °C) D->E F 6. Monitor by TLC/LC-MS (Until SM consumed) E->F G 7. Cool & Quench Reaction F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate Organic Layer H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Pure Product (NMR, MS) J->K

Caption: Step-by-step workflow for biaryl synthesis via Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and potassium carbonate (2.0 eq.).

    • Causality Insight: Using a slight excess (1.1-1.5 eq.) of the boronic acid helps drive the reaction to completion and compensates for potential protodeborylation side reactions.[7] The base is crucial for activating the boronic acid for transmetalation.[10]

  • Solvent Addition and Degassing:

    • Add the solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) to the flask.

    • Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Alternatively, use a freeze-pump-thaw method for more sensitive reactions.

    • Causality Insight: Oxygen must be removed from the reaction mixture. O₂ can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions, leading to lower yields.

  • Catalyst Addition and Reaction:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Seal the flask, and begin vigorous stirring. Heat the reaction mixture to 85-100 °C.

    • Causality Insight: The choice of catalyst and ligand is critical. Ligands like triphenylphosphine (PPh₃) or dppf stabilize the palladium center and modulate its reactivity.[12] Elevated temperatures are typically required to overcome the activation energy for oxidative addition and other steps in the cycle.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-12 hours. The reaction is complete when the limiting reagent (usually the aryl halide) is no longer observed.

  • Workup and Extraction:

    • Once complete, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and dilute the mixture with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Data Presentation: Representative Examples

The following table illustrates the expected outcomes for the coupling of this compound with various aryl bromides under the conditions described above.

EntryAryl Bromide PartnerProductExpected Yield (%)
14-Bromoanisole4'-Methoxy-2-fluoro-5-(methylthio)-1,1'-biphenyl85-95%
21-Bromo-4-nitrobenzene2-Fluoro-4'-nitro-5-(methylthio)-1,1'-biphenyl80-90%
33-Bromopyridine3-(2-Fluoro-5-(methylthio)phenyl)pyridine70-85%
4Methyl 4-bromobenzoateMethyl 2'-fluoro-5'-(methylthio)-[1,1'-biphenyl]-4-carboxylate82-92%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is not strong or soluble enough.4. Reaction temperature too low.1. Use fresh catalyst; add under strict inert conditions.2. Improve degassing procedure (longer purge or freeze-pump-thaw).3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[12]4. Increase reaction temperature in 10 °C increments.
Significant Starting Material Recovery 1. Reaction not run long enough.2. Poorly reactive aryl halide (e.g., chloride).1. Extend reaction time and continue monitoring.2. For aryl chlorides, use a more active catalyst system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos).[12]
Formation of Homocoupled Side Product (Ar¹-Ar¹) Oxygen contamination leading to side reactions.Ensure rigorous exclusion of oxygen during setup and reaction.
Protodeborylation of Boronic Acid 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents if possible, or minimize water content.2. Use a slight excess of boronic acid; monitor reaction to avoid unnecessary heating after completion.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction.
  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate.
  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • ResearchGate. Common strategies used for the synthesis of biaryls.
  • PubMed Central.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

The Strategic Role of 4-Borono-3-fluorothioanisole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Design

The global demand for food security necessitates the continuous development of novel agrochemicals that are not only highly effective but also possess favorable toxicological and environmental profiles. A key strategy in modern agrochemical research is the incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds to enhance metabolic stability, binding affinity to target enzymes, and overall biological activity.[1] 4-Borono-3-fluorothioanisole has emerged as a pivotal building block in this endeavor, particularly in the synthesis of a critical class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] This technical guide elucidates the multifaceted role of this compound, providing in-depth application notes and detailed protocols for its utilization in the synthesis of next-generation agrochemicals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for optimizing reaction conditions and ensuring reproducible outcomes.

PropertyValueSource
CAS Number 957060-84-3
Molecular Formula C₇H₈BFO₂S
Molecular Weight 186.01 g/mol
Appearance Off-white to light yellow powderTypical for arylboronic acids
Solubility Soluble in many organic solvents (e.g., dioxane, THF, DMF)Inferred from typical Suzuki-Miyaura reaction conditions

The presence of the boronic acid functional group makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] The fluorine atom at the 3-position and the methylthio group at the 4-position of the phenyl ring are crucial for modulating the electronic properties and biological activity of the final agrochemical product.[7][8]

Application in Agrochemical Synthesis: A Gateway to Potent SDHI Fungicides

This compound is a key precursor for the synthesis of pyrazole-carboxamide fungicides, a prominent class of SDHIs.[9] These fungicides function by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of pathogenic fungi, thereby disrupting their energy production and leading to cell death.[2][3] The 3-fluoro-4-(methylthio)phenyl moiety, introduced via this compound, is a critical pharmacophore in several commercial fungicides.

A prime example of an agrochemical whose synthesis can be conceptually approached using this building block is Bixafen , a highly effective, broad-spectrum fungicide. The core of bixafen's structure is a biaryl system, formed through a Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling is a versatile and powerful carbon-carbon bond-forming reaction that joins an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[4][5][6] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acids have made it an indispensable tool in both academic and industrial research.[10][11]

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Cycle cluster_reactants A Pd(0)Ln (Active Catalyst) B Oxidative Addition (R1-Pd(II)L2-X) A->B R1-X C Transmetalation (R1-Pd(II)L2-R2) B->C [R2-B(OR)3]- D Reductive Elimination (R1-R2) C->D D->A R1X Organohalide (R1-X) R2B Organoboron (R2-B(OH)2) Base Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Synthesis of a Bixafen Analog Precursor

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction to synthesize a key biaryl intermediate, conceptually similar to that required for the synthesis of bixafen, using this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize N-(3'-fluoro-4'-(methylthio)-[1,1'-biphenyl]-2-yl)acetamide, a key intermediate for a bixafen analog.

Reaction Scheme:

reaction_scheme reactant1 This compound reagents Pd Catalyst Base, Solvent, Heat reactant1->reagents reactant2 2-Bromoaniline Derivative reactant2->reagents product Biaryl Intermediate reagents->product

Sources

The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions of 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with tailored properties is perpetual. Within the drug discovery and materials science sectors, the strategic incorporation of fluorine and sulfur-containing moieties is a widely employed strategy to modulate pharmacokinetic profiles, metabolic stability, and electronic characteristics. 4-Borono-3-fluorothioanisole, also known as 3-fluoro-4-(methylthio)phenylboronic acid, has emerged as a valuable building block, offering a unique combination of these features. Its utility is primarily realized through palladium-catalyzed cross-coupling reactions, which provide a powerful platform for the construction of complex biaryl and vinyl-aryl structures.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key palladium-catalyzed reactions involving this compound. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering field-proven insights to empower chemists to not only replicate but also rationally troubleshoot and adapt these methodologies.

Section 1: The Suzuki-Miyaura Coupling - A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds.[1] The reaction of this compound with a variety of aryl and heteroaryl halides or triflates provides a direct route to a diverse array of 3-fluoro-4-(methylthio)biaryl derivatives.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] Understanding the nuances of this cycle is paramount for optimizing reactions involving this compound.

dot graph Suzuki_Miyaura_Cycle { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The electron-withdrawing nature of the fluorine and, to a lesser extent, the methylthio group in this compound can influence the transmetalation step. While electron-donating groups on the boronic acid generally accelerate this step by increasing the nucleophilicity of the organic moiety being transferred, electron-withdrawing groups can have the opposite effect.[2] However, the increased Lewis acidity of the boron atom in this compound can facilitate the formation of the boronate complex with the base, which is a prerequisite for transmetalation. This delicate electronic balance necessitates careful selection of the reaction conditions.

Causality in Experimental Choices:

  • Catalyst and Ligand Selection: For coupling with aryl chlorides, which are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often crucial. These ligands facilitate the oxidative addition step, which is typically rate-limiting for less reactive electrophiles. For more reactive aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ can be effective.

  • Base Selection: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[2] For robust and general applications, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The strength of the base can influence the reaction rate and should be optimized for specific substrate combinations.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.

Application Note: Synthesis of a Fluorinated Biaryl Moiety

This protocol details the synthesis of a 3-fluoro-4-(methylthio)biaryl derivative, a common scaffold in medicinal chemistry, via a Suzuki-Miyaura coupling.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Aryl Halide 1-bromo-4-nitrobenzene (1.0 equiv)A representative electron-deficient aryl bromide to demonstrate the robustness of the coupling.
Boronic Acid This compound (1.2 equiv)A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation.
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A versatile and commercially available catalyst suitable for coupling with aryl bromides.
Base K₂CO₃ (2.0 equiv)A moderately strong base that is effective in promoting boronate formation without causing significant side reactions.
Solvent Dioxane/H₂O (4:1 v/v)A common solvent mixture that provides good solubility for both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add dioxane (8 mL) and water (2 mL) to the flask. Degas the solvent mixture by bubbling with nitrogen or argon for 15 minutes. Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-fluoro-4'-(methylthio)-4-nitrobiphenyl.

Section 2: The Heck Reaction - Forging C(sp²)-C(sp²) Bonds with Alkenes

While less commonly documented for this compound specifically, the principles of the Heck reaction can be applied to couple this boronic acid with alkenes, providing access to substituted styrenes and other vinyl-aromatic compounds.[3] It is important to note that the Heck reaction traditionally involves aryl halides. However, oxidative Heck-type reactions using arylboronic acids have been developed.[3]

Mechanistic Considerations for Oxidative Heck-Type Reactions

In an oxidative Heck-type reaction, the Pd(0) catalyst is first oxidized to a Pd(II) species, which then undergoes transmetalation with the arylboronic acid. The resulting arylpalladium(II) complex coordinates to the alkene, followed by migratory insertion and β-hydride elimination to yield the product and a Pd(0) species, which is then re-oxidized to complete the catalytic cycle.

dot graph Heck_Cycle { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 2: Plausible Catalytic Cycle for an Oxidative Heck-Type Reaction", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 2: Plausible Catalytic Cycle for an Oxidative Heck-Type Reaction.

Causality in Experimental Choices:

  • Palladium Source and Oxidant: A Pd(II) salt, such as Pd(OAc)₂, is often used as the catalyst precursor. An external oxidant, like Cu(OAc)₂ or benzoquinone, is typically required to regenerate the active Pd(II) catalyst.[3]

  • Ligand: The choice of ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes, the arylation generally occurs at the less substituted carbon.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often employed to facilitate the reaction.

Application Note: Synthesis of a Fluorinated Stilbene Derivative

This protocol outlines a general approach for the synthesis of a stilbene derivative using an oxidative Heck-type reaction. While direct examples with this compound are scarce in the literature, this protocol for a structurally similar electron-deficient phenylboronic acid provides a strong starting point for optimization.

Table 2: Representative Conditions for an Oxidative Heck-Type Reaction

ParameterConditionRationale
Alkene Styrene (1.0 equiv)A common alkene partner for the Heck reaction.
Boronic Acid 3-Fluoro-4-methoxycarbonylphenylboronic acid (1.5 equiv)A slight excess of the boronic acid is used. This serves as a model for the reactivity of this compound.[2]
Palladium Catalyst Pd(OAc)₂ (5 mol%)A common and effective Pd(II) precursor for oxidative Heck reactions.
Oxidant Cu(OAc)₂ (2.0 equiv)Regenerates the active Pd(II) catalyst.
Solvent DMFA polar aprotic solvent that promotes the reaction.
Temperature 100 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.
Atmosphere AirThe presence of an external oxidant often allows the reaction to be run under an air atmosphere.
Detailed Experimental Protocol: Oxidative Heck-Type Reaction
  • Reaction Setup: In a round-bottom flask, combine 3-fluoro-4-methoxycarbonylphenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv).

  • Solvent and Alkene Addition: Add DMF (5 mL) and styrene (1.0 mmol, 1.0 equiv) to the flask.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Section 3: The Sonogashira Coupling - A Gateway to Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, linking an aryl group to a terminal alkyne.[4] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and have applications in materials science.

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. A base is required to deprotonate the alkyne.

dot graph Sonogashira_Cycle { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 3: Catalytic Cycles of the Sonogashira Coupling", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 3: Catalytic Cycles of the Sonogashira Coupling.

While the traditional Sonogashira coupling utilizes an aryl halide, variations using arylboronic acids have been developed, often requiring an oxidant.[4]

Application Note: Synthesis of a Fluorinated Arylalkyne

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with an aryl halide, which can be adapted for use with arylboronic acids under oxidative conditions.

Table 3: General Conditions for Sonogashira Coupling

ParameterConditionRationale
Aryl Halide 1-Iodo-3-fluoro-4-(methylthio)benzene (1.0 equiv)The corresponding aryl iodide is a suitable starting material.
Alkyne Phenylacetylene (1.2 equiv)A common terminal alkyne. A slight excess is used.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A standard and effective palladium catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (4 mol%)Activates the terminal alkyne.
Base Triethylamine (Et₃N) (2.0 equiv)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THF or DMFProvides good solubility for the reactants.
Temperature Room Temperature to 50 °CThe reaction is often facile at or slightly above room temperature.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent side reactions and catalyst deactivation.
Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add 1-iodo-3-fluoro-4-(methylthio)benzene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add THF or DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: The Buchwald-Hartwig Amination - Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] While this reaction typically involves the coupling of an amine with an aryl halide, variations using arylboronic acids as the aryl source have been reported, although they are less common and often require specific conditions.

Given the scarcity of direct literature examples of Buchwald-Hartwig amination using this compound as the arylating agent, this section will focus on the more conventional approach of coupling an amine with the corresponding aryl halide, 1-bromo-3-fluoro-4-(methylthio)benzene.

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[5]

dot graph Buchwald_Hartwig_Cycle { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination.

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective in promoting the reductive elimination step and preventing β-hydride elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Application Note: Synthesis of a Fluorinated Diaryl Amine

This protocol describes the synthesis of a diaryl amine by coupling 1-bromo-3-fluoro-4-(methylthio)benzene with a primary or secondary amine.

Table 4: General Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Aryl Halide 1-Bromo-3-fluoro-4-(methylthio)benzene (1.0 equiv)The aryl bromide is a suitable electrophile for this reaction.
Amine Aniline (1.2 equiv)A representative primary amine.
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source.
Ligand XPhos (2-4 mol%)A bulky, electron-rich ligand that is highly effective for a broad range of Buchwald-Hartwig aminations.
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base that efficiently deprotonates the amine.
Solvent TolueneAnhydrous, non-protic solvent.
Temperature 100-110 °CProvides sufficient thermal energy for the reaction to proceed.
Atmosphere Inert (Nitrogen or Argon)Crucial for catalyst stability.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.02 mmol), XPhos (0.02-0.04 mmol), and NaOtBu (1.4 mmol, 1.4 equiv). Add a magnetic stir bar.

  • Reagent Addition: Add 1-bromo-3-fluoro-4-(methylthio)benzene (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and toluene (5 mL).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility is maximized through palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to a wide range of biaryl, vinyl-aryl, arylalkyne, and arylamine derivatives. A thorough understanding of the underlying reaction mechanisms is essential for the rational selection of catalysts, ligands, and reaction conditions. While the Suzuki-Miyaura coupling is well-established for this substrate, further exploration of its application in other palladium-catalyzed transformations, such as oxidative Heck and Sonogashira couplings, will undoubtedly expand its synthetic utility. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently employ this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities with tailored properties.

References

  • [Authoritative source on palladium-c
  • [Authoritative source on the synthesis and applic
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  • Dou, G., & Fang, H. (2011). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journal of Organic Chemistry, 7, 808–814. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • [Authoritative source on the synthesis of bioactive compounds via Suzuki coupling]
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • [Authoritative source on optimization of palladium c
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  • [Authoritative source on Heck reaction of acryl
  • [Authoritative source on Sonogashira coupling of phenylacetylene]
  • [Authoritative source on Buchwald-Hartwig amin
  • [Authoritative source on synthesis of bioactive compounds via Suzuki coupling]
  • [Authoritative source on optimization of palladium c
  • [Authoritative source on mechanistic studies of palladium-catalyzed reactions involving electron-deficient phenylboronic acids]
  • Gracia, J., & Pérez-Temprano, M. H. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds. Their prevalence stems from their ability to engage in diverse biological interactions, offering a rich chemical space for drug design and development. Within this landscape, sulfur and nitrogen-containing heterocycles, such as benzothiazoles and benzothiophenes, are of particular interest due to their wide-ranging therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.

4-Borono-3-fluorothioanisole (also known as 4-(methylthio)-3-fluorophenylboronic acid) is a versatile building block for the synthesis of such valuable heterocyclic systems. The presence of the boronic acid moiety facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of key carbon-carbon bonds. The thioether and fluorine substituents offer opportunities for further functionalization and can favorably modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability.

These application notes provide detailed protocols for the synthesis of benzothiazoles and benzothiophenes utilizing this compound as a key starting material. The methodologies described are grounded in established palladium-catalyzed reactions, with explanations of the underlying mechanisms to provide a comprehensive guide for researchers, scientists, and drug development professionals.

PART 1: Synthesis of 2-Substituted Benzothiazoles via Suzuki-Miyaura Coupling and Intramolecular C-S Bond Formation

The synthesis of a 2-substituted benzothiazole scaffold can be efficiently achieved in a two-step sequence starting from this compound. The first step involves a Suzuki-Miyaura cross-coupling reaction with an appropriate ortho-haloamide partner. The resulting intermediate then undergoes an intramolecular palladium-catalyzed C-S bond formation to yield the desired benzothiazole.

Reaction Principle and Pathway

The overall transformation is depicted below:

Start This compound + o-Haloamide Intermediate Coupling Product Start->Intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) Product 2-Substituted Benzothiazole Intermediate->Product Intramolecular C-S Cyclization (Pd Catalyst)

Figure 1: General workflow for the synthesis of 2-substituted benzothiazoles.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligand is crucial for achieving high yields, particularly when using less reactive aryl chlorides.[1] The subsequent intramolecular cyclization is also a palladium-catalyzed process, leading to the formation of the thiazole ring.[2]

Detailed Experimental Protocol: Synthesis of 2-(4-(methylthio)-3-fluorophenyl)benzo[d]thiazole

This protocol outlines the synthesis of a representative benzothiazole derivative.

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
This compound957060-84-3Santa Cruz BiotechnologyEnsure anhydrous conditions for handling.
2-Bromobenzamide4001-74-5Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Sigma-AldrichHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)584-08-7Fisher ScientificAnhydrous, finely powdered.
1,4-Dioxane123-91-1Sigma-AldrichAnhydrous, degassed.
Toluene108-88-3Fisher ScientificAnhydrous.
Ethyl Acetate141-78-6VWRFor workup and chromatography.
Hexanes110-54-3VWRFor chromatography.

Step 1: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 2-bromobenzamide (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular C-S Bond Formation

  • To a dry Schlenk flask, add the crude product from Step 1 (approximately 1.0 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%).

  • Add a base such as cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous toluene (10 mL).

  • Heat the mixture to 110 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-(methylthio)-3-fluorophenyl)benzo[d]thiazole.

Troubleshooting and Key Considerations
IssuePotential CauseSuggested Solution
Low yield in Suzuki couplingInactive catalyst, insufficient base, wet reagents.Use a fresh catalyst, ensure the base is anhydrous and finely ground, and use anhydrous solvents.[1]
Protodeboronation of boronic acidPresence of water or acidic impurities.Use anhydrous conditions and a sufficiently strong base. Consider using boronic esters for increased stability.
Incomplete cyclizationCatalyst deactivation, insufficient temperature.Use a robust ligand, ensure an inert atmosphere, and consider increasing the reaction temperature.

PART 2: Synthesis of Benzothiophenes via Palladium-Catalyzed Intramolecular Annulation

The synthesis of substituted benzothiophenes from this compound can be achieved through a palladium-catalyzed intramolecular annulation of a suitably functionalized intermediate. This approach involves an initial coupling reaction to introduce an alkyne moiety, followed by a cyclization step that forms the thiophene ring.

Reaction Principle and Pathway

The synthetic strategy involves a Sonogashira coupling of a bromo-functionalized thioanisole with a terminal alkyne, followed by an intramolecular cyclization. The thioether sulfur atom acts as an internal nucleophile, attacking the palladium-activated alkyne.

Start 4-Bromo-3-fluorothioanisole + Terminal Alkyne Intermediate o-Alkynylthioanisole Start->Intermediate Sonogashira Coupling (Pd/Cu Catalyst, Base) Product Substituted Benzothiophene Intermediate->Product Intramolecular Annulation (Pd Catalyst)

Figure 2: General workflow for the synthesis of substituted benzothiophenes.

The key step is the intramolecular C-S bond formation. The mechanism is thought to involve the coordination of the palladium catalyst to the alkyne, making it susceptible to nucleophilic attack by the adjacent sulfur atom.[3]

Detailed Experimental Protocol: Synthesis of a Substituted Benzothiophene

This protocol provides a general method for the synthesis of a benzothiophene derivative.

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
4-Bromo-3-fluorothioanisole917562-25-5CP Lab Safety
Phenylacetylene536-74-3Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2Sigma-AldrichHandle under inert atmosphere.
Copper(I) Iodide (CuI)7681-65-4Fisher Scientific
Triethylamine (Et₃N)121-44-8Sigma-AldrichAnhydrous.
Toluene108-88-3Fisher ScientificAnhydrous, degassed.
Palladium(II) Acetate3375-31-3Sigma-Aldrich
Triphenylphosphine (PPh₃)603-35-0Sigma-Aldrich

Step 1: Sonogashira Coupling

  • To a Schlenk flask under argon, add 4-bromo-3-fluorothioanisole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous, degassed toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Step 2: Intramolecular Annulation

  • In a sealed tube, dissolve the product from Step 1 (1.0 mmol) in anhydrous toluene (10 mL).

  • Add palladium(II) acetate (0.1 mmol, 10 mol%) and triphenylphosphine (0.2 mmol, 20 mol%).

  • Seal the tube and heat to 120 °C for 24 hours.

  • Cool to room temperature and concentrate the reaction mixture.

  • Purify the residue by flash column chromatography on silica gel to yield the desired benzothiophene.

Data Summary
Starting MaterialProduct ClassKey ReactionTypical Yield Range
This compoundBenzothiazolesSuzuki-Miyaura Coupling60-85%
4-Bromo-3-fluorothioanisoleBenzothiophenesSonogashira Coupling70-90%

Safety and Handling

  • Always work in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Palladium catalysts and organoboron compounds should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions under pressure should be conducted behind a blast shield.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in these application notes provide robust and reproducible methods for the preparation of substituted benzothiazoles and benzothiophenes. The underlying palladium-catalyzed cross-coupling and cyclization reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures. By understanding the reaction mechanisms and key experimental parameters, researchers can effectively utilize this compound in their drug discovery and development programs.

References

  • Ila, H., & Junjappa, H. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Advances, 6(18), 14767-14793.
  • CP Lab Safety. (n.d.). 4-Bromo-3-fluorothioanisole, min 95%, 25 grams.
  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 9(17), 3327–3330.

Sources

Application Notes for the Utilization of 4-Borono-3-fluorothioanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Borono-3-fluorothioanisole is a versatile boronic acid derivative of significant interest in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a boronic acid, a fluorine atom, and a methylthio group, offers a confluence of reactivity and functionality. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] The presence of a fluorine atom can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, to target molecules.[3] Furthermore, the methylthio group provides a handle for further synthetic transformations.

This guide provides a detailed overview of the application of this compound, with a primary focus on its use in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of fluorinated biaryl compounds.

Chemical Properties
PropertyValue
CAS Number 957060-84-3[4]
Molecular Formula C₇H₈BFO₂S[4]
Molecular Weight 186.01 g/mol [4]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forging C-C bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1] this compound serves as the organoboron partner in this reaction, enabling the introduction of the 3-fluoro-4-(methylthio)phenyl moiety onto a variety of aromatic and heteroaromatic scaffolds.

Mechanistic Considerations: The Role of Fluoride

The fluorine substituent on the thioanisole ring can influence the reactivity of the boronic acid. While not directly participating in the catalytic cycle in the same way as fluoride ions added as a base, its electron-withdrawing nature can affect the electronic properties of the arylboronic acid.

Interestingly, fluoride ions, when used as a base (e.g., CsF, KF), play a multifaceted role in the Suzuki-Miyaura reaction.[5][6] They can:

  • Promote transmetalation: Fluoride ions can form complexes that facilitate the transfer of the aryl group from boron to palladium.[5]

  • Catalyze reductive elimination: They can aid in the final step of the catalytic cycle where the biaryl product is formed.[5]

  • Form unreactive species: Excess fluoride can also lead to the formation of unreactive anionic boronate species, which can inhibit the reaction.[5]

This highlights the importance of carefully selecting the base and reaction conditions to optimize the coupling outcome.

Experimental Workflow: A Logical Overview

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Assemble Reagents: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base - Solvent Glassware Prepare Dry Glassware under Inert Atmosphere Reagents->Glassware Setup Combine Reagents in Solvent Glassware->Setup Degas Degas Reaction Mixture Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equiv.
This compound957060-84-3186.011.21.2
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7187.041.01.0
Pd₂(dba)₃51364-51-3915.720.020.02
SPhos657408-07-6410.480.040.04
K₃PO₄7778-53-2212.272.02.0
1,4-Dioxane123-91-188.11--
Water7732-18-518.02--
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Pd₂(dba)₃ is a common palladium(0) precursor, and SPhos is a bulky, electron-rich phosphine ligand that is highly effective for the coupling of aryl chlorides and bromides, often leading to high yields and fast reaction rates.[3] The choice of ligand is crucial and can significantly impact the reaction's success.[7]

  • Base: K₃PO₄ is a moderately strong base that is effective in many Suzuki-Miyaura couplings.[8] It is generally more effective than carbonate bases for less reactive aryl chlorides.[3]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[9] Water is necessary to dissolve the inorganic base, while the organic solvent dissolves the organic reactants and catalyst.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.[3]

Visualizing the Catalytic Cycle

The following diagram depicts the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX + Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime + [Ar'B(OH)₃]⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 - Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Ar_prime_BOH2->Boronate + Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling

Boronic acids, including this compound, are generally considered to be of low toxicity.[2] However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12] It is advisable to store under an inert atmosphere to prevent degradation.

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[10]

  • Skin: Wash with soap and water.[13]

  • Inhalation: Move to fresh air.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek medical attention if irritation or other symptoms persist.[10]

Broader Applications and Future Directions

Beyond the Suzuki-Miyaura coupling, this compound can potentially be utilized in other transition-metal-catalyzed reactions, such as:

  • Chan-Lam Coupling: For the formation of C-N and C-O bonds.

  • Copper-Mediated Fluorination: While already containing a fluorine atom, the boronic acid moiety could potentially undergo further fluorination under specific conditions.[14][15]

The strategic placement of the fluoro and methylthio groups makes this reagent a valuable building block for creating libraries of compounds for drug discovery and materials science. The resulting fluorinated biaryl thioethers can be further functionalized, for example, by oxidation of the sulfur atom to a sulfoxide or sulfone, to modulate the electronic and steric properties of the molecule.

References

  • Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 17(4), 683-689. [Link]
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]
  • Jutand, A., & Amatore, C. (2005). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 44(15), 2240-2243. [Link]
  • Journet, M., et al. (2018). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 83(15), 8758-8766. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
  • Li, Y., et al. (2021). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 45(34), 15461-15465. [Link]
  • Wilson Salt. (n.d.).
  • Zhang, X., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(28), 19324-19333. [Link]
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
  • Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Angewandte Chemie International Edition, 54(27), 7759-7763. [Link]
  • Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Angewandte Chemie International Edition, 54(27), 7759-7763. [Link]
  • de la Torre, A., et al. (2021). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
  • Ikawa, T., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85469-85472. [Link]
  • Wang, F., et al. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society, 137(32), 10144-10147. [Link]
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-fluoroanisole: High-Purity Organic Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
  • MDPI. (2020).
  • PubChem. (n.d.). 4-Bromo-3-fluorothiophenol. [Link]
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
  • ResearchGate. (n.d.). Utility of 4-hydroxythiocoumarin in organic synthesis. [Link]

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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Borono-3-fluorothioanisole in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its unique trifunctional substitution pattern—a boronic acid for versatile carbon-carbon bond formation, a fluorine atom to modulate physicochemical properties such as pKa and metabolic stability, and a thioanisole group that can be a pharmacophore element or a synthetic handle for further derivatization—makes it a highly valuable reagent for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The successful incorporation of this moiety via the Suzuki-Miyaura cross-coupling reaction is paramount, yet the electronic and steric nature of the substrate demands careful consideration of catalyst and base selection to achieve optimal yields and purity. This guide provides a detailed examination of these critical parameters, offering both mechanistic insights and practical, field-proven protocols.

Mechanistic Considerations for Catalyst and Base Selection

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst and base directly influences the efficiency of each step, particularly the transmetalation, which is often the rate-determining step.[2]

The Dual Challenge: Electronic Deactivation and Steric Hindrance

The this compound substrate presents a unique set of challenges:

  • Electronic Effects: The fluorine atom is a strongly electron-withdrawing group, which decreases the nucleophilicity of the boronic acid. This can slow down the transmetalation step, where the organic group is transferred from boron to the palladium center.[3][4]

  • Steric Hindrance: The presence of the ortho-fluoro and thioanisole groups introduces steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex, again impeding the crucial transmetalation step.[5][6][7][8]

To overcome these challenges, the selection of an appropriate palladium catalyst, specifically the phosphine ligand, and a suitable base is critical.

Catalyst Selection: The Role of the Phosphine Ligand

The ligand bound to the palladium center is not a mere spectator; it actively participates in the catalytic cycle. For sterically hindered and electronically deactivated substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[9][10]

  • Bulky Ligands: Sterically demanding ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition.[11][12] They also facilitate the reductive elimination step to release the final product.

  • Electron-Rich Ligands: Electron-donating phosphines increase the electron density on the palladium center, which enhances the rate of oxidative addition of the aryl halide to the Pd(0) complex.[9][13]

Base Selection: Activating the Boronic Acid

The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to form a more nucleophilic boronate species ("ate" complex).[14][15] This increased nucleophilicity is essential to drive the transmetalation with the palladium(II) halide complex.[2][16] The choice of base can significantly impact the reaction rate and yield. The generally accepted pathways for the role of the base are the boronate pathway and the hydroxide pathway.[15]

For this compound, the electron-withdrawing fluorine atom makes the boronic acid more Lewis acidic, potentially influencing the choice of base. A base must be strong enough to deprotonate the boronic acid to form the reactive boronate, but not so strong as to cause unwanted side reactions.

Recommended Catalyst and Base Combinations

Based on the mechanistic principles discussed, the following tables provide recommended starting points for catalyst and base selection in Suzuki-Miyaura reactions involving this compound.

Table 1: Recommended Palladium Catalysts and Ligands
Catalyst PrecursorLigandRationale for Selection
Pd(OAc)₂ or Pd₂(dba)₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A bulky and electron-rich Buchwald ligand, known for its high efficiency in coupling sterically hindered and electron-deficient substrates.[9]
Pd(OAc)₂ or Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Another highly effective Buchwald ligand with significant steric bulk, often successful where other ligands fail.[9]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, versatile catalyst suitable for a wide range of couplings. May require higher temperatures for challenging substrates.[17]
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust and air-stable catalyst, effective for a variety of cross-coupling reactions, including those with heteroaryl partners.[18]
Table 2: Recommended Bases
BaseStrengthTypical Solvent(s)Comments
K₃PO₄ (Potassium Phosphate)Moderate1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OAn excellent general base for Suzuki couplings, often providing high yields with a wide range of substrates. Its moderate strength minimizes side reactions.[19]
Cs₂CO₃ (Cesium Carbonate)Strong1,4-Dioxane, Toluene, DMFA stronger base that can be effective when weaker bases fail, particularly with electron-deficient boronic acids.[12]
K₂CO₃ (Potassium Carbonate)Moderate1,4-Dioxane/H₂O, Ethanol/H₂OA cost-effective and commonly used base, suitable for many standard Suzuki reactions.[20][21]
KF (Potassium Fluoride)Weak1,4-Dioxane, THFThe fluoride ion is believed to play a unique role in activating the boronic acid and can be particularly effective for challenging couplings.[22]

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Reagents and Equipment
  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(OH)L2 Ar-Pd(II)(OH)L₂ ArPd(II)(X)L2->ArPd(II)(OH)L2 Base (OH⁻) ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') ArPd(II)(OH)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)₂) Ar'B(OH)2 Ar'-B(OH)₂ Ar'B(OH)3- [Ar'-B(OH)₃]⁻ (Boronate) Ar'B(OH)2->Ar'B(OH)3- Base (OH⁻) Ar'B(OH)3-->ArPd(II)(OH)L2 Transmetalation Partner

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into optimizing Suzuki-Miyaura cross-coupling reactions involving 4-borono-3-fluorothioanisole. This particular substrate presents unique challenges due to the electronic effects of the ortho-fluoro substituent and the potential for catalyst inhibition by the para-thioether moiety. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.

Troubleshooting Guide

This section addresses specific, common problems encountered during the coupling of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low or zero. Where do I start?

A1: A failing Suzuki reaction with this substrate points to one of several critical interdependent parameters: catalyst activity, reagent integrity, or inappropriate reaction conditions. A systematic check is the most efficient path forward.

Initial Checks & Causality:

  • Inert Atmosphere & Degassing: Oxygen can deactivate the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[1][2]

    • Action: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw (at least three cycles) or by bubbling with an inert gas (Argon or Nitrogen) for a minimum of 15-30 minutes.[1][3] Maintain a positive pressure of inert gas throughout the entire setup and reaction time.

  • Reagent Purity:

    • Boronic Acid: this compound, like many boronic acids, can degrade over time. Check for signs of decomposition (e.g., discoloration, poor solubility).

    • Aryl Halide & Solvent: Ensure the coupling partner and solvent are pure and, crucially, anhydrous (unless using a specifically aqueous system). Water content can significantly impact certain base/solvent combinations.

  • Catalyst System Integrity:

    • Pd(0) is Key: The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. If this reduction is failing, the catalytic cycle never starts.

    • Action: Consider using an air-stable, pre-formed Pd(0) source or a modern precatalyst (e.g., a Buchwald-type G3 or G4 precatalyst) that activates rapidly and reliably under the reaction conditions.[2][5]

Q2: I'm observing significant protodeboronation of my starting material. How can I prevent this?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which forms 4-fluorothioanisole as a byproduct.[6] This is a common side reaction, often exacerbated by the specific conditions of the Suzuki coupling.[6]

Causes and Mitigation Strategies:

  • Excessive Base Strength/Concentration: Strong bases in aqueous media can accelerate the rate of protodeboronation.[7] The choice of base is critical.

    • Solution: Switch to a milder base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often excellent choices for sensitive boronic acids.[1][8] They are basic enough to promote the catalytic cycle but minimize boronic acid degradation.

  • High Temperature & Long Reaction Times: Prolonged exposure to heat can increase the rate of decomposition.

    • Solution: Aim for the lowest temperature that allows for a reasonable reaction rate. If the reaction is sluggish, it is often better to screen for a more active catalyst system rather than simply increasing the heat.

  • Boronic Acid Stability: The inherent stability of the boronic acid is a factor.

    • Solution: Convert the boronic acid to a more stable derivative in situ or prior to the reaction. Potassium trifluoroborate salts (using KHF₂) or MIDA boronates are significantly more robust against protodeboronation and can be used directly in the coupling reaction.[1][9][10]

Q3: My reaction stalls before completion. What are the likely causes?

A3: A stalling reaction is almost always due to catalyst deactivation or inhibition. With this compound, the primary suspect is the thioether (–SMe) group.

Primary Cause: Catalyst Poisoning by Sulfur

The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center. This binding can block substrate access to the active site or form stable, catalytically inactive palladium-sulfur complexes, effectively removing the catalyst from the cycle.[11][12][13]

Solutions to Overcome Sulfur Inhibition:

  • Ligand Choice is Critical: The key is to use a ligand that binds to the palladium more strongly than the thioether but still allows for the necessary oxidative addition and reductive elimination steps.

    • Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are the industry standard for this challenge. Ligands like SPhos , XPhos , or RuPhos are designed to promote fast reductive elimination and are sterically demanding, which can disfavor binding of the thioether group.[7][14]

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for slow, partial deactivation.

  • Use a More Robust Catalyst System: Certain pincer-type catalysts or those designed for sulfur-containing substrates may show enhanced stability and performance.[15]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general starting protocol for coupling this compound?

A1: The following protocol serves as an excellent, robust starting point for optimization. It utilizes a modern, air-stable precatalyst and conditions known to be effective for challenging substrates.

Optimized Starting Protocol
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered, anhydrous K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen for at least three cycles.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of ~0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 80–100 °C.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[2]

Q2: How do the electronic and steric properties of the coupling partner (aryl halide) affect the reaction?

A2: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.

  • Electron-Withdrawing Groups on the aryl halide generally accelerate the oxidative addition step, often leading to faster reactions.

  • Electron-Donating Groups can slow the oxidative addition step, potentially requiring higher temperatures or a more active catalyst system.

  • Steric Hindrance near the halide (ortho-substituents) can significantly slow the reaction. For such cases, using a highly active and sterically demanding ligand like XPhos or RuPhos is crucial to facilitate the coupling.[16]

Q3: Can I use aqueous base/solvent systems for this reaction?

A3: While many Suzuki reactions are robust in aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O), caution is advised for this specific substrate.[17] The presence of water, especially with stronger bases like Na₂CO₃ or Cs₂CO₃, can significantly increase the rate of protodeboronation.[6][18] If an aqueous system is necessary, it is imperative to use a milder base like K₃PO₄ or KF and monitor carefully for byproduct formation. Often, anhydrous conditions provide more reliable and higher yields for this particular boronic acid.

Data Summary & Visualizations

Table 1: Comparison of Catalyst Systems for Challenging Suzuki Couplings
Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield RangeKey Feature
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O80-100Low - Moderate"Classical" conditions, often fails with challenging substrates.
PdCl₂(dppf)K₂CO₃Dioxane / H₂O85-110Moderate - GoodMore robust than PPh₃, but can be susceptible to sulfur poisoning.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene or THF80-100Good - ExcellentExcellent for overcoming moderate steric hindrance and some electronic challenges.
XPhos Pd G3K₃PO₄Dioxane or Toluene80-110Very Good - ExcellentHighly active system, ideal for sterically hindered partners and overcoming catalyst inhibition.[2][7]
Key Workflow Visualizations

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition poison Thioether (R-S-R') Coordination pd0->poison Inhibition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product arx Aryl-Halide (Ar-X) arx->oa_complex boronic Boronic Acid Derivative (Ar'-B(OR)₂) boronic->oa_complex base Base base->oa_complex inactive Inactive Pd-Sulfur Complex poison->inactive Troubleshooting_Workflow start Low / No Yield check_basics 1. Verify Basics: - Inert Atmosphere? - Reagents Pure? - Solvents Degassed? start->check_basics check_deboronation 2. Check for Protodeboronation (LCMS analysis of crude) check_basics->check_deboronation If basics are OK optimize_base Switch to milder base (e.g., K₃PO₄, KF) Lower Temperature check_deboronation->optimize_base Deboronation Observed use_stable_boron Use stable derivative (MIDA boronate or potassium trifluoroborate) check_deboronation->use_stable_boron If still an issue check_catalyst 3. Suspect Catalyst Inhibition (Reaction stalls) check_deboronation->check_catalyst No Deboronation success Yield Improved optimize_base->success use_stable_boron->success optimize_ligand Switch to bulky ligand (XPhos, SPhos, RuPhos) check_catalyst->optimize_ligand increase_loading Increase catalyst loading (1 mol% -> 2-3 mol%) check_catalyst->increase_loading optimize_ligand->success increase_loading->success

A decision tree for troubleshooting low yields.

References

  • Title: Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Optimizing Suzuki Coupling Reactions - CovaSyn Source: CovaSyn URL:[Link]
  • Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchG
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)
  • Title: Protodeboronation of (Hetero)
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Protecting Groups for Thiols Suitable for Suzuki Conditions Source: ResearchG
  • Title: Why can't I achieve good yields for this Suzuki reaction?
  • Title: Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions Source: ResearchG
  • Title: Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Title: Optimization of the Suzuki-Miyaura cross coupling reaction of...
  • Title: Highly Efficient Method for Suzuki Reactions in Aqueous Media Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL:[Link]
  • Title: Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting common side reactions with 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Borono-3-fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues reported by users of this compound in a direct question-and-answer format.

FAQ 1: I am observing significant formation of 3-fluorothioanisole in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

This is a classic case of protodeboronation , a common side reaction for arylboronic acids.[1] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your boronic acid back to the corresponding arene.

Causality: this compound is particularly susceptible to this side reaction due to the electron-withdrawing nature of the fluorine atom on the aromatic ring. This increases the acidity of the boronic acid and can facilitate its decomposition. The reaction is typically catalyzed by base and accelerated by the presence of water or other protic sources in the reaction medium.[2][3][4] The generally accepted mechanism involves the formation of a boronate anion, which is then protonated.[3][5]

Troubleshooting Protocol:

  • Rigorous Anhydrous & Degassed Conditions:

    • Rationale: Water is a primary proton source for this side reaction.[4] Oxygen can also lead to oxidative side reactions that may indirectly promote protodeboronation.[6]

    • Procedure:

      • Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen).

      • Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

      • Ensure your base is anhydrous. If using a hydrate (e.g., K₃PO₄·H₂O), consider its water content or use an anhydrous version.

  • Choice of Base:

    • Rationale: The strength and nature of the base are critical.[6] Stronger bases can accelerate protodeboronation. Milder, non-hydroxide bases are often preferred.

    • Recommendations:

      • Potassium Phosphate (K₃PO₄): Often a good choice for Suzuki couplings, providing a balance of reactivity and minimizing side reactions.

      • Potassium Fluoride (KF): A mild base that can be effective, particularly in anhydrous conditions.

      • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective but may also increase the rate of protodeboronation. Use with caution and monitor the reaction closely.

  • "Slow Release" Strategy with Boronate Esters:

    • Rationale: Converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or N-methyliminodiacetic acid (MIDA) ester, can protect it from premature decomposition.[1][2] These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing the rate of side reactions.[1]

    • General Procedure for Pinacol Ester Formation:

      • Dissolve this compound and 1.1 equivalents of pinacol in an anhydrous solvent like THF or Dioxane.

      • Add a drying agent, such as anhydrous MgSO₄, and stir at room temperature for several hours to overnight.

      • Filter off the drying agent and remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the coupling reaction without further purification.

Visualizing the Problem: The Protodeboronation Pathway

Protodeboronation Reagent This compound Ar-B(OH)₂ Boronate Boronate Anion [Ar-B(OH)₃]⁻ Reagent->Boronate + Base (e.g., OH⁻) SideProduct Side Product: 3-Fluorothioanisole (Ar-H) Boronate->SideProduct + H⁺ (from H₂O)

Caption: Base-catalyzed protodeboronation of this compound.

FAQ 2: My reaction is producing a significant amount of a symmetrical biaryl byproduct, 4,4'-bis(methylthio)-2,2'-difluorobiphenyl. What is this and how do I stop it?

Answer:

You are observing homocoupling , a reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl.[7][8]

Causality: This side reaction is often catalyzed by the palladium catalyst, particularly in the presence of oxygen.[9][10] The mechanism can be complex, but a key pathway involves the formation of a palladium-peroxo species from Pd(0) and O₂, which then reacts with the boronic acid.[9][11] This leads to the formation of a diarylpalladium(II) intermediate, which then undergoes reductive elimination to yield the homocoupled product.[9]

Troubleshooting Protocol:

  • Strict Exclusion of Oxygen:

    • Rationale: As oxygen is often implicated in the catalytic cycle for homocoupling, its rigorous exclusion is the most effective preventative measure.[6][9][10]

    • Procedure: Follow the same rigorous degassing procedures outlined for preventing protodeboronation (sparging or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Controlled Addition of Boronic Acid:

    • Rationale: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, favoring the desired cross-coupling pathway over homocoupling.

    • Procedure: Prepare a solution of this compound in a small amount of the degassed reaction solvent and add it via a syringe pump over the course of 30-60 minutes to the heated reaction mixture containing the aryl halide, base, and catalyst.

  • Catalyst and Ligand Selection:

    • Rationale: The choice of palladium source and ligand can influence the relative rates of cross-coupling versus homocoupling. More active catalyst systems that promote rapid oxidative addition of the aryl halide can outcompete the homocoupling pathway.

    • Recommendations: Consider using highly active pre-catalysts in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) which are known to promote efficient Suzuki-Miyaura couplings.[7][12]

Visualizing the Troubleshooting Workflow

Homocoupling_Troubleshooting Start Homocoupling Observed Step1 Step 1: Improve Degassing (Sparging / Freeze-Pump-Thaw) Start->Step1 Step2 Step 2: Slow Addition (Syringe Pump) Step1->Step2 If problem persists Step3 Step 3: Optimize Catalyst System (e.g., Buchwald Ligands) Step2->Step3 If still problematic End Homocoupling Minimized Step3->End

Caption: Stepwise approach to minimizing homocoupling.

FAQ 3: I am getting a complex mixture of products, and I suspect oxidation of the thioether group. Is this possible and what should I do?

Answer:

Yes, oxidation of the methylthio (-SMe) group to a sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me) is a potential side reaction. The sulfur atom is susceptible to oxidation, which can be problematic if your reaction conditions are not carefully controlled or if your starting materials have been exposed to air for extended periods.[13]

Causality: While the palladium-catalyzed coupling cycle itself is not inherently oxidizing, the presence of residual oxygen, peroxides in solvents (especially ethers like THF or dioxane), or certain additives can lead to the oxidation of the thioether.[14][15] This will change the electronic properties and polarity of your molecule, leading to a mixture of products and complicating purification.

Troubleshooting Protocol:

  • Use High-Purity, Peroxide-Free Solvents:

    • Rationale: Ethereal solvents can form explosive peroxides upon storage in the presence of air and light. These peroxides are strong oxidizing agents.

    • Procedure: Use freshly opened bottles of high-purity anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, Dioxane), test for peroxides before use (e.g., with peroxide test strips) and purify if necessary (e.g., by distillation from sodium/benzophenone or by passing through a column of activated alumina).

  • Maintain a Strictly Inert Atmosphere:

    • Rationale: As with homocoupling, eliminating molecular oxygen from the reaction will prevent it from acting as an oxidant.[6]

    • Procedure: Adhere to the rigorous degassing and inert atmosphere techniques described previously.

  • Purification Considerations:

    • Rationale: If minor oxidation has occurred, you will need to separate the desired thioanisole product from its more polar sulfoxide and sulfone derivatives.

    • Procedure: Flash column chromatography is typically effective. The sulfoxide and sulfone byproducts are significantly more polar than the parent thioether. A gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity, should allow for a clean separation. Monitor the fractions by TLC or LC-MS.

Data Summary: Recommended Reaction Conditions

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation, homocoupling, and thioether oxidation.[6]
Solvents Anhydrous, Degassed, Peroxide-FreeMinimizes protodeboronation and oxidation.
Base K₃PO₄, KF (anhydrous)Mild conditions to reduce the rate of protodeboronation.[6]
Temperature 80-100 °C (typical)Balance reaction rate with potential for reagent decomposition.
Reagent Purity Use high-purity boronic acidImpurities can interfere with the catalytic cycle.

References

  • Barder, T. E., et al. (2007).
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
  • Molander, G. A., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Sarma, B., et al. (2020). Deep eutectic solvent mediated controlled and selective oxidation of organic sulfides and hydroxylation of arylboronic acids.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Wikipedia.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Adamo, C., et al. (2004). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • Wang, F., et al. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. [Link]
  • Liu, W., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Borono-3-fluorothioanisole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving 4-Borono-3-fluorothioanisole. This particular boronic acid presents a unique set of challenges due to the electronic effects of the fluorine substituent and the potential for the thioether moiety to interact with the palladium catalyst. This document will provide a framework for rational problem-solving, grounded in mechanistic principles, to achieve successful and reproducible coupling outcomes.

Introduction: The Challenges of Coupling this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] However, the successful application of this reaction is highly dependent on the specific substrates involved. This compound is a challenging coupling partner for several reasons:

  • Electronic Effects of the Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, potentially slowing the rate-determining transmetalation step in the catalytic cycle.[2]

  • Potential for Catalyst Inhibition by the Thioether: Sulfur-containing compounds are known to interact with and sometimes poison palladium catalysts.[3] This can lead to catalyst deactivation and low reaction yields.

  • Susceptibility to Protodeboronation: Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-fluorothioanisole as a byproduct.[4][5]

This guide will address these challenges through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments.

Q1: My reaction is showing low to no conversion of starting materials. What are the primary factors to investigate?

A1: When faced with a stalled reaction, a systematic evaluation of your setup and reagents is crucial.

  • Catalyst and Ligand Integrity: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species.[6] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[4] For challenging couplings, consider using more robust, pre-formed Pd(0) catalysts or advanced palladacycle precatalysts.[6]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[7] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Reagent Purity: Verify the purity of your this compound and the aryl halide coupling partner. Impurities can interfere with the catalytic cycle.

Q2: I'm observing a significant amount of 3-fluorothioanisole byproduct. How can I minimize protodeboronation?

A2: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids.[4] It is often exacerbated by the presence of water and strong bases.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation, but overly strong bases can accelerate protodeboronation.[5] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[8] In some cases, fluoride sources like KF or CsF can be effective, particularly if your substrate is sensitive to hydrolysis.[5]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to strictly anhydrous conditions can be highly beneficial.[5] Use anhydrous solvents and ensure your base is thoroughly dried.

  • Use of a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt can protect it from premature decomposition.[5][9] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[10]

Q3: The reaction is sluggish, and I suspect the thioether is inhibiting the catalyst. What strategies can I employ?

A3: While direct evidence for thioether inhibition in this specific molecule is not extensively documented, it is a known phenomenon in palladium catalysis.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are often highly effective for challenging substrates.[6][7] These ligands can stabilize the palladium center, promote the desired catalytic cycle, and potentially mitigate inhibitory effects from the thioether.

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial catalyst deactivation. However, excessive catalyst can lead to increased side reactions.

Q4: How do I select the optimal solvent system for this coupling?

A4: The solvent influences the solubility of reagents and the kinetics of the reaction.

  • Aprotic Polar Solvents: A mixture of an aprotic polar solvent like 1,4-dioxane or tetrahydrofuran (THF) with a small amount of water is a common starting point for Suzuki couplings, as water can aid in dissolving inorganic bases.[5][11]

  • Anhydrous Systems: As mentioned for preventing protodeboronation, anhydrous solvents like toluene or dioxane can be advantageous.[7]

  • Biphasic vs. Homogeneous: For reactions with inorganic bases, vigorous stirring is essential in biphasic systems to ensure efficient reaction at the interface.[6]

Experimental Protocols

The following are starting-point protocols that should be optimized for your specific aryl halide coupling partner.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for many aryl bromides and iodides.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Base-Sensitive Substrates or to Minimize Protodeboronation

This protocol utilizes anhydrous conditions and a milder base.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon (repeat three times).

  • Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring and Workup: Follow steps 6 and 7 from the general protocol.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition A (General)Condition B (Anhydrous/Mild Base)Rationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)XPhos Pd G3 (1.5 mol%)G3 precatalysts are often more robust and air-stable.[6]
Ligand XPhos (3 mol%)(Included in G3 precatalyst)Bulky, electron-rich ligands are crucial for challenging couplings.[7]
Base (equiv.) K₃PO₄ (2.5)K₂CO₃ (2.0)K₂CO₃ is a milder base, reducing the risk of protodeboronation.[8]
Solvent Dioxane/H₂O (10:1)Toluene (anhydrous)Anhydrous conditions minimize the protodeboronation side reaction.[5]
Temperature 100 °C100 °CElevated temperatures are often required for less reactive substrates.
Concentration 0.1 M0.1 MA good starting point for most couplings.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Aryl Halide PdII Ar-Pd(II)-X OA->PdII Transmetalation Transmetalation (R-B(OR)2) PdII->Transmetalation Base, Boronic Acid Diaryl_Pd Ar-Pd(II)-R Transmetalation->Diaryl_Pd RE Reductive Elimination Diaryl_Pd->RE RE->Pd0 Regeneration Product Ar-R RE->Product caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Catalyst/Ligand Activity start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere analyze_byproducts Analyze Crude Mixture (LCMS/GCMS) check_atmosphere->analyze_byproducts protodeboronation Protodeboronation Observed? analyze_byproducts->protodeboronation p_yes Yes protodeboronation->p_yes protodeboronation->p_yes p_no No protodeboronation->p_no protodeboronation->p_no homocoupling Homocoupling Observed? h_yes Yes homocoupling->h_yes homocoupling->h_yes no_reaction Mainly Starting Material? nr_yes Yes no_reaction->nr_yes no_reaction->nr_yes nr_no No no_reaction->nr_no no_reaction->nr_no switch_base switch_base p_yes->switch_base Switch to Milder Base (K2CO3, K3PO4) p_no->no_reaction anhydrous anhydrous switch_base->anhydrous Use Anhydrous Solvent protect_boron protect_boron anhydrous->protect_boron Consider BPin or Trifluoroborate increase_temp increase_temp nr_yes->increase_temp Increase Temperature nr_no->homocoupling change_ligand change_ligand increase_temp->change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos) increase_loading increase_loading change_ligand->increase_loading Increase Catalyst Loading improve_degassing improve_degassing h_yes->improve_degassing Improve Degassing Procedure caption Figure 2. Troubleshooting workflow.

Caption: Figure 2. Troubleshooting workflow.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros.
  • Gagnon, A., & Bédard, A. C. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(39), 22005–22010.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698.
  • ACS Publications. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 31–65.
  • ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
  • MDPI. (2020). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • MDPI. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • PubMed. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • ResearchGate. (2023). Palladium-Catalyzed Suzuki−Miyaura cross-coupling reactions employing hydrazone-thioether ligands in aqueous media under IR-irradiation.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • PubMed. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.

Sources

Preventing deboronation of 4-Borono-3-fluorothioanisole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Borono-3-fluorothioanisole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties conferred by the fluoro- and methylthio- substituents make this reagent highly valuable, but also introduce specific challenges, most notably the propensity for deboronation.

This guide provides in-depth, field-tested insights and actionable protocols to help you mitigate this common side reaction, ensuring the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant problem with this compound?

Deboronation is a chemical reaction that cleaves the carbon-boron (C–B) bond, replacing the boronic acid moiety with a hydrogen atom.[1] This process, also known as protodeboronation, converts your starting material, this compound, into the undesired byproduct, 3-fluorothioanisole. This is a critical issue in reactions like the Suzuki-Miyaura coupling, as it consumes your starting material, reduces the yield of your desired product, and complicates purification.[1][2] The electronic nature of this compound, featuring an electron-donating thioether group, can make the C–B bond more susceptible to cleavage under certain conditions.

Q2: What are the primary causes of deboronation during my cross-coupling reaction?

Deboronation is highly dependent on reaction conditions.[1] Several factors can promote this undesired pathway:

  • Base Selection and Concentration: This is often the most critical factor. Strong bases, particularly hydroxide ions (e.g., from NaOH, KOH, Ba(OH)₂), and high pH environments significantly accelerate base-catalyzed protodeboronation.[3][4] The reaction proceeds by forming a more reactive boronate anion, which then reacts with a proton source like water.[1]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including deboronation. Sensitive boronic acids can degrade significantly at elevated temperatures.

  • Presence of Water and Protic Solvents: Water acts as the proton source for protodeboronation, especially in base-catalyzed mechanisms.[1][5] While many Suzuki couplings use aqueous mixtures, excessive water can be detrimental.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative deboronation, where the boronic acid is converted to a phenol (4-hydroxy-3-fluorothioanisole) and boric acid.[6][7] This pathway can be minimized by rigorously degassing the reaction mixture.

  • Reaction Time: Longer reaction times naturally provide more opportunity for the boronic acid to decompose.

Q3: How can I select the appropriate base to minimize deboronation?

The choice of base is a delicate balance; it must be strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong that it aggressively promotes deboronation.[8][9]

  • Recommended Bases: For sensitive substrates like this compound, weaker inorganic bases are preferred. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are excellent choices. Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective.

  • Bases to Avoid: Strong hydroxide bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂) should be avoided or used with extreme caution and at low temperatures.

  • Stoichiometry: Using a large excess of base is often unnecessary and can be harmful. Start with 2-3 equivalents and optimize from there. The reactivity of the boronic acid can be influenced by the amount of base used.[8]

Q4: My reaction still shows significant deboronation. What advanced strategies can I employ?

If optimizing the base, temperature, and solvent system is insufficient, consider these advanced approaches:

  • Conversion to a Boronate Ester: Boronic acids can be converted to boronate esters, such as a pinacol ester.[5] These esters are generally more stable towards protodeboronation and can be used in "slow-release" strategies where the active boronic acid is generated in situ under the reaction conditions.[1][3] However, it's important to note that esterification does not guarantee greater stability in all cases and is highly dependent on the specific ester and conditions.[3][10]

  • Anhydrous Conditions: While technically more demanding, running the Suzuki-Miyaura coupling under strictly anhydrous conditions can shut down the protodeboronation pathway by eliminating the primary proton source. This often involves using boronate esters instead of boronic acids.

  • Specialized Catalysts: Some modern palladium catalysts and ligand systems are designed for high efficiency at lower temperatures, which can help outpace the rate of deboronation. Buchwald or Fu-type phosphine ligands, known for their high activity, might allow the reaction to proceed to completion before significant degradation occurs.

Q5: How can I analytically confirm that deboronation is the cause of my low yield?

Identifying the byproduct is key to confirming the problem.

  • Thin-Layer Chromatography (TLC): The deboronated byproduct, 3-fluorothioanisole, will have a different Rf value than your starting material and product. It is typically less polar than the boronic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying the volatile 3-fluorothioanisole byproduct.[11] Compare the mass spectrum of the peak in your crude reaction mixture to a known standard or library spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used to monitor the reaction progress, showing the consumption of starting material and the formation of both the desired product and the deboronated side-product.[12]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR of your crude product will show characteristic signals for 3-fluorothioanisole. The disappearance of the boronic acid signals and the appearance of a new aromatic proton in their place is a clear indicator.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues related to the deboronation of this compound.

Symptom Potential Cause(s) Recommended Solutions
Low or no yield of desired product; significant amount of 3-fluorothioanisole detected. Protodeboronation is the dominant pathway. 1. Change the Base: Switch from strong bases (NaOH, KOH) to weaker bases like K₃PO₄, K₂CO₃, or CsF. 2. Lower Temperature: Reduce the reaction temperature. Try running at room temperature or 50-60 °C instead of reflux. 3. Reduce Water Content: Use a solvent system with minimal water (e.g., Toluene/EtOH/H₂O 10:1:0.5) or consider anhydrous conditions.
Reaction is sluggish and incomplete, leading to byproduct formation over time. Kinetics of coupling are too slow, allowing deboronation to compete. 1. Improve Catalyst System: Switch to a more active palladium precatalyst and/or ligand (e.g., SPhos, XPhos, RuPhos). 2. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed with an inert gas (Argon or Nitrogen) for at least 20-30 minutes to prevent catalyst deactivation and oxidative deboronation.[5]
Formation of phenolic byproduct (4-hydroxy-3-fluorothioanisole) is observed. Oxidative deboronation due to the presence of oxygen. 1. Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of Argon or Nitrogen throughout the entire process.
Inconsistent results between batches. Variable quality or age of the boronic acid. 1. Use Fresh Reagent: Boronic acids can degrade upon storage.[13] Use a fresh bottle or a recently purchased lot. 2. Convert to Boroxine: For storage, consider converting the boronic acid to its more stable trimeric anhydride form, the boroxine, by removing water azeotropically.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical choice in a Suzuki-Miyaura coupling reaction. The palladium catalyst can either proceed through the productive catalytic cycle to form the desired C-C bond or the boronic acid can be intercepted by a proton source, leading to the undesired deboronated byproduct.

Caption: Competing pathways: Suzuki Coupling vs. Protodeboronation.

Optimized Protocol: General Procedure to Mitigate Deboronation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, the aryl bromide, potassium phosphate, and the palladium catalyst.

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water solvent mixture with Argon gas for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: Using a cannula or syringe, transfer the degassed solvent to the Schlenk flask containing the reagents.

  • Heating: Place the flask in a preheated oil bath at 60-80 °C. Lower temperatures are preferable if the reaction proceeds efficiently.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the limiting reagent and the formation of the product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Troubleshooting Workflow

Use this decision tree to systematically address issues with deboronation in your reaction.

workflow start Low Yield & Suspected Deboronation confirm Confirm Byproduct is 3-Fluorothioanisole (GC-MS, NMR) start->confirm check_base Is a strong base (e.g., NaOH, KOH) being used? confirm->check_base change_base ACTION: Switch to weaker base (K3PO4, K2CO3, CsF) check_base->change_base Yes check_temp Is reaction temp > 80 °C? check_base->check_temp No success Problem Resolved change_base->success lower_temp ACTION: Lower temperature to 50-70 °C or RT check_temp->lower_temp Yes check_degas Was the reaction rigorously degassed? check_temp->check_degas No lower_temp->success degas_protocol ACTION: Sparge all solvents and reagents with Ar/N2 for 30+ min check_degas->degas_protocol No advanced Consider Advanced Strategies check_degas->advanced Yes degas_protocol->success convert_ester ACTION: Convert to pinacol ester for slow release advanced->convert_ester fail Problem Persists advanced->fail If all else fails convert_ester->success

Caption: Systematic workflow for troubleshooting deboronation.

References

  • Al-Zoubi, R. M. (Year). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia.
  • Gomes, G. D. P., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Rauch, M., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry.
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Dick, G. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Larkin, J. D., et al. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH.
  • Gridnev, I. D. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. PharmaChem.
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.
  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Hsieh, Y.-A., et al. (n.d.). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI.
  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Eurofins. (n.d.). Analytical Method Summaries. Eurofins.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Guild, C., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Kristensen, M., et al. (2019). Optimization and Validation of a Derivatization Method With Boron Trifluoride in Ethanol for Analysis of Aromatic Carboxylic Acids in Water. Journal of Chromatography A.
  • Ciketic, I., et al. (2011). A methodology for simultaneous fluorogenic derivatization and boronate affinity enrichment of 3-nitrotyrosine-containing peptides. Analytical Biochemistry.

Sources

Technical Support Center: Purification Strategies for Products Derived from 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level guidance and troubleshooting for the purification of compounds synthesized using 4-Borono-3-fluorothioanisole. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges in purifying products from reactions involving this compound?

A1: The primary challenges stem from the unique combination of functional groups in the parent molecule and the nature of the reactions it typically undergoes, most notably the Suzuki-Miyaura cross-coupling. Key issues include:

  • Residual Boronic Acid/Boroxine: Unreacted this compound or its dehydrated trimer (boroxine) are common impurities that can be difficult to separate from the desired product due to similar polarities.

  • Protodeboronation Byproducts: The C-B bond can be cleaved during the reaction or workup, leading to the formation of 3-fluorothioanisole, which must be removed.

  • Homocoupling of the Boronic Acid: Palladium catalysts can promote the self-coupling of this compound to form a symmetrical biaryl impurity.

  • Thioether Oxidation: The thioanisole group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially under harsh reaction or purification conditions. This introduces additional, more polar impurities.

  • Chromatography Issues: Boronic acids and their derivatives can be challenging to purify by standard silica gel chromatography, often leading to streaking, poor separation, or decomposition on the column.[1][2][3]

Q2: What initial workup procedure is recommended for a typical Suzuki-Miyaura reaction using this compound?

A2: A well-designed initial workup is critical to remove a significant portion of impurities before chromatographic purification. A general and effective approach is an acid-base extraction. The acidic nature of the boronic acid group allows for its separation from the neutral desired product.

  • Step 1: Quench the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Step 2: Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Step 3: Basic Wash: Wash the organic layer with an aqueous basic solution (e.g., 1 M NaOH or Na2CO3).[4][5] This will convert the unreacted boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[4]

  • Step 4: Brine Wash: Wash the organic layer with brine to remove residual water.

  • Step 5: Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This procedure should provide a crude product enriched in your desired compound, making subsequent purification steps more manageable.

Q3: How does the fluorine atom in this compound affect purification strategies?

A3: The fluorine atom influences the electronic properties and polarity of the molecule and its derivatives. This can be leveraged during purification:

  • Modified Polarity: The electron-withdrawing nature of fluorine can alter the polarity of your product compared to a non-fluorinated analog, potentially improving separation from non-fluorinated impurities during chromatography.

  • Fluorous Chromatography: For products with multiple fluorine atoms, or when coupled with a highly fluorinated partner, fluorous solid-phase extraction (F-SPE) can be a powerful purification technique.[6] This method relies on the unique partitioning of highly fluorinated compounds into a fluorous stationary phase.[6]

  • NMR Analysis: The presence of ¹⁹F provides a valuable handle for assessing purity. ¹⁹F NMR is a sensitive technique with a wide chemical shift range, allowing for the clear detection of fluorine-containing impurities.[7][8]

TROUBLESHOOTING GUIDE

Issue 1: My purified product is still contaminated with the starting boronic acid or its boroxine.

Cause: This is a common issue, especially if the polarity of the product is very similar to the starting material. The initial basic wash may have been insufficient, or the boronic acid may be "leaching" back into the organic phase.

Solutions:

  • Solution A: Acid/Base Extraction (More Rigorous)

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with 1-2 M aqueous NaOH solution. Repeat the extraction 2-3 times to ensure complete removal of the acidic boronic acid.[5]

      • Combine the aqueous layers and back-extract with a small amount of ethyl acetate to recover any desired product that may have partitioned.

      • Combine all organic layers, wash with brine, dry, and concentrate.

    • Rationale: Multiple extractions with a strong base maximize the conversion of the boronic acid to its water-soluble salt.[5][9]

  • Solution B: Derivatization to a Trifluoroborate Salt

    • Protocol:

      • Dissolve the crude mixture containing the unreacted boronic acid in a suitable solvent (e.g., methanol/water).

      • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

      • Stir the mixture at room temperature. The potassium trifluoroborate salt of the starting material will often precipitate as a crystalline solid.

      • The desired, non-boronic acid product will remain in solution and can be isolated by filtration and extraction.

    • Rationale: Potassium trifluoroborate salts are typically stable, crystalline solids that are easily separated from organic reaction mixtures.[10] This method effectively sequesters the boronic acid impurity.

  • Solution C: Sorbitol Extraction

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Wash the organic layer with an aqueous solution of sorbitol.

      • The sorbitol will complex with the boronic acid, pulling it into the aqueous layer.

    • Rationale: Polyols like sorbitol form stable, water-soluble complexes with boronic acids, providing a mild and effective method for their removal.[11]

Issue 2: I am observing significant streaking and poor separation during silica gel chromatography.

Cause: Boronic acids and their derivatives are known to interact strongly with the silanol groups on the surface of silica gel, leading to tailing and decomposition.[2][3]

Solutions:

  • Solution A: Use of Neutral Alumina for Chromatography

    • Protocol: Substitute silica gel with neutral alumina as the stationary phase. Elute with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

    • Rationale: Alumina has different surface properties compared to silica and can sometimes provide better separation for compounds that perform poorly on silica.[1]

  • Solution B: Modifying the Mobile Phase

    • Protocol: Add a small amount of a modifier to your mobile phase. For example, 0.1-1% acetic acid can help to protonate the silanol groups and reduce tailing for acidic compounds.

    • Rationale: The modifier competes for binding sites on the silica surface, preventing strong adsorption of the boronic acid derivative.[1]

  • Solution C: Pre-treatment of Silica Gel with Boric Acid

    • Protocol: Prepare a slurry of silica gel in a solvent containing a low concentration of boric acid. Pack the column with this treated silica.

    • Rationale: Pre-adsorbing boric acid can cap the most active silanol sites on the silica, leading to improved peak shape and reduced decomposition of the target compound.[12][13]

Issue 3: My final product shows signs of thioether oxidation (sulfoxide or sulfone formation).

Cause: The sulfur atom in the thioanisole moiety is susceptible to oxidation by air or residual oxidants from the reaction, especially during prolonged heating or extended exposure to silica gel.

Solutions:

  • Solution A: Degas Solvents and Use an Inert Atmosphere

    • Protocol: During the reaction and workup, use solvents that have been degassed by sparging with nitrogen or argon. Maintain an inert atmosphere over the reaction mixture.

    • Rationale: This minimizes the presence of oxygen, which is the primary oxidant.

  • Solution B: Minimize Purification Time

    • Protocol: Opt for faster purification techniques like a rapid plug filtration through silica or alumina over a long column chromatography run if possible.

    • Rationale: Reducing the contact time with potentially oxidizing stationary phases can prevent the formation of these byproducts.

  • Solution C: Reversed-Phase Chromatography

    • Protocol: Use C18 reversed-phase chromatography. The more polar oxidized byproducts will elute earlier than the less polar desired product in a typical water/acetonitrile or water/methanol mobile phase.

    • Rationale: This method separates compounds based on hydrophobicity, and the significant increase in polarity upon oxidation provides a strong basis for separation.

VISUALIZED WORKFLOWS AND DATA

Workflow for Purification via Acid-Base Extraction

G cluster_0 Reaction Workup cluster_1 Phase Separation cluster_2 Product Isolation crude Crude Reaction Mixture (Product, Unreacted Boronic Acid, Byproducts) dilute Dilute with Ethyl Acetate crude->dilute wash Wash with 1M NaOH (aq) dilute->wash org_layer Organic Layer (Product, Neutral Impurities) wash->org_layer aq_layer Aqueous Layer (Boronate Salt, Base) wash->aq_layer dry Dry (Na2SO4), Filter org_layer->dry concentrate Concentrate dry->concentrate chrom Chromatography concentrate->chrom pure Pure Product chrom->pure

Caption: Workflow for removing acidic boronic acid impurities.

Decision Tree for Chromatography Strategy

G start Crude Product for Chromatography q1 Significant Streaking on Silica? start->q1 silica Standard Silica Gel Chromatography (e.g., Hexane/EtOAc) q1->silica No q2 Oxidation Observed? q1->q2 Yes alumina Try Neutral Alumina q2->alumina No rp_hplc Reversed-Phase HPLC (C18) q2->rp_hplc Yes modified_silica Modified Silica Gel (Boric acid pre-treatment or mobile phase modifier) alumina->modified_silica Still issues

Caption: Decision-making process for chromatographic purification.

Table 1: Recommended Chromatographic Conditions
Problem Stationary Phase Recommended Mobile Phase System Rationale
Tailing of acidic compoundsSilica GelHexane/Ethyl Acetate with 0.5% Acetic AcidSuppresses interaction with acidic silanol groups.[1]
Product decomposition on silicaNeutral AluminaDichloromethane/MethanolLess acidic than silica, can prevent degradation.[1]
Polar impurities (e.g., sulfoxide)C18 Reverse PhaseWater/Acetonitrile or Water/Methanol GradientSeparates based on hydrophobicity; polar impurities elute first.[2]
Boronic ester purificationHILICAcetonitrile/WaterHigh organic content prevents on-column hydrolysis.[10]

References

  • ResearchGate. (2016).
  • Google Patents. (2005).
  • LCGC International. (2023).
  • Oxford Academic. (n.d.).
  • Google Patents. (1934).
  • Reddit. (2017).
  • National Institutes of Health. (n.d.).
  • Chemistry Stack Exchange. (2025).
  • National Institutes of Health. (2021). Combustion ion chromatography for extractable organofluorine analysis.[Link]
  • Reddit. (2025). HELP: Purifying boronic acids sucks.[Link]
  • Reddit. (2025). HELP: Purifying boronic acids sucks.[Link]
  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]
  • Wikipedia. (n.d.). Organofluorine chemistry.[Link]
  • TSpace. (n.d.).
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

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Technical Support Center: 4-Borono-3-fluorothioanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about the Impact of solvent and temperature on 4-Borono-3-fluorothioanisole reactivity.

Welcome to the technical support guide for this compound (CAS 957060-84-3)[1]. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles governing its reactivity, with a special focus on the critical roles of solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound, specifically an arylboronic acid. Its structure, featuring a boronic acid group, a fluorine atom, and a methylthio group, makes it a valuable building block in organic synthesis. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl bonds, which are common structural motifs in pharmaceuticals and advanced materials. The fluorine and methylthio substituents provide specific electronic and steric properties that can be exploited to fine-tune the characteristics of the final molecule.

Q2: How should I handle and store this compound to ensure its integrity?

A2: Like many boronic acids, this compound can be sensitive to environmental conditions.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. Long-term storage in a refrigerator or freezer is recommended.

  • Handling: When handling the reagent, avoid prolonged exposure to the atmosphere. Use of a glovebox or Schlenk line techniques is ideal. If handled on the bench, work quickly and efficiently. Boronic acids, in general, can be susceptible to oxidative degradation and protodeboronation, and electron-deficient arylboronic acids can be particularly prone to these side reactions.[2][3]

Q3: What is protodeboronation and why is it a concern with this reagent?

A3: Protodeboronation is a common and often problematic side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This converts your valuable boronic acid starting material into an inert byproduct (3-fluorothioanisole in this case), leading to reduced yields of the desired cross-coupling product. The propensity for protodeboronation is highly dependent on the substrate and the reaction conditions, including solvent, temperature, and the nature of the base used.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This section addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield

A low yield is the most common problem and can stem from multiple factors. The following workflow can help diagnose the root cause.

Troubleshooting_Workflow Start Low / No Yield Reagents 1. Verify Reagent Quality - Boronic Acid (Fresh?) - Aryl Halide (Purity?) - Catalyst/Ligand (Active?) Start->Reagents Start Here Atmosphere 2. Check Inert Atmosphere - Degassed Solvents? - Proper N2/Ar Purge? Reagents->Atmosphere Reagents OK Conditions 3. Evaluate Reaction Conditions - Solvent Choice? - Base Selection? - Temperature? Atmosphere->Conditions Atmosphere OK Side_Reaction 4. Analyze for Side Reactions - Protodeboronation? - Homocoupling? Conditions->Side_Reaction Conditions OK Success Yield Improved Side_Reaction->Success Problem Solved

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q: My reaction isn't working. I've checked my catalyst and aryl halide, but I suspect the boronic acid. What should I do?

A: The stability of boronic acids is a critical factor.[5]

  • Confirm Integrity: First, try to confirm the purity of your this compound via NMR or melting point analysis if possible. Boronic acids can dehydrate to form boroxines, or degrade via protodeboronation over time.

  • Use a More Stable Derivative: If stability is a persistent issue, consider converting the boronic acid to a more robust derivative, such as a pinacol ester or an MIDA boronate.[2] These derivatives are generally more stable to storage and handling and participate in the catalytic cycle by slowly releasing the active boronic acid in situ. This "slow-release" strategy minimizes the concentration of the free boronic acid in the reaction mixture at any given time, thereby reducing the rate of undesired side reactions like protodeboronation.[6]

Q: How does my choice of solvent impact the reaction yield?

A: Solvent selection is critical and goes far beyond simply dissolving the reagents. The solvent system influences catalyst activity, reagent stability, and even reaction selectivity.[7][8] A mixture of an organic solvent and water is very common. The water, in combination with the base, is essential for activating the boronic acid to form the boronate, which is the species that undergoes transmetalation in the catalytic cycle.[9]

Solvent SystemTypeTypical Ratio (Organic:Water)Key Considerations & Impact on Reactivity
Dioxane / Water Polar Aprotic / Protic4:1 to 3:1A robust and widely applicable system. Good for general-purpose Suzuki couplings, offering a balance of solubility and reactivity. Often used at temperatures of 80-100 °C.[2][10]
Toluene / Water Nonpolar / Protic4:1 to 3:1Good for reactions requiring higher temperatures (>100 °C). The biphasic system necessitates vigorous stirring to ensure efficient phase transfer.[7]
THF / Water Polar Aprotic / Protic4:1 to 3:1A versatile and common choice. THF is a nonpolar solvent that has been shown in some systems to favor reaction at a C-Cl bond over a C-OTf bond, indicating its potential to influence chemoselectivity.[8]
DMF or Acetonitrile (ACN) / Water Polar Aprotic / ProticVariesUseful for substrates with poor solubility in other solvents. However, these highly polar, coordinating solvents can sometimes alter catalyst behavior or promote side reactions.[8] For example, DMF can sometimes act as a hydrogen source for hydrodehalogenation.[7]
Alcohols (Ethanol, Isopropanol) / Water Polar Protic / ProticVariesCan promote the reaction and lead to high yields. The use of isopropanol has been shown to be valuable for achieving high selectivity for cross-coupling at a chloride over a triflate.[8]

Q: What is the optimal temperature for my reaction, and what are the risks of heating it too high or too low?

A: Temperature is a double-edged sword. While increased temperature generally accelerates the reaction rate, it can also promote catalyst decomposition and undesirable side reactions.[2][11]

Temperature RangeExpected OutcomePotential Risks
Room Temperature to 60 °C Slower reaction rates, may require a highly active catalyst system.[9]Incomplete conversion, especially with less reactive aryl halides (e.g., chlorides).
60 °C to 100 °C Optimal for many Suzuki couplings, providing a good balance between reaction rate and catalyst stability.[2][12]Increased rate of protodeboronation, especially with prolonged reaction times.
Above 100 °C Necessary for challenging couplings (e.g., with sterically hindered substrates or aryl chlorides).[12]Significant risk of thermal decomposition of the catalyst, boronic acid, or other reagents.[13] Increased potential for side reactions.

Expert Tip: If your reaction is sluggish at 80 °C, a moderate increase to 90-100 °C may improve the yield. However, if you observe significant byproduct formation (e.g., from protodeboronation), consider lowering the temperature and extending the reaction time, or switching to a more active catalyst that operates efficiently at lower temperatures.[2][12]

Issue 2: Protodeboronation is Consuming My Starting Material

Q: I've confirmed via LC-MS that a significant amount of my this compound is being converted to 3-fluorothioanisole. How can I prevent this?

A: Minimizing protodeboronation requires a multi-faceted approach targeting the reaction mechanism.[14]

  • Minimize Water and Use Anhydrous Conditions (If Applicable): While water is often necessary to activate the boronic acid, an excessive amount or prolonged reaction times in aqueous media at high temperatures can accelerate protodeboronation.[4] In some cases, anhydrous conditions with a suitable base (like KF) can be effective.[9]

  • Optimize Base Selection: The base plays a crucial role. Strong bases can promote protodeboronation.[14] If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base should be tailored to the specific substrates and catalyst system.

  • Reduce Reaction Time and Temperature: As shown in the table above, higher temperatures and longer reaction times increase the likelihood of protodeboronation.[2] Aim for the lowest temperature and shortest time that provides a reasonable conversion to the desired product.

  • Protect the Boronic Acid: As mentioned previously, converting the boronic acid to a pinacol or MIDA ester is one of the most effective strategies to combat protodeboronation.[2][6]

Experimental Protocols & Methodologies

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Protocol_Flowchart A 1. Setup - Dry Schlenk flask - Add stir bar B 2. Add Solids - Aryl Halide (1.0 eq) - this compound (1.2-1.5 eq) - Base (e.g., K2CO3, 2.0 eq) A->B C 3. Inert Atmosphere - Seal flask - Evacuate and backfill with N2/Ar (3x cycles) B->C D 4. Add Liquids - Add degassed solvent (e.g., Dioxane/H2O 4:1) - Add Pd Catalyst/Ligand (1-5 mol%) C->D E 5. Reaction - Heat to desired temp (e.g., 90°C) - Stir vigorously - Monitor by TLC/LC-MS D->E F 6. Workup - Cool to RT - Dilute with EtOAc - Wash with H2O/Brine - Dry over Na2SO4 E->F G 7. Purification - Filter and concentrate - Purify by column chromatography F->G

Caption: Step-by-step experimental workflow for Suzuki coupling.

Detailed Steps:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe. Allow the mixture to stir for 5-10 minutes. Finally, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-catalyst like XPhos Pd G3, 1-5 mol%).

  • Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting. The choice of solvent and temperature directly impacts the efficiency of each step, particularly transmetalation and reductive elimination.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X OxiAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr Ar'-B(OH)3- Trans Transmetalation ArPdAr->Pd0 Ar-Ar' Product Ar-Ar' RedEli Reductive Elimination ArX Ar-X Boronic Ar'-B(OH)2 Base Base (OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Benchchem. Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • National Institutes of Health (NIH). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • PubMed. Solvent Effects in Boronic Acid-Diol Binding. Journal of Organic Chemistry.
  • Wikipedia. Protodeboronation.
  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Santa Cruz Biotechnology. This compound | CAS 957060-84-3.
  • Wikipedia. Thermal decomposition.
  • Reddit. Struggling with Suzuki Reaction : r/Chempros.
  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Sigma-Aldrich. 4-Bromo-3-fluoroaniline - SAFETY DATA SHEET.

Sources

Identifying and minimizing impurities in 4-Borono-3-fluorothioanisole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Borono-3-fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you identify, understand, and minimize common impurities, thereby enhancing your reaction efficiency, yield, and the purity of your final products. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions - Common Impurities and Their Origins

This section addresses the most frequently encountered impurities in reactions involving this compound and the chemical pathways that lead to their formation.

Q1: What are the primary impurities I should expect when using this compound, particularly in Suzuki-Miyaura coupling reactions?

When working with this compound, you are likely to encounter four principal types of impurities. Their prevalence depends heavily on your specific reaction conditions, including the choice of solvent, base, catalyst, and the rigor of your experimental setup.

Table 1: Common Impurities in this compound Reactions

Impurity NameStructureCommon Cause
3-Fluorothioanisole C₇H₇FSProtodeboronation : Cleavage of the C-B bond, replacing it with a C-H bond.[1]
4-Hydroxy-3-fluorothioanisole C₇H₇FOSOxidation : Oxidation of the carbon-boron bond.[2][3]
Bis(3-fluoro-4-(methylthio)phenyl)boroxine C₂₁H₂₁B₃F₃O₃S₃Dehydration : Reversible self-condensation of three boronic acid molecules.[2]
3,3'-Difluoro-4,4'-bis(methylthio)-1,1'-biphenyl C₁₄H₁₂F₂S₂Homocoupling : Palladium-catalyzed dimerization of the boronic acid.[2][4]
3-Fluoro-4-(methylsulfinyl)phenylboronic acid C₇H₈BFO₃SThioether Oxidation : Oxidation of the sulfur atom to a sulfoxide.[5]
Q2: What is protodeboronation and why is it a major issue with this reagent?

Protodeboronation is a common and often problematic side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-fluorothioanisole.[1] This process consumes your starting material and reduces the yield of the desired product.

The reaction is highly dependent on the reaction medium and is particularly accelerated under basic, aqueous conditions.[1][6] The mechanism generally involves the formation of a more reactive aryl boronate anion ([ArB(OH)₃]⁻), which then undergoes ipso-protonation, cleaving the C-B bond.[7] The electron-withdrawing nature of the fluorine atom on the aromatic ring can make this compound more susceptible to this degradation pathway compared to some other aryl boronic acids.

Q3: My reaction mixture is turning yellow and I'm seeing an unexpected mass. Could this be oxidation?

Yes, oxidation is a significant concern from two perspectives.

  • C-B Bond Oxidation : The carbon-boron bond is susceptible to oxidation, which replaces the boronic acid moiety with a hydroxyl group, yielding 4-hydroxy-3-fluorothioanisole.[2][3] This is often caused by dissolved oxygen or peroxide impurities in solvents.

  • Thioether Oxidation : The thioanisole (methylthio) group is itself readily oxidized, typically to the corresponding sulfoxide and, under more forcing conditions, to the sulfone.[5] This pathway creates a different set of boronic acid derivatives that may or may not participate in subsequent coupling reactions, leading to a complex product mixture.

Q4: What is a boroxine and how does it affect my reaction?

Boroxines are cyclic anhydrides formed from the dehydration and trimerization of boronic acid molecules.[2] Commercial boronic acids often exist as an equilibrium mixture of the free acid and the boroxine. While the formation of boroxine is reversible upon addition of water, its presence can complicate stoichiometry calculations. In most coupling reactions performed under aqueous basic conditions, the boroxine is readily hydrolyzed back to the active boronic acid. However, in anhydrous reactions, the reactivity of the boroxine may differ from that of the boronic acid.

Caption: Primary reaction and impurity formation pathways.

Section 2: Troubleshooting Guide - Impurity Identification and Minimization

This section provides actionable troubleshooting steps to identify and mitigate the formation of common impurities.

Q5: How can I reliably identify which impurities are present in my reaction mixture?

A multi-technique approach is the most robust strategy for impurity identification.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse method for quantifying the purity of your main product and detecting non-volatile impurities like the homocoupling dimer and oxidation products.[2][8] A reversed-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, with the primary target being the protodeboronation product, 3-fluorothioanisole.[2][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and allows for the accurate mass determination of impurities separated by HPLC, aiding in the confirmation of their identities.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Essential for the structural elucidation of isolated impurities. Comparing the spectra of your crude product to reference spectra of known impurities is a powerful diagnostic tool.[11][12][13]

    • ¹⁹F NMR: Since the molecule contains fluorine, ¹⁹F NMR is an extremely clean and sensitive technique to distinguish between different fluorine-containing species in the mixture.

    • ¹¹B NMR: This can help you determine the ratio of boronic acid to its corresponding boroxine anhydride in your starting material.[2]

Table 2: Key Analytical Signatures for Impurity Identification

ImpurityTechniqueExpected Observation
3-Fluorothioanisole GC-MSMolecular ion peak corresponding to its mass (C₇H₇FS). Shorter retention time than the boronic acid.
¹H NMRAbsence of B(OH)₂ protons. Aromatic signals will show characteristic shifts and coupling for the 1,3-disubstituted pattern.
4-Hydroxy-3-fluorothioanisole HPLCWill likely have a different retention time from the starting material.
LC-MSMass corresponding to the replacement of B(OH)₂ with OH.
Homocoupling Dimer HPLCTypically a less polar, later-eluting peak with strong UV absorbance.
LC-MSMass corresponding to the dimerized structure (C₁₄H₁₂F₂S₂).
Boroxine ¹¹B NMRA distinct chemical shift (typically δ 15-25 ppm) compared to the trigonal boronic acid (typically δ 25-35 ppm).[2]
Q6: My primary impurity is the protodeboronation product. What specific steps can I take to minimize it?

Minimizing protodeboronation requires careful control over the reaction conditions, primarily focusing on excluding water and selecting the appropriate base.

  • Ensure Anhydrous Conditions: Use freshly dried, peroxide-free solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: The base plays a critical role.[14] While aqueous inorganic bases like K₂CO₃ or K₃PO₄ are common in Suzuki couplings, they can promote protodeboronation. Consider using non-aqueous bases like cesium fluoride (CsF) or organic bases in anhydrous solvents.[15]

  • Temperature Control: Protodeboronation is often accelerated at higher temperatures.[16] Run your reaction at the lowest effective temperature. It may be beneficial to run the reaction for a longer time at a lower temperature rather than a shorter time at a higher temperature.

  • Use a Boronic Ester: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can suppress protodeboronation.[1] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[1]

Q7: I am consistently observing the homocoupling dimer of my boronic acid. How can I prevent this?

The formation of the homocoupling byproduct is primarily driven by the presence of oxygen and is catalyzed by the palladium species.

  • Rigorous Degassing: Before adding your catalyst, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes can significantly reduce dissolved oxygen.

  • Catalyst and Ligand Choice: Some palladium precatalysts and ligand systems are more prone to promoting homocoupling than others. Ensure your catalyst is of high quality. The choice of phosphine ligand can also influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[17]

  • Reaction Order of Addition: Adding the boronic acid slowly to the reaction mixture containing the catalyst and aryl halide can sometimes help, as it keeps the concentration of the boronic acid relatively low.

G cluster_analysis Identify Impurity Type cluster_actions Implement Corrective Actions start Impurity Detected in Analysis (HPLC, GC-MS, NMR) imp_proto Protodeboronation Product start->imp_proto C-B bond cleaved imp_homo Homocoupling Dimer start->imp_homo Dimer detected imp_oxi Oxidation Product start->imp_oxi Phenol or Sulfoxide detected action_proto 1. Use Anhydrous Solvents/Reagents 2. Switch to Non-Aqueous Base (e.g., CsF) 3. Lower Reaction Temperature 4. Consider Boronic Ester (MIDA, Pinacol) imp_proto->action_proto action_homo 1. Rigorously Degas Reaction Mixture (Freeze-Pump-Thaw or N₂/Ar Sparge) 2. Evaluate Catalyst/Ligand System 3. Check Reagent Purity imp_homo->action_homo action_oxi 1. Use Peroxide-Free Solvents 2. Maintain Strict Inert Atmosphere (N₂/Ar) 3. Degas Solvents Before Use imp_oxi->action_oxi end_node Re-run Reaction & Analyze action_proto->end_node action_homo->end_node action_oxi->end_node

Caption: A troubleshooting workflow for impurity mitigation.

Section 3: Experimental Protocols

The following protocols are provided as a general guide. Specific quantities and conditions should be optimized for your particular reaction.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Impurity Formation

This protocol emphasizes the steps necessary to control common side reactions.

  • Glassware and Reagent Preparation:

    • Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas.

    • Use anhydrous, deoxygenated solvents. Solvents like dioxane or toluene should be passed through a purification system or distilled from an appropriate drying agent.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition and Degassing:

    • Add the anhydrous, deoxygenated solvent via cannula or syringe.

    • Sparge the resulting slurry with Argon for 15-20 minutes to ensure the removal of any residual oxygen.

  • Catalyst Addition:

    • In a separate glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

    • Alternatively, add the catalyst and ligand to the reaction flask rapidly against a strong counterflow of inert gas.

  • Reaction and Monitoring:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas.

    • Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using silica gel column chromatography or recrystallization to remove any remaining impurities.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for developing a quantitative analysis method.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 10-20 minutes. Hold for several minutes before re-equilibrating.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Monitor at a wavelength where all components have reasonable absorbance, typically around 254 nm, or at the λ-max of the main component.[2]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude reaction mixture in the initial mobile phase composition or a compatible solvent. Filter through a 0.22 or 0.45 µm syringe filter before injection.

References

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
  • Sarma, B., et al. (2018). Deep eutectic solvent mediated controlled and selective oxidation of organic sulfides and hydroxylation of arylboronic acids.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • B'Hymer, C., & Onyia, I. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Shields, J. D., et al. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
  • Soriano-Córdova, R., et al. (2022).
  • Pandiyan, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5, 5923-5927. [Link]
  • Wikipedia. (n.d.).
  • Wang, Y., et al. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]
  • Köhler, K., et al. (2025). Suzuki–Miyaura (hetero-)
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • Singh, G., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

Sources

Technical Support Center: Suzuki Reaction Workups with 4-Borono-3-fluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who are utilizing 4-Borono-3-fluorothioanisole and encountering challenges during the reaction workup and purification phases. The unique electronic and structural features of this boronic acid—namely the electron-withdrawing fluorine and the sulfur-containing thioanisole moiety—present specific hurdles that require a nuanced approach to achieve high purity and yield.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your workflow.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is removing unreacted this compound and its byproducts from the crude reaction mixture. What is the most effective strategy?

A1: This is the most common issue encountered with this substrate. The key is to exploit the acidic nature of the boronic acid functional group.

  • Expert Rationale: Boronic acids are Lewis acids that can be converted into their corresponding water-soluble boronate salts under basic conditions.[1][2] This phase-switching behavior is the cornerstone of their removal. This compound, being relatively polar and acidic, is an excellent candidate for this approach.

  • Recommended Protocol: Basic Aqueous Wash

    • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[3][4]

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of a mild base. A 1M solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is highly effective. Avoid strong bases like NaOH if your product has base-labile functional groups.

    • Agitate the funnel gently at first to avoid emulsions, then more vigorously. The boronic acid and its boroxine anhydrides will partition into the aqueous layer as the sodium or potassium boronate salt.

    • Separate the layers and repeat the basic wash 1-2 more times to ensure complete removal.

    • Follow with a brine wash to remove residual water from the organic layer, then dry over anhydrous sodium sulfate or magnesium sulfate.[5]

Q2: I'm observing a significant amount of a homocoupled byproduct (3,3'-difluoro-4,4'-bis(methylthio)-1,1'-biphenyl). How can I minimize its formation and remove it?

A2: Boronic acid homocoupling is a persistent side reaction, often promoted by the presence of oxygen or excess palladium(II) species before the catalytic cycle is fully established.[6][7]

  • Minimizing Formation (During Reaction Setup):

    • Inert Atmosphere: The most critical factor is rigorous exclusion of oxygen. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[8]

  • Removal During Workup (Purification):

    • The homocoupled biphenyl byproduct is typically non-polar and will remain in the organic layer during the basic wash.

    • Purification almost always requires flash column chromatography . The polarity difference between your desired biaryl product and the symmetrical homocoupled byproduct is usually sufficient for separation. A gradient elution with a hexane/ethyl acetate or heptane/ethyl acetate solvent system is a good starting point.[9][10]

Q3: Does the thioanisole (–SMe) group on my boronic acid cause problems with the palladium catalyst or the workup?

A3: While sulfur compounds can be notorious catalyst poisons, modern Suzuki-Miyaura protocols, especially those using bulky, electron-rich phosphine ligands (like SPhos or XPhos), exhibit remarkable tolerance for sulfur-containing functional groups.[11] The primary challenge with the thioanisole group arises during purification.

  • Potential for Oxidation: The thioether is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air at high temperatures or if oxidizing agents are present. These oxidized byproducts can complicate purification.

  • Chromatography Considerations: The sulfur atom can interact with the silica gel stationary phase, sometimes leading to peak tailing. To mitigate this, you can:

    • Add a small amount of a polar solvent like methanol (0.5-1%) to your elution solvent system.

    • Use a less acidic stationary phase, such as neutral alumina, if tailing is severe.

Q4: The fluorine atom is strongly electron-withdrawing. How does this affect the workup procedure?

A4: The fluorine atom's primary influence is on the boronic acid's reactivity and stability, which has downstream consequences for the workup.

  • Increased Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center. This is advantageous for the basic wash, as it makes the formation of the boronate salt even more favorable.

  • Protodeboronation Risk: Arylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation (replacement of the –B(OH)₂ group with a hydrogen atom), especially under harsh acidic or basic conditions or with prolonged reaction times.[12][13] This leads to the formation of 2-fluorothioanisole as a byproduct.

  • Workup Implication: While a basic wash is recommended, avoid prolonged exposure or the use of very strong bases to minimize product degradation or side reactions. Standard aqueous workups are generally mild enough to prevent significant protodeboronation of the desired product.[12]

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Yield After Workup 1. Incomplete reaction. 2. Product loss during aqueous extraction (if product is highly polar). 3. Protodeboronation of starting material or product.1. Monitor reaction to completion via TLC or LC-MS before quenching. 2. Back-extract the aqueous layers with a fresh portion of organic solvent. 3. Use milder bases (e.g., K₂CO₃ vs. K₃PO₄) and ensure rigorous degassing to prevent side reactions.
Persistent Boronic Acid Impurity 1. Insufficient basic wash. 2. Formation of an emulsion during extraction, trapping impurities.1. Increase the concentration or volume of the basic aqueous solution. Perform at least two washes.[1] 2. Add brine to the separatory funnel to help break the emulsion. Filter the organic layer through a pad of Celite®.
Multiple Unidentified Spots on TLC 1. Degradation of starting material or product. 2. Boronic acid homocoupling. 3. Oxidation of the thioanisole group.1. Re-evaluate reaction temperature and time. Ensure inert atmosphere is maintained. 2. See FAQ Q2. Purify via column chromatography. 3. Keep workup temperature at or near room temperature. Store crude material under inert gas if not purified immediately.
Difficulty Purifying by Column Chromatography 1. Co-elution of product with byproducts (e.g., homocoupled dimer). 2. Peak tailing of the sulfur-containing product.1. Use a shallower solvent gradient during chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).[1] 2. Add 0.5% triethylamine or methanol to the mobile phase. Consider using neutral alumina as the stationary phase.

Visualized Workflows & Mechanisms

Standard Workup Protocol Workflow

The following diagram outlines the standard, robust workflow for the workup and isolation of products from a Suzuki reaction involving this compound.

G reaction Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) reaction->dilute extract Aqueous Workup (Separatory Funnel) dilute->extract base_wash Wash with 1M Na₂CO₃ (aq) (Repeat 1-2x) extract->base_wash Extracts brine_wash Wash with Brine base_wash->brine_wash aq_waste1 Aqueous Waste (Boronate Salts, Inorganic Base) base_wash->aq_waste1 Removes dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry aq_waste2 Aqueous Waste (Brine) brine_wash->aq_waste2 Removes filter_concentrate Filter & Concentrate (Rotary Evaporation) dry->filter_concentrate purify Column Chromatography filter_concentrate->purify Crude Product product Pure Product purify->product

Caption: Standard Suzuki reaction workup and purification workflow.

Key Side Reactions of this compound

This diagram illustrates the desired cross-coupling pathway versus the two most common off-target reactions: homocoupling and protodeboronation.

G boronic_acid This compound cross_coupling Desired Cross-Coupling boronic_acid->cross_coupling homocoupling Homocoupling (Side Reaction) boronic_acid->homocoupling protodeboronation Protodeboronation (Side Reaction) boronic_acid->protodeboronation aryl_halide Ar-X (Coupling Partner) aryl_halide->cross_coupling product Desired Biaryl Product cross_coupling->product [Pd], Base homo_product Dimeric Byproduct homocoupling->homo_product O₂, [Pd] proto_product 2-Fluorothioanisole protodeboronation->proto_product H⁺ source

Caption: Competing reaction pathways in a Suzuki coupling.

Detailed Experimental Protocol: Standard Workup

This protocol details a reliable, general-purpose workup for a Suzuki-Miyaura reaction conducted on a 1.0 mmol scale using this compound.

Materials:

  • Crude reaction mixture (~5-10 mL solvent volume)

  • Ethyl Acetate (EtOAc) or MTBE (~100 mL)

  • 1M Sodium Carbonate (Na₂CO₃) aqueous solution (~60 mL)

  • Saturated Sodium Chloride (Brine) solution (~20 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, flasks, filter paper

  • Rotary evaporator

Procedure:

  • Cooling & Dilution: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to ambient temperature.[3]

  • Quench & Transfer: Quench the reaction by adding deionized water (~20 mL). Transfer the entire mixture to a 250 mL separatory funnel. Dilute the mixture with ethyl acetate (~30 mL).

  • Phase Separation & Extraction: Stopper the funnel, invert, and vent. Shake the funnel for 30-60 seconds. Allow the layers to separate completely. Drain the lower aqueous layer into a flask.

  • Basic Wash: Add 1M Na₂CO₃ solution (~20 mL) to the separatory funnel containing the organic layer. Shake for 30-60 seconds and allow the layers to separate. Drain and discard the aqueous layer. Repeat this basic wash one more time.

    • Causality Note: This step converts the acidic boronic acid into its highly polar boronate salt, which is extracted from the organic phase into the aqueous phase.[1]

  • Brine Wash: Add brine (~20 mL) to the organic layer in the funnel. Shake for 30 seconds. This wash removes bulk water and helps to break any minor emulsions.[9] Drain and discard the aqueous layer.

  • Drying: Drain the organic layer from the funnel into a clean Erlenmeyer flask. Add a few spatulas of anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes until the organic solution is clear and no clumping of the drying agent is observed.

  • Filtration & Concentration: Filter the dried organic solution through a fluted filter paper or a small plug of cotton into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to isolate the final, pure product.[4]

References

  • BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples.
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Validation of Product Structures from 4-Borono-3-fluorothioanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Structural Certainty

4-Borono-3-fluorothioanisole is a cornerstone reagent for introducing the 3-fluoro-4-(methylthio)phenyl moiety into complex molecules, a motif of significant interest in pharmaceutical and materials science research. Its utility in palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Chan-Lam coupling, and other transformations is well-established.[1][2] However, the ultimate value of any synthesis lies in the unambiguous confirmation of its products. The boronic acid functional group is highly versatile but can also lead to side products through protodeboronation, oxidation, or formation of boroxine anhydrides.[3]

This guide provides a comprehensive, field-proven framework for validating the structures of products derived from this compound using a multi-nuclear NMR approach. We will move beyond simple data reporting to explain the causality behind spectral changes, empowering researchers to interpret their data with confidence. This document is structured to serve as a practical comparison tool, contrasting the spectral signatures of the starting material with its key reaction products.

Part 1: Baseline NMR Fingerprint of this compound

Understanding the starting material is the critical first step in any reaction analysis. The unique arrangement of a fluorine atom, a thioether, and a boronic acid on the phenyl ring provides a rich set of NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹¹B), each offering a distinct window into the molecule's structure.

Key Spectroscopic Features:

  • ¹H NMR: The aromatic region displays a characteristic splitting pattern dictated by ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings. The methyl protons of the thioanisole group appear as a singlet, while the boronic acid protons are typically broad and may exchange with residual water in the solvent, sometimes rendering them unobservable.

  • ¹¹B NMR: As a quadrupolar nucleus, ¹¹B typically exhibits a broad signal.[4] For tricoordinate arylboronic acids, the chemical shift is expected in the range of δ 28-33 ppm.[5][6] It is crucial to use quartz NMR tubes for ¹¹B acquisitions to avoid the broad background signal from borosilicate glass tubes.[4][6]

  • ¹⁹F NMR: The ¹⁹F nucleus is a high-sensitivity, spin ½ nucleus, making it an exceptional probe for structural changes.[7] Its chemical shift is highly sensitive to the electronic environment, particularly the nature of the substituent para to it (the boronic acid group and its subsequent replacement).

  • ¹³C NMR: The spectrum will show six distinct aromatic carbon signals. The carbon atom attached to the boron (C-B), known as the ipso-carbon, can sometimes be difficult to observe due to quadrupolar broadening from the attached boron atom.[8]

Table 1: Representative NMR Data for this compound
NucleusChemical Shift (δ, ppm)Key Couplings (J, Hz) and MultiplicityAssignment Rationale
¹H ~7.6-7.8mAromatic Protons (H2, H5, H6)
~5.5-7.0br sB(OH)₂ (exchangeable)
~2.50s-SCH₃
¹³C ~160-165d, ¹J(C,F) ≈ 250 HzC 3-F
~135-145mAromatic Carbons
~130-135(not observed or weak)C 4-B
~15.5q-SCH₃
¹⁹F ~ -110 to -115mAr-F
¹¹B ~ 29-31br s-B (OH)₂
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is predicted based on analogous structures and established principles.

Part 2: Comparative Analysis of Key Reaction Products

The core of product validation lies in identifying the disappearance of starting material signals and the appearance of new, characteristic product signals. We will compare three common transformations: Suzuki-Miyaura Coupling, Chan-Lam Amination, and Oxidation.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

This palladium-catalyzed reaction is a workhorse for creating biaryl structures.[1][9] The boronic acid is replaced by a new aryl or vinyl group.

cluster_0 Reactants cluster_1 Reaction cluster_2 Product cluster_3 NMR Validation SM This compound Reaction Pd Catalyst Base SM->Reaction Partner Ar'-X Partner->Reaction Product 3-Fluoro-4-(Ar')-thioanisole Reaction->Product H_NMR ¹H NMR: - New Ar'-H signals - Shifted Ar-H signals Product->H_NMR Analysis B_NMR ¹¹B NMR: - Disappearance of δ ~30 ppm signal Product->B_NMR Analysis F_NMR ¹⁹F NMR: - Diagnostic Δδ shift Product->F_NMR Analysis C_NMR ¹³C NMR: - C4 upfield shift - New Ar'-C signals Product->C_NMR Analysis

Caption: NMR validation workflow for Suzuki-Miyaura coupling.

The most definitive evidence for successful coupling is the complete disappearance of the broad ¹¹B NMR signal at ~30 ppm.

  • ¹H NMR: The aromatic region will become more complex, showing signals for the newly introduced aromatic ring. The original protons (H2, H5, H6) will experience shifts due to the change in the electronic nature of the C4 substituent.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is an excellent reporter. Replacing the electron-withdrawing B(OH)₂ group with a typically more electron-donating or conjugated aryl group will cause a predictable upfield or downfield shift.

  • ¹³C NMR: The ipso-carbon (C4) that was attached to boron will now be observable as a sharp signal, typically shifted upfield, and will show correlations to the new aryl group in a 2D HMBC spectrum.

Table 2: NMR Comparison for Suzuki-Miyaura Coupling (Example: Phenyl Coupling)
NucleusStarting Material (δ, ppm)Phenyl-Coupled Product (δ, ppm)Rationale for Change
¹¹B ~30 (broad)Signal AbsentConfirmation of Reaction: Consumption of boronic acid.
¹H -~7.3-7.6 (new multiplet)Appearance of new phenyl protons.
¹⁹F ~ -112~ -115 to -120Change in electronic environment at C4.
¹³C ~130 (weak/absent)~138 (sharp)C4-B bond replaced by C4-C bond.
B. Chan-Lam Coupling: C-N Bond Formation

The copper-catalyzed Chan-Lam reaction forms a C-N bond, coupling the boronic acid with an amine.[10][11][12] This is a powerful alternative to Buchwald-Hartwig amination.

SM This compound Copper Cu(II) Catalyst Base, Oxidant SM->Copper Amine R₂NH Amine->Copper Product 4-(R₂N)-3-fluorothioanisole Validation Key Validation: - Disappearance of ¹¹B signal - Appearance of R₂N signals - Large ¹⁹F upfield shift Product->Validation Copper->Product C-N Bond Formation

Caption: Key transformations in Chan-Lam amination.

  • ¹¹B NMR: As with Suzuki coupling, the signal for the boronic acid must disappear completely.

  • ¹⁹F NMR: This is highly diagnostic. Replacing the B(OH)₂ group with a strongly electron-donating amine group will cause a significant upfield shift in the ¹⁹F signal, often by 10-20 ppm. This provides compelling evidence of C-N bond formation.

  • ¹H NMR: The N-H proton (for primary or secondary amines) will appear, and its integration should be consistent with the structure. New signals corresponding to the R-groups on the amine will also be present.

  • ¹³C NMR: The C4 carbon will experience a large downfield shift due to being bonded to the electronegative nitrogen atom.

Table 3: NMR Comparison for Chan-Lam Amination (Example: Aniline Coupling)
NucleusStarting Material (δ, ppm)N-Phenyl Product (δ, ppm)Rationale for Change
¹¹B ~30 (broad)Signal AbsentConfirmation of Reaction: Consumption of boronic acid.
¹H -~8.0-9.0 (br s, N-H)Appearance of new amine proton.
¹⁹F ~ -112~ -125 to -135Strong shielding from electron-donating N atom.
¹³C ~130 (weak/absent)~145-150C4 bonded to electronegative nitrogen.
C. Oxidation: C-O Bond Formation

A common side reaction, or a desired transformation, is the oxidation of the boronic acid to a phenol, typically using an oxidant like hydrogen peroxide.[13]

G cluster_validation NMR Evidence start Starting Material This compound product Product 3-Fluoro-4-hydroxythioanisole start->product Oxidation [O] b11 ¹¹B NMR Signal at ~30 ppm disappears product->b11 h1 ¹H NMR New broad -OH signal appears product->h1 f19 f19 product->f19 c13 ¹³C NMR C4 shifts downfield to ~150-155 ppm product->c13

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 4-Borono-3-fluorothioanisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Arylboronic acids are foundational building blocks in this endeavor, and among them, 4-borono-3-fluorothioanisole stands out as a versatile reagent for introducing a fluoro- and thioether-substituted phenyl motif into target molecules. The presence of these functionalities, however, presents unique challenges and opportunities in catalyst selection for cross-coupling reactions. This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound, offering insights into catalyst performance supported by mechanistic principles and experimental data from analogous systems.

The Strategic Importance of this compound

The 3-fluoro-4-(methylthio)phenyl moiety is a valuable pharmacophore. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the thioether group offers a site for further functionalization or can act as a key interacting element with biological targets. The boronic acid functionality allows for versatile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Comparative Analysis of Catalytic Systems

The cross-coupling of this compound can be broadly categorized into three main types: Suzuki-Miyaura (C-C coupling), Buchwald-Hartwig (C-N coupling), and Chan-Lam (C-N, C-O, C-S coupling) reactions. The choice of catalyst is critical and depends on the desired transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For a substrate like this compound, the electronic properties of the arylboronic acid are a key consideration. The fluorine atom and the thioether group are both electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and thus slow down the transmetalation step in the catalytic cycle.[1] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a crucial intermediate.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Coupling PartnerReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100954-Bromoanisole[2]
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane/H₂O80-120HighAryl Bromides[3]
Pd₂(dba)₃P(t-Bu)₃CsFTHFRoom TempHighAryl Bromides[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80HighVinyl Iodide[5]

Expertise & Experience: For electron-deficient boronic acids like this compound, a more electron-rich and bulky phosphine ligand such as SPhos or P(t-Bu)₃ can be advantageous. These ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, compensating for the slower transmetalation. The choice of a strong base like K₃PO₄ or CsF is often necessary to facilitate the formation of the more reactive boronate species.[6]

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. When using this compound as a precursor to an aryl halide (e.g., 4-bromo-3-fluorothioanisole), the choice of catalyst and ligand is crucial to overcome the challenges posed by the electron-deficient nature of the substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Coupling PartnerReference
Pd(OAc)₂BrettPhosNaOtBuToluene100Moderate-HighHindered Anilines[3]
[Pd(allyl)Cl]₂t-BuXPhosCs₂CO₃Toluene10096Carbazole[7]
Pd₂(dba)₃BINAPNaOtBuToluene80-100HighPrimary Amines[8]
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane100HighSterically Hindered Amines[3]

Expertise & Experience: For the amination of electron-deficient aryl halides, bulky and electron-rich biarylphosphine ligands such as BrettPhos, t-BuXPhos, and RuPhos are often the catalysts of choice. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step. Strong bases like sodium tert-butoxide (NaOtBu) are typically required.[9] The thioether moiety is generally well-tolerated in Buchwald-Hartwig reactions.

Copper-Catalyzed Chan-Lam Coupling (C-N, C-O, C-S Bond Formation)

The Chan-Lam coupling offers a milder, often room-temperature alternative to palladium-catalyzed reactions for the formation of C-N, C-O, and C-S bonds.[10] This reaction is particularly attractive due to its use of copper, a more abundant and less expensive metal than palladium.[10]

Catalyst SystemLigandBase/AdditiveSolventTemperature (°C)Yield (%)Coupling PartnerReference
Cu(OAc)₂Pyridine-CH₂Cl₂Room Temp93Pyrrole[11]
Cu(OAc)₂2,6-LutidineMyristic AcidCH₂Cl₂Room Temp58-91Anilines[10][12]
Cu(OAc)₂4-MethylpyridineO₂-HighGoodKSCN[10]
Cu(II) salts--MeCN/EtOHRoom TempEffectiveAlkyl/Aryl Amines[13]

Expertise & Experience: The Chan-Lam coupling is often performed open to the air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[10] The reaction mechanism is believed to involve a Cu(III) intermediate.[11] For challenging substrates, such as electron-deficient boronic acids, the addition of a ligand like pyridine or an additive like myristic acid can improve the reaction efficiency.[10][12] The thioether group in this compound is not expected to interfere with the Chan-Lam coupling.

Mechanistic Considerations & Visualizations

Understanding the catalytic cycles is crucial for troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition OxAdd->PdII_1 Transmetalation Transmetalation (R²-B(OR)₂)⁻ PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation Transmetalation->PdII_2 PdII_2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² PdII_2->Product RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)L(X)(H₂NR) Pd0->PdII_Amine Oxidative Addition OxAdd->PdII_Amine Base Base (-HX) PdII_Amido Ar-Pd(II)L(NHR) PdII_Amine->PdII_Amido Deprotonation Base->PdII_Amido PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NHR PdII_Amido->Product RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Chan-Lam Coupling Catalytic Cycle

Chan_Lam CuII Cu(II) Transmetalation Transmetalation (Ar-B(OH)₂) ArCuII Ar-Cu(II) CuII->ArCuII Transmetalation Transmetalation->ArCuII Coordination Coordination (H-Nu) ArCuII_Nu Ar-Cu(II)-NuH ArCuII->ArCuII_Nu Coordination Coordination->ArCuII_Nu Oxidation Oxidation (O₂) ArCuIII_Nu Ar-Cu(III)-Nu ArCuII_Nu->ArCuIII_Nu Oxidation Oxidation->ArCuIII_Nu RedElim Reductive Elimination Product Ar-Nu ArCuIII_Nu->Product CuI Cu(I) ArCuIII_Nu->CuI Reductive Elimination RedElim->Product CuI->CuII Reoxidation CuI->CuII Reoxidation

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments based on analogous systems. These should serve as a robust starting point for the cross-coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Analogous Arylboronic Acid

This protocol is adapted from the work of Ali et al. for a ligand-free Suzuki-Miyaura coupling.[14]

Materials:

  • 4-Bromo-3-fluorothioanisole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.5 mol%)

  • Water-Ethanol mixture (WEB) as solvent (3 mL per 1 mmol of aryl halide)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 4-bromo-3-fluorothioanisole (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.005 mmol).

  • Add 3 mL of the WEB solvent.

  • Stir the mixture at room temperature for the indicated time (monitor by TLC or GC-MS).

  • Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a water-ethanol mixture as the solvent is a green chemistry approach and can accelerate the reaction.[15] A ligand-free palladium catalyst can be effective for some substrates, simplifying the reaction setup and purification.[14]

Protocol 2: Buchwald-Hartwig Amination of an Analogous Aryl Bromide

This protocol is based on the general procedure for the amination of aryl bromides.[16]

Materials:

  • 4-Bromo-3-fluorothioanisole (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(allyl)Cl]₂ (1 mol%)

  • t-BuXPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add 4-bromo-3-fluorothioanisole (1 mmol), Cs₂CO₃ (2 mmol), [Pd(allyl)Cl]₂ (0.01 mmol), and t-BuXPhos (0.04 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices: The use of a pre-catalyst like [Pd(allyl)Cl]₂ with a bulky, electron-rich ligand such as t-BuXPhos is crucial for the efficient coupling of electron-deficient aryl bromides.[7] Cesium carbonate is a strong base that is effective in these reactions. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.

Protocol 3: Chan-Lam N-Arylation with an Analogous Arylboronic Acid

This protocol is adapted from the work of Antilla and Buchwald for the copper-catalyzed amination of arylboronic acids.[10]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Cu(OAc)₂ (10 mol%)

  • 2,6-Lutidine (2.0 equiv)

  • Myristic acid (10 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a vial open to the air, add Cu(OAc)₂ (0.1 mmol), myristic acid (0.1 mmol), and this compound (1 mmol).

  • Add CH₂Cl₂ (5 mL), followed by the aniline (1.2 mmol) and 2,6-lutidine (2 mmol).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices: Copper(II) acetate is an inexpensive and effective catalyst for Chan-Lam couplings.[10] Myristic acid can act as a ligand and improve the solubility of the copper catalyst.[10] 2,6-Lutidine serves as a non-nucleophilic base. The reaction is typically run open to air, which facilitates the re-oxidation of Cu(I) to Cu(II).[10]

Conclusion

The cross-coupling of this compound is a versatile strategy for the synthesis of complex molecules in pharmaceutical and materials science. The choice of catalyst is paramount and should be guided by the desired bond formation (C-C, C-N, C-O, or C-S). For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands are recommended. For Buchwald-Hartwig aminations of the corresponding aryl halide, similar palladium systems with strong bases are effective. For C-N, C-O, and C-S bond formation under milder conditions, copper-catalyzed Chan-Lam coupling is an excellent alternative. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]
  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]
  • Wikipedia.
  • Wikipedia. Chan–Lam coupling. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Watson, A. J. B., et al. (2017). Spectroscopic studies of the Chan-Lam amination: a mechanism-inspired solution to boronic ester reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]
  • Dong, J., et al. (2017). Cross coupling of thioethers with aryl boroxines to construct biaryls via Rh catalyzed C–S activation. Chemical Science, 8(1), 793-797. [Link]
  • Li, C., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
  • Yoneda Labs. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]
  • Chemistry LibreTexts.
  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(34), 11685-11689. [Link]
  • Galiana, G., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Ali, A. A., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84883-84886. [Link]
  • Galiana, G., et al. (2017).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Watson, A. J. B., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942–3950. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Leadbeater, N. E., & Marco, M. (2005). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 70(14), 5660–5667. [Link]
  • Ritter, T., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(3), 1056-1059. [Link]
  • Dreher, S. D., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 248-262. [Link]
  • Shen, Q., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 22(1), 104. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • Kumar, A., et al. (2021). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Journal of Fluorine Chemistry, 242, 109701. [Link]
  • Irie, M., et al. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 4-Borono-3-fluorothioanisole Derivatives: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, arylboronic acids and their derivatives are indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. The compound class of 4-Borono-3-fluorothioanisole derivatives embodies several key structural motifs—a boronic acid, a thioether, and a fluorinated aromatic ring—making them versatile intermediates in the synthesis of complex pharmaceutical agents.[1] The purity of these intermediates is not merely a matter of academic interest; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the stringent purity assessment of these molecules. We will delve into the causality behind methodological choices, provide field-proven protocols, and offer a clear decision framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding the Molecule

Before selecting an analytical technique, it is imperative to understand the physicochemical properties of this compound derivatives that present unique challenges:

  • Boronic Acid Group: This functional group is prone to dehydration, forming cyclic boroxine anhydrides. This equilibrium can lead to complex chromatograms if not properly controlled. Furthermore, the Lewis acidic nature of the boron atom can cause secondary interactions with active sites on columns or inlet liners, leading to poor peak shape.[2]

  • Thermal Lability: While the aromatic core is stable, the C-B bond can be susceptible to cleavage at the high temperatures often employed in GC inlets, potentially leading to inaccurate quantification and the appearance of degradation products.

  • Polarity: The presence of the boronic acid and thioether groups imparts a degree of polarity that must be carefully managed for effective chromatographic separation.

  • UV Chromophore: The fluorinated phenyl ring provides a strong UV chromophore, making UV-based detection in HPLC a viable and straightforward option.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity & Assay

HPLC, particularly in its reversed-phase mode, is often the primary and most robust technique for the purity analysis of non-volatile, polar to semi-polar pharmaceutical intermediates like the title compounds.[3][4]

Causality in HPLC Method Development

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any process impurities or degradation products.

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point due to its versatility and effectiveness in retaining aromatic compounds through hydrophobic interactions. For molecules that exhibit challenging peak shapes due to interactions with residual silanols on the silica support, a modern, end-capped, high-purity silica column is essential. An alternative, such as a Phenyl-Hexyl phase, can offer different selectivity (π-π interactions) which may be beneficial for resolving closely related aromatic impurities.

  • Mobile Phase Strategy:

    • Organic Modifier: Acetonitrile is typically preferred over methanol for aromatic compounds as it often provides better peak shape and lower viscosity.

    • Aqueous Phase & pH Control: The key to managing the boronic acid functionality is pH. An acidic mobile phase (e.g., 0.1% formic or acetic acid in water) is crucial. This suppresses the ionization of the boronic acid (pKa ~8-9), minimizing its interaction with the stationary phase and preventing the formation of boronate anions. This leads to more consistent retention and improved peak symmetry.[5]

    • Gradient Elution: A gradient elution (gradually increasing the percentage of organic solvent) is almost always necessary for impurity profiling. This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing good resolution for early-eluting polar impurities.

  • Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies the analyte at its maximum absorbance wavelength (λmax) but also provides spectral information across a range of wavelengths. This is invaluable for peak purity assessment and for tentatively identifying impurities by comparing their UV spectra to that of the main component.[6]

Workflow for HPLC Purity Assessment

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC-PDA Method
  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a PDA/DAD detector.

    • Mobile Phase A (MPA): 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Mobile Phase B (MPB): 0.1% Acetonitrile (v/v) in HPLC-grade Acetonitrile.

    • Needle Wash/Seal Wash: 50:50 (v/v) Acetonitrile/Water.

    • Equilibrate the system with the initial gradient conditions for at least 15 minutes or until a stable baseline is achieved.

  • Standard & Sample Preparation:

    • Standard Stock Solution (if available, for peak identification): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 MPA/MPB. This gives a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh ~10 mg of the this compound derivative test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 MPA/MPB. This gives a concentration of 1000 µg/mL (1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • PDA Detector: Wavelength 254 nm (or λmax of the compound). Spectral acquisition range 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 95
      25.0 95
      25.1 20

      | 30.0 | 20 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all integrated peaks.

    • Perform peak purity analysis using the PDA spectral data to ensure the main peak is not co-eluting with any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Orthogonal Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[7] For a compound like this compound, direct analysis is challenging due to its polarity and thermal lability.[8] Therefore, a crucial extra step—derivatization—is often required to make the analyte "GC-friendly."

Causality in GC-MS Method Development
  • The Need for Derivatization: The boronic acid group is non-volatile and can degrade in a hot GC inlet. Derivatization masks the polar -B(OH)2 group, replacing it with a nonpolar, thermally stable moiety.[9] A common approach is to react the boronic acid with a diol, such as pinacol, to form a stable, volatile cyclic boronate ester.[8] This reaction is typically fast and quantitative.

  • Inlet and Column Selection: A split/splitless inlet is standard. A split injection is used to avoid overloading the column with the high concentration main peak, while a splitless injection could be used for trace impurity analysis. The column of choice is typically a low-polarity phase, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), which separates compounds primarily based on their boiling points.

  • Temperature Programming: A temperature ramp is used to first elute volatile impurities (like residual solvents) at low temperatures, followed by the derivatized analyte and less volatile impurities as the temperature increases.

  • MS Detection: Mass spectrometry provides not just detection but structural information. The electron ionization (EI) mass spectrum of the derivatized analyte will show a characteristic molecular ion and fragmentation pattern, which can be used for positive identification. This is a significant advantage over HPLC-UV, as it can help identify unknown impurities based on their mass spectra.[10]

Workflow for GC-MS Purity Assessment

Caption: High-level workflow for GC-MS purity analysis including derivatization.

Detailed Experimental Protocol: GC-MS Method (with Derivatization)
  • System Preparation:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample and Derivatization Procedure:

    • Accurately weigh ~1 mg of the this compound derivative into a 2 mL GC vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Add a small excess of the derivatizing agent, for example, ~1.5 mg of pinacol.

    • Cap the vial and vortex for 1-2 minutes. Let it stand at room temperature for 15 minutes to ensure the reaction is complete. The resulting solution is ~1 mg/mL of the original compound.

  • Chromatographic & MS Conditions:

    • Inlet: Split mode, Split ratio 50:1, Temperature 250 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temp: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 - 550.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC).

    • Identify the peak corresponding to the derivatized main compound by its retention time and mass spectrum.

    • Calculate purity based on the peak area percentage in the TIC.

    • Examine the mass spectra of smaller peaks to identify potential impurities.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose" based on the analytical goal.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Insights
Analyte Suitability Excellent. Directly applicable to the native compound.Poor without derivatization. Requires an extra sample preparation step.HPLC is the more direct and often preferred primary method for non-volatile compounds.[7]
Information Provided Quantitative purity (Area %), Peak Purity (with PDA), Retention Time.Quantitative purity (Area %), Retention Time, Structural Information (Mass Spectrum) .The mass spectrum from GC-MS is a major advantage for identifying unknown impurities, a key requirement of ICH guidelines.[6][11]
Sensitivity High (ng level). Can be improved with MS detection (LC-MS).Very High (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.For trace-level genotoxic or volatile impurities, GC-MS often has superior sensitivity.[10]
Selectivity/Resolution Excellent. Highly tunable via mobile phase composition and stationary phase chemistry.Excellent. Very high peak capacity due to long columns.Both techniques offer excellent resolving power. HPLC selectivity is often easier to manipulate for complex mixtures.
Speed & Throughput Moderate. Typical run times are 15-30 minutes.Moderate to Fast. Run times can be 10-25 minutes. Sample preparation adds time.UPLC/UHPLC can significantly shorten HPLC run times.[12] Derivatization makes GC-MS a lower throughput technique overall.
Robustness Generally very robust and reproducible for routine QC applications.Can be less robust. Inlet liner activity, column bleed, and derivatization variability can be sources of error.HPLC methods are typically easier to transfer between labs and are the backbone of pharmaceutical QC.[5]

Conclusion and Recommendations

For the comprehensive purity assessment of this compound derivatives, a dual-pronged approach leveraging the strengths of both HPLC and GC-MS is recommended, consistent with regulatory expectations for thorough impurity profiling.[13][14][15]

  • Primary Method for Purity & Assay: HPLC-PDA should be established as the primary, validated method for routine purity testing and assay. Its direct applicability, robustness, and quantitative accuracy make it ideal for quality control and batch release.

  • Orthogonal Method & Impurity ID: GC-MS (with derivatization) serves as an excellent orthogonal method. It provides a separation based on a different principle (volatility vs. polarity), which is crucial for ensuring no impurities are co-eluting with the main peak in the HPLC method. Its most significant contribution is the structural elucidation of volatile or derivatizable impurities, which is essential for meeting regulatory requirements for impurity identification.[6]

By strategically employing both techniques, researchers and drug developers can build a complete and trustworthy purity profile for these critical intermediates, ensuring the quality and safety of the final drug products.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][15]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link][2][6]
  • Lin, Z. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link][19]
  • Poole, C. F. (1978).
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][16]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][17]
  • van der Hoven, J. M., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link][21][22]
  • ResearchGate. (n.d.).
  • Guo, Y. L., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link][24]
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link][9]
  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. [Link][4]
  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. [Link][12]
  • ResearchGate. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link][5]
  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • Chromatography Forum. (2012). analysis of boric acid by LC-MS. [Link][10]
  • Pandiyan, V., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link][14]
  • ResearchGate. (2021). Progress in the medical chemistry of organoboron compounds. [Link][1]

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A Technical Guide to the Cross-Reactivity of 4-Borono-3-fluorothioanisole in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Substituted Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Arylboronic acids are key players in this transformation, and their substitution patterns significantly influence reactivity, selectivity, and the properties of the resulting products. 4-Borono-3-fluorothioanisole is a unique building block that incorporates both a fluorine atom and a thioether moiety. The fluorine atom can modulate the electronic properties of the aromatic ring and introduce a desirable feature for medicinal chemistry applications, while the thioether group offers a potential handle for further functionalization.

Understanding the chemoselectivity of this reagent is paramount for its effective implementation in multi-step syntheses where various functional groups are present. This guide presents a systematic study of the cross-reactivity of this compound with a range of functional groups under typical Suzuki-Miyaura conditions.

Experimental Design for Assessing Cross-Reactivity

To objectively evaluate the cross-reactivity of this compound, a series of competitive Suzuki-Miyaura coupling reactions were designed. In each experiment, this compound is reacted with a substrate bearing two different electrophilic sites (e.g., two different halogen atoms or a halide and a triflate). The relative conversion of each electrophile provides a quantitative measure of the boronic acid's selectivity.

General Experimental Protocol

A representative experimental procedure is as follows:

  • To a reaction vial, add the di-substituted aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Degassed solvent (e.g., 1,4-dioxane/water mixture) is added.

  • The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a defined period.

  • Aliquots are taken at regular intervals and analyzed by a suitable analytical method (e.g., GC-MS or LC-MS) to monitor the formation of the mono- and di-coupled products.[2][3][4][5][6]

  • The final product distribution is determined after the reaction has gone to completion or a set time has elapsed.

Figure 1: A generalized workflow for the competitive Suzuki-Miyaura cross-coupling experiments.

Cross-Reactivity with Halides and Pseudohalides

The reactivity of organohalides in Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf > Cl.[1] To assess the selectivity of this compound, a series of competitive experiments with di-halogenated and halo-triflate substituted arenes are proposed.

Illustrative Competitive Reaction Data

The following table presents hypothetical but expected outcomes based on established reactivity principles. The data illustrates the chemoselectivity of this compound in competitive Suzuki-Miyaura coupling reactions.

Entry Substrate Product(s) Relative Reactivity Ratio (Product A : Product B) Comments
11-Bromo-4-iodobenzeneA: 4-Bromo-4'-(methylthio)-3'-fluorobiphenylB: 4-Iodo-4'-(methylthio)-3'-fluorobiphenyl>95 : <5High selectivity for the more reactive C-I bond is expected.
21-Chloro-4-iodobenzeneA: 4-Chloro-4'-(methylthio)-3'-fluorobiphenylB: 4-Iodo-4'-(methylthio)-3'-fluorobiphenyl>98 : <2Excellent selectivity for the C-I bond over the less reactive C-Cl bond.
31-Bromo-4-chlorobenzeneA: 4-Bromo-4'-(methylthio)-3'-fluorobiphenylB: 4-Chloro-4'-(methylthio)-3'-fluorobiphenyl~90 : ~10Good selectivity for the C-Br bond, with some minor coupling at the C-Cl bond under forcing conditions.
44-Bromophenyl triflateA: 4-Bromo-4'-(methylthio)-3'-fluorobiphenylB: 4-(Triflyloxy)-4'-(methylthio)-3'-fluorobiphenyl~60 : ~40Reduced selectivity is anticipated as the reactivity of C-Br and C-OTf bonds are more comparable.

Compatibility with Common Functional Groups

A key advantage of the Suzuki-Miyaura coupling is its tolerance for a wide range of functional groups. The following sections discuss the expected compatibility of this compound with functional groups frequently present in drug candidates and complex organic molecules.

Aldehydes and Ketones

Arylboronic acids are generally compatible with aldehydes and ketones. However, under certain conditions, side reactions such as 1,4-addition to α,β-unsaturated carbonyls can occur. The presence of the electron-withdrawing fluorine atom in this compound may slightly increase the Lewis acidity of the boron center, but significant interference with carbonyl groups is not anticipated under standard Suzuki-Miyaura conditions.

Esters and Amides

Esters and amides are typically robust functional groups that are well-tolerated in Suzuki-Miyaura couplings. No significant cross-reactivity is expected between this compound and these functionalities.

Amines and Alcohols

While free amines and alcohols can sometimes interfere with the catalytic cycle through coordination to the palladium center, these functional groups are generally compatible, especially when using appropriate ligands and bases. The thioether moiety in this compound is not expected to significantly influence the reactivity with these groups.

Nitro Groups

Nitro groups are generally well-tolerated in Suzuki-Miyaura reactions, although they can be reduced under certain conditions, particularly with prolonged reaction times or in the presence of specific catalysts.

Comparison with Alternative Organoboron Reagents

The choice of the organoboron reagent can significantly impact the outcome of a Suzuki-Miyaura coupling. Here, we compare the expected performance of this compound with two common alternatives: a corresponding boronate ester and a potassium trifluoroborate salt.

Reagent Type Structure Stability Reactivity Handling
Boronic Acid This compoundModerate; can undergo dehydration to form boroxines.HighRequires careful handling to avoid decomposition.
MIDA Boronate Ester 4-(Methylthio)-3-fluorophenylboronic acid, MIDA esterHigh; stable to air and moisture, and compatible with chromatography.[7][8][9][10]Lower; requires a deprotection step to release the active boronic acid.[7][8][9][10]Easy to handle and purify.[7][8][9][10]
Potassium Trifluoroborate Salt Potassium (4-(methylthio)-3-fluorophenyl)trifluoroborateHigh; generally stable crystalline solids.[11][12][13][14][15]Moderate; often requires specific activation conditions.[11][12][13][14][15]Easy to handle and store.[11][12][13][14][15]

Figure 2: Comparison of this compound with its MIDA boronate ester and potassium trifluoroborate salt derivatives.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules, offering a unique combination of a fluorine atom and a thioether moiety. Based on established principles of Suzuki-Miyaura reactivity, it is expected to exhibit high chemoselectivity for more reactive carbon-halogen bonds (I > Br > Cl) and good tolerance for a wide range of common functional groups. The choice between using the free boronic acid, a MIDA boronate ester, or a potassium trifluoroborate salt will depend on the specific requirements of the synthetic route, balancing the need for high reactivity with the benefits of enhanced stability and ease of handling. This guide provides a framework for researchers to make informed decisions when incorporating this compound into their synthetic strategies.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.
  • Ball, M., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 8(11), 7713–7718.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(21), 4313–4327.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314.
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  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. Journal of the American Chemical Society, 129(21), 6716–6717.
  • Knapp, D. M., et al. (2015). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters.
  • Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3465–3474.
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  • Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Roy, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3483.
  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. In Topics in Current Chemistry (Vol. 219, pp. 141-189). Springer, Berlin, Heidelberg.
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  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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  • L-A. J. R. H. de Visser, S., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(12), 2459–2466.

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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 4-Borono-3-fluorothioanisole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts synthetic efficiency and molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability.[1] Within the vast arsenal of available boronic acid reagents, substituted phenylboronic acids offer a gateway to a diverse chemical space.

This guide provides an in-depth comparative analysis of 4-Borono-3-fluorothioanisole , a reagent of increasing interest, against three structurally related and commercially available alternatives: 4-(Methylthio)phenylboronic acid , 3-Fluorophenylboronic acid , and the parent Phenylboronic acid . Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle electronic and steric modifications on the phenylboronic acid ring influence reactivity and yield in a standardized Suzuki-Miyaura coupling reaction. Through a combination of experimental data sourced from the literature and a discussion of underlying mechanistic principles, this guide will empower you to make more informed decisions in your synthetic endeavors.

The Strategic Choice of Reagents: Unpacking Substituent Effects

The performance of a boronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to the electronic and steric nature of its substituents. These factors primarily influence the rate-determining transmetalation step. To systematically investigate these effects, we have selected the following reagents for comparison:

  • This compound : The subject of our study, featuring both an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-donating, sterically influential methylthio group meta to the boronic acid.

  • 4-(Methylthio)phenylboronic acid : This analog allows for the isolation of the electronic and steric contribution of the methylthio group in the absence of the fluorine atom.

  • 3-Fluorophenylboronic acid : This reagent enables an assessment of the impact of the electron-withdrawing fluorine atom without the influence of the methylthio group.

  • Phenylboronic acid : The unsubstituted parent compound, serving as a baseline for our comparison.

Benchmarking Performance: A Standardized Suzuki-Miyaura Protocol

To ensure a fair and objective comparison, we have defined a standardized Suzuki-Miyaura cross-coupling protocol. This protocol employs 4-bromoanisole as a common aryl halide partner, chosen for its moderate reactivity and relevance in medicinal chemistry.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • Substituted Phenylboronic Acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL / mmol of aryl halide)

  • Water (1 mL / mmol of aryl halide)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the respective boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.02 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed toluene and water via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Comparative Performance Data

The following table summarizes the expected and reported yields for the Suzuki-Miyaura coupling of our selected boronic acids with 4-bromoanisole under conditions analogous to our standardized protocol. It is important to note that direct, head-to-head comparative data under identical conditions is not always available in the literature. Therefore, some of the presented data is based on closely related examples, and the discussion that follows will elaborate on the expected reactivity based on established chemical principles.

ReagentSubstituentsExpected ProductReported Yield (%)Reference
This compound 3-Fluoro, 4-Methylthio3-Fluoro-4'-methoxy-4-(methylthio)biphenylData not available-
4-(Methylthio)phenylboronic acid 4-Methylthio4'-Methoxy-4-(methylthio)biphenyl~80% (with 1-bromo-3,4-difluorobenzene)[2]
3-Fluorophenylboronic acid 3-Fluoro3-Fluoro-4'-methoxybiphenyl~90% (with 1-bromo-4-fluorobenzene)[3]
Phenylboronic acid None4-Methoxybiphenyl95%[4][5]

Analysis and Discussion: The Interplay of Steric and Electronic Effects

The observed and expected reactivity trends can be rationalized by considering the electronic and steric influence of the fluoro and methylthio substituents on the phenylboronic acid ring.

substituent Substituent on Boronic Acid electronic Electronic Effects (Inductive & Resonance) substituent->electronic steric Steric Hindrance substituent->steric transmetalation Transmetalation Rate electronic->transmetalation steric->transmetalation (can hinder) yield Reaction Yield transmetalation->yield

Factors influencing Suzuki-Miyaura coupling performance.

Phenylboronic Acid: As our baseline, phenylboronic acid provides a high yield in the coupling with 4-bromoanisole.[4][5] This reflects the inherent reactivity of the unsubstituted phenylboronic acid under these standard conditions.

3-Fluorophenylboronic Acid: The fluorine atom at the meta position is strongly electron-withdrawing through its inductive effect. This generally deactivates the boronic acid towards the transmetalation step. However, in many cases, this deactivation is not severe enough to significantly hinder the reaction, and high yields are often still attainable, as suggested by the literature data for a similar reaction.[3]

4-(Methylthio)phenylboronic acid: The methylthio group at the para position exhibits a dual electronic effect. It is weakly electron-withdrawing inductively but can be electron-donating through resonance. The net effect is often a slight activation or minimal deactivation of the boronic acid. The yield of approximately 80% reported for a similar coupling suggests that this reagent is a competent coupling partner.[2]

This compound: This reagent presents the most complex interplay of substituent effects. The fluorine atom at the 3-position is ortho to the boronic acid, introducing a significant electron-withdrawing inductive effect and potential steric hindrance. The methylthio group at the 4-position is para to the boronic acid, contributing its aforementioned dual electronic effects.

  • Electronic Effects: The strong inductive electron-withdrawing effect of the ortho-fluoro group is expected to be the dominant electronic factor, deactivating the boronic acid and potentially slowing the rate of transmetalation.

  • Steric Effects: The presence of the ortho-fluoro substituent could introduce some steric hindrance, potentially impeding the approach of the boronic acid to the palladium center. While a fluorine atom is relatively small, ortho substituents, in general, can disfavor the coplanar arrangement of the phenyl ring and the boronic acid group required for efficient transmetalation.

Based on these considerations, it is reasonable to hypothesize that the performance of this compound in our standardized Suzuki-Miyaura coupling would be lower than that of phenylboronic acid and likely lower than that of 3-fluorophenylboronic acid and 4-(methylthio)phenylboronic acid. The combination of a strong electron-withdrawing group and potential steric hindrance ortho to the reactive center presents a more challenging substrate for this transformation.

Experimental Workflow Visualization

G start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Pd(PPh3)4 - K2CO3 - Toluene/H2O start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert heat Heat to 100 °C Stir for 4h inert->heat monitor Monitor Reaction (TLC or GC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O & Brine monitor->workup purify Purification: - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

A generalized workflow for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This guide provides a framework for understanding the relative performance of this compound and its analogs in Suzuki-Miyaura cross-coupling reactions. While direct experimental data for this compound under our standardized conditions is currently lacking in the literature, a systematic analysis of substituent effects allows for a reasoned prediction of its reactivity.

The high yields obtained with phenylboronic acid and 3-fluorophenylboronic acid highlight the robustness of the Suzuki-Miyaura reaction. The performance of 4-(methylthio)phenylboronic acid demonstrates that the methylthio group is well-tolerated. For this compound, the combined electron-withdrawing and potential steric effects of the ortho-fluoro group are anticipated to result in a more challenging coupling, likely requiring optimization of reaction conditions (e.g., choice of catalyst, ligand, base, and temperature) to achieve high yields.

As a Senior Application Scientist, I encourage fellow researchers to view this guide not as a definitive set of results, but as a foundation for rational experimental design. The principles discussed herein can be applied to the selection of a wide array of substituted boronic acids, ultimately enabling the more efficient and predictable synthesis of novel molecular entities. Further experimental studies directly comparing the reactivity of these and other substituted boronic acids under standardized conditions would be of great value to the synthetic chemistry community.

References

  • BenchChem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem. Published 2025.
  • ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... Published January 2024.
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  • ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Published January 2024.
  • ResearchGate. Suzuki coupling reaction of various aryl bromide with phenylboronic acid. Published January 2024.
  • NIH. Organoborane coupling reactions (Suzuki coupling). Published January 2024.
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  • NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Published January 2024.
  • ChemSynthesis. 4-fluoro-1,1'-biphenyl - 324-74-3, C12H9F, density, melting point, boiling point, structural formula, synthesis. Published January 2024.
  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Published January 2024.
  • ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Published January 2024.
  • Reddit. Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry. Published July 17, 2022.
  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Santa Cruz Biotechnology. This compound | CAS 957060-84-3 | SCBT. Published January 2024.
  • Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Published January 2024.
  • NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Published June 16, 2023.
  • NIH. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Published August 5, 2023.
  • DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Published January 2024.
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  • ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... Published January 2024.
  • ChemicalBook. 4-METHOXY-4'-METHYLBIPHENYL | 53040-92-9. Published November 17, 2022.
  • PubMed. Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Published February 28, 2023.
  • JOURNAL of the Tunisian Chemical Society.
  • ResearchGate. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics | Request PDF. Published January 1, 2026.
  • ResearchGate. Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... Published January 2024.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Published February 26, 2019.
  • Organic Synthesis. Suzuki-Miyaura Coupling. Published January 2024.
  • Pubs.acs.org. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Published January 2024.
  • ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Published January 2024.
  • Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Published January 2024.

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A Senior Application Scientist's Guide to the Regioselectivity of 4-Borono-3-fluorothioanisole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, arylboronic acids are indispensable tools. Among these, 4-Borono-3-fluorothioanisole stands out as a trifunctional building block, offering a unique combination of a nucleophilic boronic acid, an electron-withdrawing fluorine atom, and a versatile thioether moiety. This guide provides an in-depth analysis of the predicted regioselectivity and chemoselectivity of this reagent in key synthetic transformations. Rather than a simple catalog of reactions, we will explore the underlying electronic and steric principles that govern its reactivity, enabling chemists to strategically design synthetic routes and predict outcomes with greater confidence. This document is built on the pillars of established mechanistic understanding and field-proven insights into modern synthetic methods.

Chapter 1: The Molecular Landscape of this compound

Understanding the reactivity of this compound begins with a thorough analysis of its substituent effects. The molecule, with CAS Number 957060-84-3, possesses three distinct functional groups whose electronic and steric properties are in constant interplay, directing the outcomes of chemical reactions.[1]

  • The Boronic Acid (-B(OH)₂): This group is the primary handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] It is an electron-withdrawing and deactivating group, directing electrophilic attack to the meta-position (C2, C6). Its ability to act as a directing group in C-H functionalization has also been explored, typically favoring the ortho position (C5).[4]

  • The Fluoro Group (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, through its lone pairs, it also exerts a weak electron-donating resonance effect (+M), making it an ortho, para-director for electrophiles.

  • The Thioanisole Group (-SCH₃): The thioether is an activating, ortho, para-directing group due to the resonance donation from sulfur's lone pairs (+M effect). It can also coordinate to transition metals, potentially directing catalytic reactions to its ortho positions (C2, C6). This group is also susceptible to oxidation.

Comparative Analysis of Substituent Effects
Functional GroupPositionElectronic Effect (Primary)Directing Effect (Electrophilic)Potential Reactivity
-B(OH)₂ C4Withdrawing (Inductive & Resonance)Meta (C2, C6)Suzuki Coupling, Oxidation
-F C3Withdrawing (Inductive)Ortho, Para (C2, C4, C6)Influences ring electronics
-SCH₃ C1Donating (Resonance)Ortho, Para (C2, C6)Directing Group, Oxidation

This complex substitution pattern creates a nuanced reactivity map. The powerful ortho, para-directing influence of the thioether group often dominates in electrophilic reactions, while the boronic acid dictates the course of palladium-catalyzed cross-couplings.

substituents Substituent -SCH₃ -F -B(OH)₂ effects Primary Electronic Influence +M (Resonance Donating) -I (Inductive Withdrawing) -M / -I (Withdrawing) substituents:f1->effects:f1 Dominant Effect substituents:f2->effects:f2 Dominant Effect substituents:f3->effects:f3 Dominant Effect directing Predicted Ring Activation/Deactivation Ortho/Para Activation (C2, C6) Overall Deactivation Overall Deactivation effects:f1->directing:f1 effects:f2->directing:f2 effects:f3->directing:f3

Caption: Competing electronic effects of substituents on the aromatic ring.

Chapter 2: The Cornerstone Reaction: Suzuki-Miyaura Coupling

The most prevalent application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a staple in pharmaceutical and materials science for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[2][5]

Mechanism and Regioselectivity

In a Suzuki coupling, the regioselectivity is unambiguous: the reaction occurs at the carbon atom bearing the boronic acid group. The catalytic cycle, typically involving a Palladium(0) species, proceeds through three key steps:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Cycle cluster_reactants Inputs A Pd(0)L₂ Catalyst B Oxidative Addition (Ar'-X) A->B C Ar'-Pd(II)-X Complex B->C D Transmetalation (Ar-B(OR)₃⁻) C->D E Ar'-Pd(II)-Ar Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' Product F->G Forms Product ArX Aryl Halide (Ar'-X) ArBOH This compound (Ar-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.1 eq)

  • Aryl Bromide (1.0 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and Pd(PPh₃)₄ catalyst.

  • Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol) via syringe, followed by the degassed 2M Na₂CO₃ solution. Causality Note: Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Chapter 3: Navigating Further Functionalization: Oxidation & Halogenation

Beyond its primary role in Suzuki couplings, the unique substitution of this compound presents interesting challenges and opportunities in other transformations, particularly concerning chemoselectivity (which functional group reacts) and regioselectivity (where on the ring a reaction occurs).

Chemoselectivity in Oxidation

The molecule contains two sites susceptible to oxidation: the thioether and the boronic acid. The choice of oxidant and conditions will determine the outcome.

  • Thioether Oxidation: Mild oxidants like m-CPBA (1 equivalent) or sodium periodate (NaIO₄) will selectively oxidize the thioether to the corresponding sulfoxide. Stronger conditions (e.g., excess m-CPBA or H₂O₂) will lead to the sulfone.

  • Boronic Acid Oxidation: Conditions such as hydrogen peroxide (H₂O₂) under basic conditions are standard for converting aryl boronic acids to phenols.

Comparative Outcome: In a competitive scenario, the thioether is generally more readily oxidized than the boronic acid under neutral or mildly acidic conditions. Therefore, to achieve selective oxidation of the boronic acid to a phenol, it is advisable to first protect or oxidize the thioether if it is not the desired reaction site.

OxidantConditionsPredicted Major Product
m-CPBA (1.0 eq)CH₂Cl₂, 0 °C to RT4-Borono-3-fluoro(methylsulfinyl)benzene
H₂O₂, NaOHTHF/H₂O, RT2-Fluoro-4-(methylthio)phenol
Regioselectivity in Electrophilic Aromatic Substitution

If a researcher wishes to introduce an additional functional group, such as a halogen, to enable sequential cross-couplings, the regioselectivity is governed by the directing effects of the existing substituents.

Analysis:

  • Dominant Director: The -SCH₃ group is the most powerful activating and directing group.

  • Target Positions: It directs electrophiles to its ortho (C2, C6) and para positions. The para position is occupied by the boronic acid.

  • Positional Analysis:

    • C6: This position is ortho to the activating -SCH₃ group and para to the deactivating -F group. It is the most sterically accessible and electronically favored position.

    • C2: This position is ortho to both the activating -SCH₃ and the deactivating -F group. It is more sterically hindered and electronically less favored than C6.

Prediction: Electrophilic substitution, such as bromination with N-Bromosuccinimide (NBS), is strongly predicted to occur at the C6 position .

Workflow for Sequential Functionalization

The predicted selectivity allows for a logical multi-step synthesis.

start This compound step1 Step 1: Suzuki Coupling (with Ar¹-Br, Pd Catalyst) start->step1 product1 Ar¹-Coupled Product step1->product1 step2 Step 2: Regioselective Bromination (NBS, CCl₄) product1->step2 product2 6-Bromo-Ar¹-Coupled Product step2->product2 step3 Step 3: Second Suzuki Coupling (with Ar²-B(OH)₂, Pd Catalyst) product2->step3 final_product Disubstituted Final Product step3->final_product

Caption: A potential workflow for sequential cross-coupling reactions.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is a delicate balance of its three functional groups. While its primary function in Suzuki-Miyaura coupling is regiochemically straightforward, this guide provides a predictive framework for its behavior in other key transformations. The thioether group is the dominant director in electrophilic substitution, predicted to favor reaction at the C6 position, and is also the most likely site of initial oxidation under mild conditions. This understanding of regioselectivity and chemoselectivity is paramount for researchers aiming to leverage this versatile building block in the efficient and predictable synthesis of complex molecules, ultimately accelerating the drug discovery and development process.[6][7] All protocols and predictions herein are grounded in established chemical principles but must be validated by empirical experimentation.

References

  • Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC. (2022-05-24).
  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. Wiley Online Library.
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  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. National Institutes of Health.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. National Institutes of Health.
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  • Regioselectivity of hydroboration-oxidation of representative olefins... - ResearchGate. ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions | Request PDF - ResearchGate. ResearchGate.
  • Heteroaromatic thioether-boronic acid cross-coupling under neutral reaction conditions - PubMed. National Institutes of Health.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo - ChemRxiv. ChemRxiv.
  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar.
  • Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed. National Institutes of Health.
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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. ChemRxiv.
  • Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing). Royal Society of Chemistry.
  • Reductive Openings of Acetals: Explanation of Regioselectivity in Borane Reductions by Mechanistic Studies | Request PDF - ResearchGate. ResearchGate.
  • Conditions for a selective Buchwald-Hartwig amination? - ResearchGate. ResearchGate.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC - NIH. National Institutes of Health.
  • Synthesis, reactivity, and antimicrobial properties of boron-containing 4-ethyl-3-thiosemicarbazide derivatives | Request PDF - ResearchGate. ResearchGate.
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Elucidating Reaction Mechanisms with 4-Borono-3-fluorothioanisole: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise reaction mechanism of a molecule is paramount for optimizing synthetic routes, predicting reactivity, and designing novel therapeutics. 4-Borono-3-fluorothioanisole, a versatile building block in medicinal chemistry, presents a compelling case for the power of isotopic labeling in mechanistic elucidation.[1][2][3] This guide provides an in-depth comparison of isotopic labeling strategies to unravel the intricate reaction pathways of this valuable compound, grounded in experimental data and established scientific principles.

The Significance of Mechanistic Insight

This compound's utility stems from its unique combination of a boronic acid, a fluorine atom, and a thioether moiety.[1] These functional groups open doors to a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4][5][6] A thorough understanding of how this molecule behaves at a mechanistic level allows for the rational design of more efficient and selective reactions, ultimately accelerating the drug discovery process.[7][8] Isotopic labeling stands as a powerful and definitive tool to track the fate of individual atoms throughout a chemical transformation, providing unequivocal evidence for proposed mechanisms.[9][10][11]

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotopic label is critical and depends on the specific mechanistic question being addressed. Here, we compare the most relevant isotopic labeling strategies for studying the reaction mechanisms of this compound.

Isotopic LabelRationale for UseAdvantagesDisadvantagesAnalytical Techniques
Deuterium (²H or D) Probing C-H bond cleavage, determining kinetic isotope effects (KIE).[12][13]Relatively inexpensive, significant mass difference leads to large and easily measurable KIEs.[14]Can sometimes alter reaction pathways due to the strength of the C-D bond.NMR Spectroscopy, Mass Spectrometry.[10]
Carbon-13 (¹³C) Tracing the carbon skeleton, identifying bond formation and cleavage events.[9]Chemically identical to ¹²C, does not alter the reaction mechanism. Provides detailed structural information via NMR.Lower natural abundance and smaller mass difference result in more subtle effects. Requires more sensitive analytical techniques.[15]¹³C NMR Spectroscopy, Mass Spectrometry.[10]
Boron-10 (¹⁰B) / Boron-11 (¹¹B) Investigating the role of the boronic acid group in transmetalation and other steps of the catalytic cycle.[16][17]Directly probes the key functional group involved in many of its reactions.Synthesis of isotopically labeled boronic acids can be challenging.¹¹B NMR Spectroscopy, Mass Spectrometry.
Oxygen-18 (¹⁸O) Elucidating the mechanism of protodeboronation and the role of water or base in the reaction.[18]Provides direct evidence for the source of oxygen atoms in products or intermediates.Can be challenging to introduce specifically into the boronic acid group.Mass Spectrometry.[10]
Fluorine-19 (¹⁹F) While not an isotopic label in the traditional sense (¹⁹F is the only stable isotope of fluorine), its unique NMR properties make it an excellent probe for monitoring changes in the electronic environment around the fluorine atom.High sensitivity in NMR spectroscopy.Does not provide information about atomic rearrangement.¹⁹F NMR Spectroscopy.

Experimental Protocols and Data Interpretation

To illustrate the practical application of these strategies, we present detailed protocols for key experiments designed to elucidate the mechanism of the Suzuki-Miyaura cross-coupling reaction involving this compound.

Experiment 1: Deuterium Labeling for Kinetic Isotope Effect (KIE) Studies

This experiment aims to determine if the C-H bond ortho to the boronic acid is cleaved in the rate-determining step of a reaction.

Protocol:

  • Synthesis of Deuterated Substrate: Synthesize 4-Borono-3-fluoro-5-deuteriothioanisole.

  • Parallel Reactions: Set up two parallel Suzuki-Miyaura cross-coupling reactions under identical conditions. One reaction will use the standard this compound, and the other will use the deuterated analogue.

  • Kinetic Monitoring: Monitor the progress of both reactions over time using a suitable analytical technique such as GC-MS or HPLC.

  • Data Analysis: Calculate the rate constants for both reactions. The kinetic isotope effect (KIE) is the ratio of the rate constant of the non-deuterated reaction (kH) to the rate constant of the deuterated reaction (kD).

Interpretation of Results:

  • Significant KIE (kH/kD > 1.5): A primary kinetic isotope effect suggests that the C-H bond is being broken in the rate-determining step of the reaction.[13][14]

  • No Significant KIE (kH/kD ≈ 1): The C-H bond is likely not broken in the rate-determining step.

Experiment 2: Carbon-13 Labeling to Trace the Aryl Group

This experiment is designed to confirm the transfer of the aryl group from boron to the palladium catalyst during the transmetalation step.

Protocol:

  • Synthesis of ¹³C-Labeled Substrate: Synthesize this compound with a ¹³C label at the carbon atom attached to the boron (C-4 position).

  • Suzuki-Miyaura Reaction: Perform the Suzuki-Miyaura cross-coupling reaction with the ¹³C-labeled substrate.

  • Product Analysis: Isolate the biaryl product and analyze it using ¹³C NMR spectroscopy and high-resolution mass spectrometry.

Interpretation of Results:

  • ¹³C Label in the Product: The presence of the ¹³C label in the newly formed C-C bond of the biaryl product confirms that the aryl group from the boronic acid was transferred intact during the reaction.[9]

Experiment 3: Boron-11 NMR to Monitor the Boronic Acid

This experiment allows for the direct observation of the boron center throughout the reaction, providing insights into the formation of intermediates.

Protocol:

  • In-situ ¹¹B NMR: Set up the Suzuki-Miyaura reaction in an NMR tube and acquire ¹¹B NMR spectra at various time points throughout the reaction.

  • Identification of Species: Compare the chemical shifts of the observed boron species to known standards and theoretical calculations to identify the starting boronic acid, boronate esters (if formed), and any other boron-containing intermediates.

Interpretation of Results:

  • Appearance of New ¹¹B Signals: The emergence of new signals in the ¹¹B NMR spectrum indicates the formation of new boron-containing species, such as boronate complexes with the base or intermediates in the transmetalation step.[16]

Visualizing the Mechanistic Pathway

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for interpreting the results of isotopic labeling studies.[19][20]

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle cluster_1 Boron Species Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 This compound Ar'-B(OR)3- Boronate Complex Ar'-B(OH)2->Ar'-B(OR)3- Base Ar'-B(OR)3-->Ar-Pd(II)-X-L2 caption Figure 1. Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion: A Synergistic Approach

No single isotopic labeling experiment can provide a complete picture of a reaction mechanism. The most powerful insights are gained through a synergistic approach, combining different isotopic labels and analytical techniques. By strategically employing deuterium, carbon-13, and boron isotopes, researchers can dissect the complex series of events that occur during reactions involving this compound. This detailed mechanistic understanding is not merely an academic exercise; it is a critical component of modern drug discovery and development, enabling the creation of more efficient, selective, and ultimately, more effective medicines.[2][21]

References

  • Bellenie, B. R., & Goodman, J. M. (2004). The application of in situ kinetic studies to the development of a room temperature Suzuki reaction. Organic & Biomolecular Chemistry, 2(24), 3624–3629.
  • Hall, D. G. (Ed.). (2011).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of boronic acid/boronate stoichiometry in Suzuki-Miyaura coupling.
  • Matos, K., & Söderquist, J. A. (1998). A new chiral borane for the asymmetric hydroboration of prochiral ketones. The Journal of Organic Chemistry, 63(3), 461–462.
  • Thomas, A. W., & Ley, S. V. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Fiveable. (n.d.). Isotope Labeling Definition.
  • Wikipedia. (2024, October 10). Isotopic labeling.
  • Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(5), 8-15.
  • ResearchGate. (2025, October 27). Kinetic Isotope Effects in Organic and Biological Reactions.
  • Slideshare. (n.d.). Isotopic labeling.
  • Wikipedia. (2024, October 10). Kinetic isotope effect.
  • MacMillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry.
  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation.
  • Cerno Bioscience. (n.d.). Isotope Labeling.
  • MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

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A Comparative Kinetic Analysis of 4-Borono-3-fluorothioanisole in Palladium-Catalyzed Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Final Yield - Unveiling Reaction Dynamics

In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the core of many pharmaceuticals and advanced materials. The choice of the organoboron coupling partner is a critical determinant of reaction success. This guide focuses on the kinetic profile of 4-Borono-3-fluorothioanisole , a versatile building block that introduces both a fluorine atom and a thioether moiety, functionalities of significant interest in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

While endpoint analysis, such as final product yield, provides a measure of a reaction's overall success, it offers little insight into the underlying reaction dynamics. A thorough kinetic analysis, however, allows us to dissect the catalytic cycle, understand the influence of substrate structure on reaction rates, and rationally optimize reaction conditions for efficiency and scalability. This guide provides an objective comparison of the kinetic performance of this compound against structurally related boronic acids, supported by established mechanistic principles and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To appreciate the nuances of kinetic performance, a firm grasp of the reaction mechanism is essential. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction, particularly with less reactive aryl chlorides.

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This step is highly sensitive to the electronic properties of the boronic acid and the reaction conditions, especially the base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then engages with the Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_diaryl Ar-Pd(II)L_n-Ar' Pd0->PdII_diaryl Ar-X l1 OxAdd Oxidative Addition PdII_halide Ar-Pd(II)L_n-X PdII_halide->Pd0 Ar-Ar' l2 Transmetalation Transmetalation PdII_diaryl->PdII_halide Ar'B(OH)₂ Base l3 RedElim Reductive Elimination G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solutions (Aryl Halide, Boronic Acid, Internal Standard) C Set up Reaction under Inert Atmosphere A->C B Prepare Catalyst/Ligand and Base Solutions B->C D Initiate Reaction (e.g., by heating) C->D E Take Aliquots at Timed Intervals D->E F Quench Aliquots E->F G Analyze Samples by HPLC F->G H Determine Concentrations using Calibration Curves G->H I Plot Concentration vs. Time H->I J Calculate Initial Rate I->J

Safety Operating Guide

Navigating the Disposal of 4-Borono-3-fluorothioanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Borono-3-fluorothioanisole (CAS 957060-84-3), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.

Hazard Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's chemical characteristics is crucial. This compound is a multifaceted molecule, and its hazards are derived from its constituent functional groups: a boronic acid, a fluorinated aromatic ring, and a thioanisole moiety.

ComponentChemical Properties and Associated Hazards
Boronic Acid Boronic acids act as Lewis acids and are generally considered to have low inherent toxicity.[1] They are key intermediates in Suzuki couplings. While they are susceptible to oxidative damage, they are noted for their rapid environmental degradation.[2][3]
Fluorinated Aromatic Ring The presence of a fluorine atom on the aromatic ring can enhance the compound's biological activity and stability. Halogenated organic compounds are often subject to specific disposal regulations.[4]
Thioanisole Thioanisole derivatives can be irritants to the skin and eyes.[5][6] Upon combustion, they may release hazardous decomposition products, including sulfur oxides and hydrogen fluoride.

Molecular Formula: C7H8BFO2S[7] Molecular Weight: 186.01 g/mol [7]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is non-negotiable. The following PPE and engineering controls are mandatory when handling and disposing of this compound.

  • Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to mitigate the risk of inhaling vapors or dust. An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required. A face shield should be worn for additional protection during splash-prone operations.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Body Protection: A flame-retardant laboratory coat must be worn.

    • Respiratory Protection: For situations with a higher risk of aerosol generation where a fume hood is not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Step-by-Step Disposal Protocol

The following protocol is a generalized guideline. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.

Waste Segregation and Containerization

Proper segregation of chemical waste is the foundation of safe disposal.[8]

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Irritant," "Combustible")

    • The date of accumulation.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.

Disposal of Small Quantities (Research Scale)

For small quantities of the solid compound or solutions:

  • Solid Waste:

    • Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.

    • Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a sealed bag and then into the solid hazardous waste container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, transfer the solution to the designated liquid hazardous waste container.

    • Do not attempt to evaporate the solvent in the fume hood as this can lead to the release of vapors into the environment.

Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual compound. This rinseate must be collected and disposed of as hazardous waste.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area and alert your supervisor and EHS department. If trained and equipped, use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills of flammable solutions.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company or your institution's EHS department.[8] Never dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal A Start: Disposal of This compound B Consult SDS and Local Regulations A->B C Don Appropriate PPE B->C D Is the waste solid or liquid? C->D E Transfer to Labeled Solid Waste Container D->E Solid F Transfer to Labeled Liquid Waste Container D->F Liquid G Decontaminate Glassware (Collect Rinseate) E->G F->G H Store Waste in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Certified Hazardous Waste Disposal H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical nature of this compound and adhering to the detailed procedures outlined in this guide, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Wikipedia. Boronic acid. [Link]
  • Raines, R. T., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
  • Molander, G. A., & Wisniewski, S. R. (2012). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 134(40), 16856–16868. [Link]
  • University of Regensburg.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Cole-Parmer.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2016). Laboratory Chemical Waste Management Guidelines. [Link]
  • National Academy of Sciences. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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A Senior Application Scientist's Guide to Handling 4-Borono-3-fluorothioanisole: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, colleagues. In our pursuit of novel therapeutics and chemical entities, we frequently encounter compounds for which comprehensive toxicological data is not yet available. 4-Borono-3-fluorothioanisole is one such molecule. This guide is structured not as a rigid checklist, but as a dynamic risk-assessment framework. My objective is to equip you with the scientific rationale to make informed safety decisions, ensuring that our innovative work is built on an unshakeable foundation of safety.

We will proceed by dissecting the molecule's structure to anticipate its hazards, establishing a robust PPE protocol, outlining a standard operational workflow, and detailing appropriate spill and disposal plans.

Hazard Analysis: A Structure-Based Approach

Hazard_Assessment cluster_molecule This compound cluster_moieties Structural Moieties cluster_hazards Inferred Hazards from Analogs Molecule C₇H₈BFO₂S BoronicAcid Boronic Acid Group (-B(OH)₂) Molecule->BoronicAcid contains FluoroThio Fluorothioanisole Group (-S-CH₃, -F) Molecule->FluoroThio contains Irritation Skin & Eye Irritant BoronicAcid->Irritation is a known Respiratory Respiratory Irritant BoronicAcid->Respiratory can be a FluoroThio->Irritation is a known FluoroThio->Respiratory can be a Toxicity Potential Dermal/Ingestion Toxicity FluoroThio->Toxicity suggests Odor Unpleasant Odor (Stench) FluoroThio->Odor suggests

Inferred Hazards Summary

Functional GroupAssociated Hazards from Analog CompoundsRationale & Supporting Evidence
Boronic Acid Eye, Skin, and Respiratory Irritation.[2][3]Boronic acids as a class are known irritants. For example, (2-Methylpropyl)boronic acid is classified as causing serious eye, skin, and respiratory irritation[3].
Fluorothioanisole Skin and Eye Irritation, Potential Toxicity, Strong Odor.[4][5][6]The structural analog 3-Fluorothioanisole is known to cause skin and serious eye irritation[6]. Related sulfur-containing aromatics like thiophenols are often associated with a strong stench and can be toxic upon contact or inhalation[4][5].

Given this analysis, we must handle this compound as, at minimum, a skin, eye, and respiratory irritant with potential for toxicity upon ingestion or dermal absorption. The principle of ALARA (As Low As Reasonably Achievable) exposure is paramount.

Core Personal Protective Equipment (PPE) Directive

The following PPE ensemble is mandatory for all operations involving this compound, from weighing to reaction work-up.

PPE CategorySpecificationCausality (The "Why")
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when handling splash-prone quantities (>50 mL).This provides a seal around the eyes to protect against dust and splashes. Boronic acids and fluorinated aromatics are known to cause serious eye irritation[3][6][7].
Hand Protection Disposable nitrile gloves.Nitrile offers good resistance against a broad range of chemicals[7]. Always inspect gloves before use. For extended handling or immersion risk, double-gloving is a field-proven best practice.
Body Protection A long-sleeved, buttoned laboratory coat.Protects skin and personal clothing from contamination by dust or minor splashes[7].
Respiratory Protection All handling of the solid chemical or its solutions must be performed inside a certified chemical fume hood.This is the primary engineering control to minimize inhalation of dust particles or vapors, which are presumed to be respiratory irritants[3][8]. A NIOSH-approved respirator may be required for emergency situations or if engineering controls fail[7].
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and falling objects, a standard and non-negotiable laboratory practice[7].

Operational Plan: A Step-by-Step Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep1 1. Verify Fume Hood (Check certification sticker) Prep2 2. Locate Safety Equipment (Shower, Eyewash, Spill Kit) Prep1->Prep2 Prep3 3. Don Full PPE (Goggles, Lab Coat, Gloves) Prep2->Prep3 Hand1 4. Designate Work Area (Use disposable bench liner) Prep3->Hand1 Hand2 5. Weigh Compound (Use anti-static weigh boat) Hand1->Hand2 Hand3 6. Prepare Solution (Add solid to solvent slowly) Hand2->Hand3 Hand4 7. Seal Container (Tightly cap when not in use) Hand3->Hand4 Clean1 8. Decontaminate Surfaces (Wipe down work area) Hand4->Clean1 Clean2 9. Dispose of Waste (Segregate into labeled containers) Clean1->Clean2 Clean3 10. Doff PPE Correctly (Remove gloves last) Clean2->Clean3 Clean4 11. Wash Hands Thoroughly Clean3->Clean4

Key Procedural Insights:

  • Weighing: Handle the solid compound carefully to avoid generating dust. An anti-static weigh boat or paper is recommended.

  • Container Management: Keep the primary container of the chemical tightly closed when not in use to prevent hygroscopic decomposition and release of dust[3][8].

  • Decontamination: Before removing items from the fume hood, wipe down external surfaces to prevent secondary contamination.

Spill and Disposal Protocols

Spill Response:

  • Small Dry Spill (<1g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the material up using a dustpan and brush, avoiding dust generation[7].

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Larger Spill or Solution Spill:

    • Evacuate the immediate area and alert your supervisor and institutional Environmental Health & Safety (EHS) department.

    • Prevent access to the contaminated area[8].

    • Allow only trained emergency personnel to conduct the cleanup.

Waste Disposal Plan:

The disposal of boronic acid derivatives requires careful consideration due to their reactivity and potential for environmental impact.

  • Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and solvents, must be collected in a dedicated, labeled hazardous waste container.

  • Neutralization/Quenching: For reaction work-ups, residual boronic acids can sometimes be removed or decomposed. Basic washes (e.g., with aqueous NaOH) can help extract the acidic boronic acid into an aqueous layer for separate disposal[9]. However, this should be verified for your specific reaction conditions.

  • Consult EHS: Never discharge this chemical into drains or the general environment[8]. Your institution's EHS department is the ultimate authority on disposal procedures. Provide them with the chemical name and CAS number to ensure compliance with all local, state, and federal regulations[2].

By internalizing the logic behind these safety protocols, you empower yourself to work confidently and securely at the cutting edge of science. Treat every chemical, especially those with incomplete data, with the respect it deserves.

References

  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025).
  • Boric Acid Safety & Hazards. Lab Alley. (n.d.).
  • Personal protective equipment for handling 3-Fluorofluoren-9-one. Benchchem. (n.d.).
  • 2-methylfuran-3-boronic acid, pinacol ester - SAFETY DATA SHEET. (n.d.).
  • Fluorine Safety Information. (n.d.).
  • (2-Methylpropyl)boronic acid - SAFETY DATA SHEET. Fisher Scientific. (2023).
  • Coumarin Boronic Acid - Safety Data Sheet. Cayman Chemical. (2025).
  • PFAS - Wikipedia. (n.d.).
  • This compound | CAS 957060-84-3. Santa Cruz Biotechnology. (n.d.).
  • Personal Protective Equipment. Environmental Health & Safety Services. (n.d.).
  • Personal Protective Equipment | US EPA. (2025).
  • 6-Bromo-2-naphthylmethylether - SAFETY DATA SHEET. Sigma-Aldrich. (2025).
  • 4-Fluorothiophenol - SAFETY DATA SHEET. (2009).
  • BIOBAN™ BP-30 Preservative - SAFETY DATA SHEET. ChemPoint.com. (2021).
  • 4-Bromothiophenol - SAFETY DATA SHEET. Fisher Scientific. (2024).
  • 3-Fluorothioanisole | C7H7FS | CID 2759164. PubChem - NIH. (n.d.).
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.).
  • 4-Bromo-3-fluoroaniline - SAFETY DATA SHEET. (2025).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central - NIH. (n.d.).
  • Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. ACS Publications. (2019).
  • Can I remove boronic acid using Work up process? ResearchGate. (2016).

Sources

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